Methyl Nicotinate
Description
This compound is the methyl ester of [DB00627] that is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain. The action of this compound as a rubefacient is thought to involve peripheral vasodilation. For veterinary purposes, this compound is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains.
This compound has been reported in Daphne odora, Areca catechu, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
erythema provoked is basis of a methylnicotinate test of anti-inflammatories
Properties
IUPAC Name |
methyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBADRVTZLEFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044471 | |
| Record name | Methyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid, White crystalline solid; Fresh caramelic nutty, mild tobacco aroma | |
| Record name | Methyl nicotinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl nicotinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl nicotinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1319/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
209.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl nicotinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 47.6 mg/mL at 20 °C, Soluble in fat; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl nicotinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl nicotinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1319/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.27 [mmHg] | |
| Record name | Methyl nicotinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-60-7 | |
| Record name | Methyl nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl nicotinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYL NICOTINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL NICOTINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1AVU9DJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl nicotinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38-43, 38 °C | |
| Record name | Methyl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl nicotinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Methyl Nicotinate in Skin Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying methyl nicotinate-induced vasodilation in the skin. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the signaling pathways, experimental validation, and quantitative data associated with this phenomenon.
Core Mechanism of Action: Prostaglandin-Mediated Vasodilation
Topical application of this compound, the methyl ester of niacin, elicits a localized erythema or reddening of the skin, a visible manifestation of vasodilation.[1][2] The primary mechanism driving this response is the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from cells within the skin.[3][4][5]
Upon penetrating the stratum corneum, this compound is hydrolyzed to nicotinic acid.[4] This active compound then stimulates specific cells in the skin, leading to the activation of the arachidonic acid cascade.[6] Cyclooxygenase (COX) enzymes, both COX-1 and COX-2, are pivotal in this pathway, converting arachidonic acid into prostaglandin precursors.[7][8][9][10][11] This ultimately results in the synthesis and release of PGD2.[5][12][13]
PGD2 then acts on receptors on the vascular smooth muscle cells of dermal blood vessels, causing them to relax and leading to vasodilation and increased blood flow.[3][4][7] Studies have shown that inhibitors of prostaglandin synthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs), significantly suppress the vasodilatory response to this compound, confirming the central role of this pathway.[1][3][4]
While the prostaglandin pathway is the dominant mechanism, local sensory nerves are also involved in the vasodilatory actions of this compound in the skin.[1][14] However, the nitric oxide (NO) pathway does not appear to play a significant role in this compound-induced vasodilation.[1][14]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound on skin vasodilation.
Table 1: Effect of Inhibitors on this compound-Induced Perfusion Increase
| Inhibitor | Pathway Targeted | Perfusion Reduction (%) | Significance (P-value) | Reference |
| NSAID | Cyclooxygenase (Prostaglandin) | 82% | < 0.01 | [1][14] |
| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | < 0.01 | [1][14] |
| L-NMMA | Nitric Oxide Synthase | No significant effect | - | [1][14] |
Table 2: Dose-Dependent Release of Prostaglandin D2 (PGD2) by Topical this compound
| This compound Concentration | Increase in PGD2 Levels (fold) | Increase in 9α,11β-PGF2 (PGD2 metabolite) Levels (fold) | Reference |
| 10⁻³ M | Dose-dependent increase | Dose-dependent increase | [5] |
| 10⁻¹ M | 58 to 122 | 25 to 33 | [5] |
Table 3: Time Course of Vasodilatory Response to this compound
| Time Point | Event | Reference |
| 5 minutes | Vasodilation present | [15] |
| 5 - 20 minutes | Plateau response (at 20 mmol/L) | [16] |
| 15 - 30 minutes | Peak vasodilation | [15] |
| 120 minutes | Decline to pre-application levels | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from studies on this compound-induced vasodilation.
Protocol 1: Assessment of Vasodilatory Response Using Laser Speckle Contrast Imaging (LSCI)
-
Objective: To measure the microvascular response to topically applied this compound.
-
Subjects: Healthy volunteers with no history of skin diseases.
-
Materials:
-
This compound (MN) solutions at various concentrations (e.g., 20 mmol/L).
-
Laser Speckle Contrast Imaging (LSCI) system.
-
Applicator chambers.
-
-
Procedure:
-
Subjects acclimatize in a temperature-controlled room for at least 20 minutes.
-
Baseline skin perfusion is measured using the LSCI system on the designated skin area (e.g., forearm).
-
An applicator chamber is affixed to the skin, and a defined volume of the MN solution is applied.
-
Skin perfusion is continuously monitored with the LSCI system for a set duration (e.g., 30 minutes).
-
Data is recorded as perfusion units (PU).
-
-
Pathway Inhibition (Optional):
-
To investigate specific pathways, inhibitors are administered prior to MN application.
-
Cyclooxygenase inhibition: Oral administration of a non-steroidal anti-inflammatory drug (NSAID) (e.g., 600 mg ibuprofen) 1-2 hours before the experiment.[17]
-
Sensory nerve inhibition: Topical application of a local anesthetic cream (e.g., lidocaine/prilocaine) for a specified duration before the experiment.[1]
-
Nitric oxide synthase inhibition: Iontophoresis of L-NMMA.[1]
-
-
-
Data Analysis: The change in perfusion from baseline is calculated. Statistical analysis (e.g., ANOVA, t-tests) is used to compare responses between different concentrations and inhibitor treatments.
Protocol 2: Measurement of Prostaglandin Release
-
Objective: To quantify the release of PGD2 and its metabolites in response to topical this compound.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
Topical administration of this compound (e.g., 10⁻¹ M) to a defined area on the forearm.
-
Blood samples are drawn from the antecubital vein draining the treated site at various time points.
-
Simultaneous blood samples are drawn from the contralateral arm to serve as a control.
-
Plasma levels of PGD2 and its metabolite, 9α,11β-PGF2, are quantified using gas chromatography-mass spectrometry.
-
-
Data Analysis: The fold increase in prostaglandin levels in the treated arm compared to the control arm and baseline is calculated.
Experimental Workflow Diagram
Conclusion
The vasodilation induced by topical this compound is a well-defined process primarily mediated by the release of prostaglandins, with a secondary contribution from local sensory nerves. The nitric oxide pathway is not significantly involved. This robust and reproducible response makes this compound a valuable tool for studying microcirculation and the efficacy of anti-inflammatory agents. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [alveolashop.com]
- 3. This compound:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelium-mediated control of vascular tone: COX-1 and COX-2 products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Distinct functions of COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Skin blood flow response to topically applied this compound: Possible mechanisms [diva-portal.org]
- 15. Topical this compound-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of Prostaglandins in Methyl Nicotinate-Induced Erythema: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Topical application of methyl nicotinate serves as a well-established in vivo model for inducing localized cutaneous erythema, a response primarily mediated by the synthesis and action of prostaglandins. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this phenomenon, with a specific focus on the central role of the prostaglandin signaling cascade. Detailed experimental protocols for inducing and quantifying this compound-induced erythema are presented, alongside a comprehensive summary of quantitative data from key studies. Furthermore, this guide visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, the methyl ester of nicotinic acid, readily penetrates the stratum corneum and induces a localized, transient vasodilation, manifesting as visible erythema (redness) of the skin[1]. This non-immunologic contact reaction is a valuable tool in dermatological and pharmacological research for assessing skin barrier function, microcirculation, and the efficacy of anti-inflammatory agents[2][3][4]. The erythematous response is not a direct effect of this compound itself but is rather mediated by the release of endogenous inflammatory mediators, with prostaglandins playing a pivotal role[1][5]. Understanding the intricate involvement of prostaglandins in this process is crucial for the development of novel topical therapeutics targeting inflammatory skin conditions.
The Prostaglandin-Mediated Signaling Pathway
Upon penetrating the dermis, this compound is hydrolyzed to nicotinic acid[5]. This initiates a signaling cascade that culminates in the production and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2)[4][5][6]. These lipid compounds are potent vasodilators that act on the smooth muscle of cutaneous blood vessels, leading to increased blood flow and the characteristic erythema[5][7].
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form prostaglandin endoperoxides[8][9]. These precursors are subsequently converted to various prostaglandins by specific synthases[8]. The vasodilatory effects of PGD2 are primarily mediated through its interaction with the DP1 receptor[10][11].
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Establishing a minimal erythema concentration of this compound for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammation - Wikipedia [en.wikipedia.org]
- 8. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Chemical Synthesis and Purification of Methyl Nicotinate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of methyl nicotinate, a compound of interest in various research and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data for process optimization, and includes visual workflows to illustrate the key steps involved in obtaining high-purity this compound for research purposes.
Introduction
This compound, the methyl ester of nicotinic acid (niacin or vitamin B3), is a valuable chemical intermediate and active ingredient.[1][2] It is recognized for its rubefacient properties, inducing localized vasodilation, which makes it a useful component in topical formulations for muscle and joint pain relief.[1][3] In a research context, it serves as a versatile building block in the synthesis of more complex molecules and as a tool for studying microvascular reactivity.[1] This guide focuses on the prevalent laboratory-scale synthesis and purification methods to ensure a high degree of purity suitable for scientific investigation.
Chemical Synthesis of this compound
The most common and established method for the laboratory synthesis of this compound is the Fischer esterification of nicotinic acid with methanol, catalyzed by a strong acid.[1][2][4] This reversible reaction is driven to completion by using an excess of the alcohol reactant or by removing water as it is formed.
Fischer Esterification
The reaction involves the protonation of the carbonyl oxygen of nicotinic acid by a strong acid catalyst, typically sulfuric acid, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the this compound ester.
Reaction Scheme:
Experimental Protocol: Fischer Esterification
This protocol is a synthesis of procedures described in the literature.[1][2][5]
Materials:
-
Nicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
10% Sodium bicarbonate solution (or sodium carbonate)
-
Chloroform (or other suitable organic solvent like ethyl acetate)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve nicotinic acid in an excess of methanol.
-
With constant stirring, slowly and carefully add concentrated sulfuric acid dropwise to the mixture. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for several hours (e.g., 13 hours) to ensure completion.[1][5]
-
After reflux, cool the reaction mixture to room temperature.
-
Slowly neutralize the excess acid by adding a 10% sodium bicarbonate or sodium carbonate solution until the effervescence ceases. The pH should be neutral or slightly basic.[2]
-
Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent such as chloroform or ethyl acetate.[2][5] Perform the extraction multiple times to maximize the yield.
-
Combine the organic layers and wash them with brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The purity of this compound is crucial for research applications. Several methods can be employed to purify the crude product obtained from the synthesis. The choice of method depends on the nature of the impurities and the desired final purity.
Purification Techniques
-
Distillation: Due to its relatively low boiling point, vacuum distillation is an effective method for purifying this compound, especially for removing non-volatile impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective technique for separating this compound from unreacted starting materials and by-products.[1][2] A common solvent system is a mixture of petroleum ether and ethyl acetate.[1]
-
Recrystallization: Recrystallization from a suitable solvent can be used to obtain highly pure crystalline this compound.
Experimental Protocol: Column Chromatography Purification
This protocol is based on procedures found in the literature.[1][2]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., petroleum ether/ethyl acetate mixture).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate). A common reported ratio is 4:1 petroleum ether/ethyl acetate.[1]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and physical properties of this compound.
Table 1: Synthesis and Physical Properties of this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molar Mass | 137.14 g/mol | [6] |
| Melting Point | 38-44 °C | [1][2][6][7] |
| Boiling Point | 204-209 °C (at 760 mmHg) | [3][6][7] |
| Appearance | White crystalline solid or powder | [1][2][3] |
Table 2: Reported Yields for this compound Synthesis
| Catalyst/Method | Yield | Reference(s) |
| Sulfuric acid | 23.39% | [1][2] |
| Sulfuric acid | 70% | [5] |
| Sulfuric acid | 75% (for methyl 6-methylnicotinate) | [8] |
| MoO₃/SiO₂ | ~79% (reported for similar pyridinecarboxylic acids) | [9][10] |
| EDCI/DMAP | 88% (for a derivative) | [11] |
Visualizing the Workflow
The following diagrams illustrate the synthesis and purification workflow for this compound.
Caption: Workflow for the synthesis of crude this compound.
References
- 1. This compound: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. data.epo.org [data.epo.org]
- 5. ir.unishivaji.ac.in:8080 [ir.unishivaji.ac.in:8080]
- 6. This compound | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of this compound by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide on the Percutaneous Absorption and Skin Penetration of Methyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the percutaneous absorption and skin penetration of methyl nicotinate, a widely used rubefacient and vasodilator. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows to support research and development in topical and transdermal drug delivery.
Introduction
This compound (MN), the methyl ester of nicotinic acid (niacin), is a well-known topically active compound that induces localized erythema and a sensation of warmth upon application to the skin.[1][2][3] Its primary pharmacological action is vasodilation of the peripheral blood capillaries in the upper dermis, leading to increased local blood flow.[4] This property makes it a common ingredient in over-the-counter topical preparations for the temporary relief of muscle and joint pain.[4] The presence of the methyl group enhances its lipophilicity compared to nicotinic acid, facilitating its penetration through the stratum corneum.[4] Understanding the dynamics of its percutaneous absorption, skin penetration, and local metabolism is crucial for optimizing its therapeutic effects and for its use as a tool to evaluate skin barrier function and the efficacy of penetration enhancers.
Mechanism of Action: Vasodilation Signaling Pathway
The vasodilatory effect of this compound is not fully elucidated but is understood to be primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2).[5][6] Upon penetrating the skin, this compound is thought to stimulate cutaneous cells to synthesize and release PGD2.[5] This prostaglandin then acts on vascular smooth muscle, leading to relaxation and subsequent vasodilation.[4][6] Studies have shown that inhibitors of prostaglandin biosynthesis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), significantly suppress the cutaneous vascular response to topically applied this compound.[7][8] The involvement of local sensory nerves has also been suggested, though to a lesser extent than the prostaglandin pathway.[7]
Quantitative Data on Percutaneous Absorption
The percutaneous absorption of this compound has been quantified in numerous in vitro and in vivo studies. The tables below summarize key quantitative data from the literature to facilitate comparison across different experimental conditions.
Table 1: In Vitro Permeation of this compound Through Human Skin
| Formulation/Vehicle | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) | Study Duration (h) | Skin Model | Reference |
| 0.2% w/v o/w emulsion | 301.2 | 12.6 | 10 | Human Stratum Corneum Epidermis (SCE) | [9] |
| 0.2% w/v w/o emulsion | 23.9 | 0.99 | 10 | Human SCE | [9] |
| 0.2% w/v w/o/w multiple emulsion (ME-1) | 329.8 | 13.7 | 10 | Human SCE | [9] |
| 0.2% w/v w/o/w multiple emulsion (ME-2) | 180.8 | 7.5 | 10 | Human SCE | [9] |
| Saturated solution | Not specified | Total flux (MN+NA) was not significantly different from some snake skin models | Not specified | Split-thickness human skin | [10] |
| Solvent-deposited | Approx. 30% of dose permeated after 0.5h (low doses) | Significantly higher than niacinamide | 0.5 | Split-thickness human cadaver skin | [1] |
Table 2: In Vivo Effects of Vehicles on this compound Penetration
| Vehicle | Enhancement Factor (compared to Dimethicone 100) | Significance (p-value) | Study Type | Reference |
| Dibutyl adipate | Significant enhancement | < 0.01 | In vivo (human volunteers) | [11] |
| Caprylic/capric acid triglycerides with 5% phospholipids | Significant enhancement | < 0.01 | In vivo (human volunteers) | [11] |
| Isopropyl myristate | Significant enhancement | < 0.01 | In vivo (human volunteers) | [11] |
| Mineral oil | Significant enhancement | < 0.01 | In vivo (human volunteers) | [11] |
| Caprylic/capric acid triglycerides | No effect | Not significant | In vivo (human volunteers) | [11] |
| Cetearyl isooctanoate | No effect | Not significant | In vivo (human volunteers) | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of percutaneous absorption studies. The following sections provide methodologies for key experiments cited in the literature.
In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol describes a typical in vitro experiment to quantify the permeation of this compound through excised skin.
Objective: To measure the flux and cumulative permeation of this compound from a topical formulation through a skin membrane.
Apparatus and Materials:
-
Excised human or animal skin (e.g., dermatomed human skin, hairless mouse skin)[1][14]
-
Receptor solution (e.g., phosphate-buffered saline (PBS), potentially with a solubilizing agent for poorly water-soluble compounds)[15]
-
Formulation containing this compound
-
Magnetic stirrer and stir bars
-
Water bath with temperature control (to maintain skin surface temperature at 32°C)[16]
-
High-performance liquid chromatography (HPLC) system for analysis[17][18][19]
-
Syringes for sampling
Procedure:
-
Membrane Preparation:
-
Thaw frozen excised skin at room temperature.
-
If using full-thickness skin, it may be dermatomed to a specific thickness (e.g., 200-400 µm) to remove subcutaneous fat and the lower dermis.[20]
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Equilibrate the skin sections in PBS for a defined period before mounting.[15]
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[15]
-
Clamp the two compartments together securely to prevent leakage.
-
Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[15][21]
-
Place a magnetic stir bar in the receptor compartment and place the cell in the holder connected to the water bath.
-
-
Dosing and Sampling:
-
Allow the system to equilibrate to the target temperature (e.g., 32°C at the skin surface).
-
Apply a precise amount of the this compound formulation to the skin surface in the donor compartment (finite dose).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[12]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
The slope of the linear portion of the curve represents the steady-state flux (Jss) in µg/cm²/h.
-
In Vivo Assessment of this compound-Induced Vasodilation Using Laser Doppler Velocimetry
This protocol outlines a non-invasive in vivo method to assess the pharmacodynamic response to topically applied this compound.
Objective: To quantify the change in cutaneous blood flow as an indirect measure of this compound penetration and vasodilatory effect.
Apparatus and Materials:
-
Laser Doppler velocimeter (LDV) or laser Doppler perfusion imager (LDI)[22][23]
-
This compound solutions at various concentrations (e.g., in an aqueous or alcoholic vehicle)[22]
-
Application chambers or filter paper discs
-
Human volunteers
Procedure:
-
Subject Acclimatization:
-
Allow subjects to acclimatize to the ambient temperature and humidity of the testing room for at least 20-30 minutes to ensure stable baseline skin blood flow.
-
-
Baseline Measurement:
-
Define the test sites on the skin (e.g., volar forearm).
-
Measure the baseline skin blood flow at each test site using the LDV/LDI probe.
-
-
Application of this compound:
-
Apply a standardized volume of the this compound solution to the test site, often using an application chamber or a saturated filter paper disc held in place for a specific duration.[22]
-
-
Blood Flow Monitoring:
-
Data Analysis:
-
Record the blood flow values (often in arbitrary perfusion units).
-
Determine key pharmacodynamic parameters such as:
-
Time to onset of erythema (vasodilation).
-
Time to peak blood flow.
-
Magnitude of the peak blood flow response.
-
Area under the blood flow versus time curve (AUC), representing the total vasodilatory response.
-
-
Compare these parameters across different formulations, concentrations, or treatment conditions.
-
Skin Metabolism of this compound
Upon penetration into the viable epidermis and dermis, this compound is rapidly metabolized by non-specific esterases to its active metabolite, nicotinic acid, and methanol.[4] The dermis exhibits significantly higher esterase activity compared to the epidermis.[14] The in vitro half-life of this compound in the dermis has been reported to be between 3 and 10 minutes.[4] This rapid hydrolysis is a critical factor in its pharmacological effect, as nicotinic acid also contributes to the vasodilatory response.
Conclusion
The percutaneous absorption of this compound is a complex process influenced by its physicochemical properties, the vehicle formulation, and the physiological characteristics of the skin. Its ability to readily penetrate the stratum corneum and induce a quantifiable vasodilatory response makes it a valuable tool for dermatological and pharmaceutical research. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies on the topical delivery of this compound and other active pharmaceutical ingredients. A thorough understanding of its penetration kinetics, metabolism, and mechanism of action is paramount for the development of safe and effective topical products.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound [alveolashop.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylnicotinate stimulated prostaglandin synthesis in patients with schizophrenia: A preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of simultaneous permeation and metabolism of this compound in human, snake, and shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing effects of lipophilic vehicles on skin penetration of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alterlab.co.id [alterlab.co.id]
- 16. permegear.com [permegear.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. mdpi.com [mdpi.com]
- 20. researchmgt.monash.edu [researchmgt.monash.edu]
- 21. norlab.com [norlab.com]
- 22. Pharmacodynamic measurements of this compound percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Percutaneous penetration of this compound from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to the Dermal Hydrolysis of Methyl Nicotinate to Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl nicotinate, a common topical vasodilator, serves as a prodrug that readily penetrates the stratum corneum. Within the dermal tissue, it undergoes enzymatic hydrolysis to its active form, nicotinic acid. This conversion is a critical step in its pharmacological action, initiating a cascade of events that lead to localized vasodilation. This technical guide provides a comprehensive overview of the hydrolysis of this compound in the dermal tissue, detailing the enzymatic process, the subsequent signaling pathways, and the experimental protocols used to quantify this metabolic conversion. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.
Introduction
Topical drug delivery offers a targeted approach to treating localized conditions, minimizing systemic side effects. This compound is a prime example of a topically applied prodrug designed to elicit a localized physiological response. Its lipophilic nature facilitates penetration through the outer layers of the skin. Once it reaches the viable epidermis and dermis, it is metabolized to nicotinic acid, a potent vasodilator.[1] The efficiency of this conversion is a key determinant of the drug's efficacy. This guide delves into the core aspects of this compound hydrolysis in the skin, providing researchers and drug development professionals with a detailed understanding of this critical process.
Enzymatic Hydrolysis of this compound in Dermal Tissue
The conversion of this compound to nicotinic acid in the skin is an enzymatic process. The primary enzymes responsible for this hydrolysis are nonspecific α-naphthylacetate-esterases.[1] These enzymes are predominantly located in the dermis, making this skin layer the primary site of nicotinic acid formation.[2] The hydrolysis reaction involves the cleavage of the ester bond of this compound, yielding nicotinic acid and methanol.
The metabolic activity is significantly more pronounced in the dermis compared to the epidermis.[2] This localized conversion is crucial for the targeted vasodilatory effect of this compound. The in vitro half-life of this compound in the dermis has been reported to be between 3 to 10 minutes, indicating a rapid conversion to the active compound.[1]
Quantitative Data on this compound Hydrolysis
Further research has quantified the permeation of this compound and its metabolite, nicotinic acid, through human skin. These studies highlight the efficiency of the metabolic conversion.
| Parameter | Value | Species | Skin Type | Reference |
| In Vitro Half-life of this compound in Dermis | 3 - 10 minutes | Human | Dermis | [1] |
| Ratio of Nicotinic Acid Flux to Total Flux (for Ethyl Nicotinate) | 0.19 | Human | Full-thickness skin | [3] |
Note: This table summarizes available quantitative data. Specific Vmax and Km values for this compound in human dermis require further investigation.
Signaling Pathway of Nicotinic Acid in Dermal Tissue
Upon its formation, nicotinic acid acts as a signaling molecule, primarily by activating the G-protein coupled receptor GPR109A (also known as Hydroxy-carboxylic acid receptor 2, HCA₂). This receptor is expressed on Langerhans cells and keratinocytes within the skin.
The activation of GPR109A initiates a downstream signaling cascade that results in the synthesis and release of prostaglandins, particularly prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂). These prostaglandins are potent vasodilators that act on the smooth muscle of dermal blood vessels, leading to increased blood flow and the characteristic erythema (redness) and warming sensation associated with this compound application.
The signaling pathway can be summarized as follows:
-
Receptor Activation: Nicotinic acid binds to and activates the GPR109A receptor on Langerhans cells and keratinocytes.
-
G-protein Signaling: The activated receptor stimulates G-proteins, leading to the activation of phospholipase A₂.
-
Arachidonic Acid Release: Phospholipase A₂ cleaves membrane phospholipids to release arachidonic acid.
-
Prostaglandin Synthesis: Arachidonic acid is converted to PGD₂ and PGE₂ by cyclooxygenase (COX) enzymes.
-
Vasodilation: PGD₂ and PGE₂ diffuse to nearby dermal blood vessels and bind to their respective receptors (DP₁ for PGD₂ and EP₂/₄ for PGE₂), causing smooth muscle relaxation and vasodilation.
Visualization of the Nicotinic Acid Signaling Pathway
Caption: Nicotinic acid signaling pathway in dermal cells.
Experimental Protocols
The study of this compound hydrolysis and permeation in dermal tissue relies on a combination of in vitro and analytical techniques.
In Vitro Skin Permeation and Metabolism using Franz Diffusion Cells
This is a widely used method to study the absorption and metabolism of topical compounds.
Objective: To quantify the permeation of this compound and the formation of nicotinic acid in human skin.
Materials:
-
Franz diffusion cells
-
Human or animal skin (full-thickness or dermis)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound formulation
-
Water bath with circulator
-
Stir bars
-
Syringes and vials for sampling
-
HPLC system for analysis
Protocol:
-
Skin Preparation: Excised human skin is prepared by removing subcutaneous fat. The skin is then cut into sections to fit the Franz diffusion cells.
-
Franz Cell Assembly: The Franz cell is assembled with the dermal side of the skin in contact with the receptor chamber. The cell is clamped to ensure a leak-proof seal.
-
Temperature Control: The receptor chamber is filled with degassed PBS and maintained at 32°C by a circulating water bath to mimic skin surface temperature. A small stir bar is added to the receptor chamber to ensure continuous mixing.
-
Dosing: A precise amount of the this compound formulation is applied to the epidermal surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), samples are withdrawn from the receptor fluid. An equal volume of fresh, pre-warmed PBS is added back to the receptor chamber to maintain sink conditions.
-
Sample Analysis: The collected samples are analyzed by HPLC to determine the concentrations of this compound and nicotinic acid.
-
Data Analysis: The cumulative amount of each compound permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the plot. The amount of nicotinic acid in the receptor fluid provides a measure of the extent of hydrolysis.
Visualization of the Franz Diffusion Cell Workflow
Caption: Experimental workflow for Franz diffusion cell studies.
HPLC Method for Quantification of this compound and Nicotinic Acid
Objective: To separate and quantify this compound and nicotinic acid in samples from skin permeation studies.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., Supelcosil™ LC-18, 25 cm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of methanol and water (e.g., 25:75 v/v) is an effective mobile phase.[2]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is typical.[2]
-
Detection: UV detection at a wavelength of 263 nm allows for sensitive detection of both compounds.[2]
-
Injection Volume: 20 µL.[2]
Sample Preparation:
-
Receptor Fluid: Samples from the Franz cell receptor chamber can often be directly injected into the HPLC system, or may require dilution with the mobile phase if concentrations are high.
-
Skin Homogenate:
-
After the permeation study, the skin sample is removed from the Franz cell.
-
The skin is minced and homogenized in a suitable buffer (e.g., PBS).
-
The homogenate is centrifuged to pellet cellular debris.
-
The supernatant is collected and can be analyzed by HPLC. A protein precipitation step with a solvent like acetonitrile may be necessary to remove interfering proteins.
-
Quantification:
-
Standard curves for both this compound and nicotinic acid are generated using solutions of known concentrations.
-
The peak areas of the analytes in the samples are compared to the standard curves to determine their concentrations.
Conclusion
The hydrolysis of this compound to nicotinic acid in the dermis is a rapid and efficient enzymatic process that is fundamental to its pharmacological effect as a topical vasodilator. This conversion is primarily mediated by non-specific esterases located in the dermis. The resulting nicotinic acid activates the GPR109A receptor, leading to the release of prostaglandins and subsequent vasodilation. Understanding the kinetics of this hydrolysis and the associated signaling pathways is crucial for the development and optimization of topical formulations containing this compound and other nicotinic acid esters. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the dermal metabolism and permeation of these compounds, ultimately contributing to the design of more effective and targeted topical therapies.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of methyl nicotinate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methyl nicotinate in various solvents. The information is intended to assist researchers and professionals in the pharmaceutical and chemical industries in developing formulations and handling this compound effectively.
Solubility Profile
This compound, the methyl ester of nicotinic acid, is a white crystalline solid at room temperature. Its solubility is a critical parameter for its formulation in various dosage forms.
Qualitative Solubility
This compound is generally described as soluble in a range of common laboratory solvents. Qualitative solubility information is summarized in the table below.
| Solvent Classification | Solvent | Solubility Description |
| Polar Protic | Water | Soluble to Very Soluble[1][2][3] |
| Ethanol (96%) | Very Soluble[1] | |
| Methanol | Soluble[4] | |
| Polar Aprotic | Acetonitrile | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | |
| Ethyl Acetate | Soluble[2][4] | |
| Nonpolar | Benzene | Soluble[3] |
| Chloroform | Soluble[2][4] | |
| Methylene Chloride | Very Soluble[1] | |
| Lipids | Fat | Soluble[6] |
Note: Qualitative descriptions can vary between sources.
Quantitative Solubility
Quantitative solubility data provides more precise information for formulation development. The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that some discrepancies exist in the reported values, which may be due to different experimental conditions.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 47.6 mg/mL[6] | |
| Water | 20 | 48 g/L (48 mg/mL)[2][4] | |
| Phosphate Buffered Saline (PBS) | Not Specified | 50 mg/mL[7] | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 27 mg/mL[5] | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 45 mg/mL (Sonication recommended) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL[7] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL[7] |
Stability Profile
The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions in various formulations. The primary degradation pathway for this compound in the presence of water is hydrolysis of the ester bond to form nicotinic acid and methanol.[8]
Hydrolysis in Aqueous Solutions
In aqueous solutions, the hydrolysis of this compound is influenced by pH and temperature.
-
Degradation Rate: At 4°C, the degradation of this compound in an aqueous solution is slow, with approximately 0.5% of the initial concentration hydrolyzing to nicotinic acid per year.
-
pH Dependence: The hydrolysis of nicotinate esters is pH-dependent. For the related compound, benzyl nicotinate, degradation is catalyzed by hydroxide ions and is more rapid at alkaline pH (pH 7.4-10.0) with no significant degradation observed at acidic pH (2.0-3.0).[9] A similar pH-rate profile is expected for this compound. The hydrolysis of myristyl nicotinate, another related ester, has also been shown to be pH-dependent.[10][11][12][13]
Hydrolysis in Mixed Aqueous-Organic Solvents
The presence of organic co-solvents can significantly impact the rate of hydrolysis.
-
In a water-ethane-1,2-diol solvent system, the rate of alkaline hydrolysis of this compound decreases as the proportion of ethane-1,2-diol increases.
-
Conversely, in a water-DMSO solvent system, the rate of alkaline hydrolysis of this compound increases with a higher percentage of DMSO.[14]
Kinetic Data of a Structurally Related Ester
| pH | Temperature (°C) | Half-life (t½) | Activation Energy (Ea) |
| 7.40 | 25 | 990 min[9][15] | 70.7 kJ/mol[9][15] |
| 9.04 | 25 | 88 min[9][15] | 55.0 kJ/mol[9][15] |
These values are for benzyl nicotinate and should be used as an estimation for this compound.
Experimental Protocols
The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
3.1.1 Materials and Equipment
-
This compound (solid)
-
Solvent of interest
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.1.2 Procedure
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To ensure complete separation of the undissolved solid, centrifuge the samples at a controlled temperature.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared with standards of known concentrations should be used for quantification.
-
-
Data Reporting: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.
Protocol for Stability-Indicating HPLC Method
This protocol outlines the development and validation of an HPLC method to quantify this compound and its primary degradation product, nicotinic acid, for stability studies.
3.2.1 Chromatographic Conditions (Example)
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode array or UV detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation. For example, a mobile phase of 25% v/v methanol in water has been reported.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: 261 nm or 262 nm.[1]
-
Injection Volume: 10 - 20 µL.
3.2.2 Method Validation (as per ICH Guidelines) The developed method must be validated to ensure it is suitable for its intended purpose.
-
Specificity:
-
Perform forced degradation studies on this compound. Expose it to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Inject solutions of the stressed samples into the HPLC system.
-
The method is specific if the peaks for this compound and nicotinic acid are well-resolved from each other and from any other degradation products. Peak purity analysis using a diode array detector can be used to confirm specificity.
-
-
Linearity:
-
Prepare a series of standard solutions of this compound and nicotinic acid at different concentrations (e.g., 5-6 levels).
-
Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration.
-
The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the sample with known amounts of this compound and nicotinic acid at different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The accuracy is expressed as the percentage recovery. Acceptance criteria are typically within 98-102%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of a homogenous sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments.
-
The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
-
Robustness:
-
Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The method is robust if the results remain unaffected by these small changes.
-
3.2.3 Stability Study Procedure
-
Prepare solutions of this compound in the desired solvent systems.
-
Store the solutions under controlled conditions (e.g., different temperatures and pH values).
-
At specified time intervals, withdraw an aliquot of each solution.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining and the concentration of nicotinic acid formed.
-
Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., rate constant and half-life).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to the analysis of this compound.
References
- 1. nhathuocngocanh.com [nhathuocngocanh.com]
- 2. macsenlab.com [macsenlab.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. This compound | Mechanism | Concentration [selleckchem.com]
- 6. This compound | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 93-60-7 [thegoodscentscompany.com]
- 9. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. zenodo.org [zenodo.org]
- 15. ijpsonline.com [ijpsonline.com]
spectroscopic characterization of methyl nicotinate (NMR, IR, Mass Spec)
Spectroscopic Characterization of Methyl Nicotinate: A Technical Guide
Introduction
This compound (C₇H₇NO₂), the methyl ester of nicotinic acid (Niacin/Vitamin B3), is a significant compound in pharmaceutical and cosmetic formulations, primarily utilized as a rubefacient for its vasodilatory effects.[1][2] A thorough understanding of its molecular structure is paramount for quality control, drug development, and research applications. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is intended for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise structure of this compound can be elucidated.
¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum of this compound shows four signals for the aromatic protons and one signal for the methyl ester protons.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.23 | doublet of doublets (dd) | 2.3, 0.9 |
| H-6 | 8.78 | doublet of doublets (dd) | 4.8, 1.7 |
| H-4 | 8.29 | doublet of triplets (dt) | 7.9, 1.9 |
| H-5 | 7.39 | doublet of doublets (dd) | 7.9, 4.8 |
| -OCH₃ | 3.96 | singlet (s) | - |
Data sourced from spectral databases.[3]
¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum for this compound displays seven distinct signals, corresponding to the seven carbon atoms in the structure.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) |
| C=O | 165.5 |
| C-6 | 153.4 |
| C-2 | 151.1 |
| C-4 | 137.1 |
| C-3 | 126.5 |
| C-5 | 123.0 |
| -OCH₃ | 52.4 |
Data sourced from spectral databases.[4][5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition : Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).[7] Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs like zg30 for ¹H and zgpg30 for ¹³C with proton decoupling are typically used.[8]
-
Processing : Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. For ¹³C spectra, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9] Integrate the signals in the ¹H spectrum to determine proton ratios.
Visualization: NMR Signal Assignment
The following diagram illustrates the logical assignment of NMR signals to the corresponding atoms in the this compound structure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 93-60-7 [chemicalbook.com]
- 3. This compound(93-60-7) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(93-60-7) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
The Cutaneous Journey: A Technical Guide to the Pharmacokinetics and Metabolism of Topically Applied Methyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nicotinate, the methyl ester of nicotinic acid (niacin), is a widely recognized rubefacient and vasodilating agent utilized in topical preparations for the temporary relief of muscle and joint pain. Its efficacy is intrinsically linked to its percutaneous absorption, subsequent metabolism within the skin, and the physiological responses it elicits. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of topically applied this compound, offering a consolidated resource for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to facilitate a comprehensive understanding of this compound's behavior following dermal application.
Pharmacokinetics of Topically Applied this compound
The journey of this compound following topical application involves several key pharmacokinetic phases: absorption, distribution, metabolism, and excretion. Due to its favorable lipophilicity, conferred by the methyl group, this compound readily penetrates the stratum corneum, the primary barrier of the skin.[1][2]
Absorption
Upon application, this compound is rapidly absorbed through the skin. In vitro studies using human skin have demonstrated significant permeation. One study found that approximately 30% of a topically applied dose of this compound permeated the skin within 30 minutes.[3] Another in vitro study reported that about 80-90% of the compound penetrated the skin.[2] The permeation rate of this compound is noted to be approximately 60-fold higher than its more polar analog, niacinamide.[3][4] The epidermis acts as the principal transport barrier for this compound.[5]
Distribution
Following absorption into the viable epidermis and dermis, this compound's primary effect is localized vasodilation, leading to erythema (redness) and an increase in cutaneous blood flow.[1] This effect is concentrated in the dermal papillae of the upper dermis.[1][2] While the majority of its action is local, systemic absorption does occur. Following epicutaneous administration of a small radiolabeled dose to human volunteers, approximately 15% of the dose was recovered in the urine over 108 hours, indicating that a portion of the applied drug and its metabolites reach systemic circulation.[2][6] Animal studies suggest that the resulting nicotinic acid is primarily concentrated in the liver, kidneys, and adipose tissue.[2]
Metabolism
The primary metabolic transformation of this compound in the skin is its hydrolysis into nicotinic acid and methanol.[1][2][7] This bioconversion is catalyzed by non-specific α-naphthylacetate-esterases.[1][2] These esterases are predominantly located in the dermis, with some activity also present in the epidermis.[5][8][9] The hydrolysis is rapid, with an in vitro half-life of this compound in the dermis estimated to be between 3 to 10 minutes.[2]
Excretion
The systemically absorbed portion of this compound and its primary metabolite, nicotinic acid, are excreted mainly through the kidneys.[2][6] As mentioned, studies with radiolabeled this compound in humans have shown that about 15% of the topically applied dose is excreted in the urine within 108 hours.[2][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative data available for the pharmacokinetics of topically applied this compound.
| Parameter | Value | Species/Model | Reference |
| In Vitro Skin Permeation | |||
| Percent Permeated (30 min) | ~30% | Human Skin | [3] |
| Percent Permeated (Total) | 80-90% | In Vitro Model | [2] |
| Permeation Rate vs. Niacinamide | ~60-fold higher | Excised Human Skin | [3][4] |
| In Vivo Absorption & Excretion | |||
| Urinary Excretion (% of dose) | ~15% over 108 hours | Human | [2][6] |
| Metabolism | |||
| In Vitro Half-life in Dermis | 3 - 10 minutes | In Vitro Model | [2] |
Table 1: Summary of Quantitative Pharmacokinetic Data for Topically Applied this compound
Signaling Pathways and Mechanisms of Action
The vasodilatory effect of this compound is not a direct action of the molecule itself but is mediated by its metabolite, nicotinic acid, and the subsequent release of prostaglandins.
Prostaglandin-Mediated Vasodilation
Upon hydrolysis of this compound to nicotinic acid within the dermis, nicotinic acid is thought to stimulate the release of prostaglandin D2 (PGD2) and other prostanoids.[1][2][7] Prostaglandins are potent, locally-acting vasodilators that are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[10] These prostaglandins then act on the smooth muscle of cutaneous blood vessels, causing them to relax and leading to increased blood flow and the characteristic erythema.[1][2] The involvement of the prostaglandin pathway has been confirmed in studies where pretreatment with non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, significantly suppressed the vasodilatory response to topical this compound.[11]
Experimental Protocols
A variety of in vitro and in vivo methods are employed to study the pharmacokinetics and pharmacodynamics of topically applied this compound.
In Vitro Skin Permeation Studies using Franz Diffusion Cells
This method is the gold standard for assessing the percutaneous absorption of topical compounds.
Objective: To quantify the rate and extent of this compound permeation through a skin membrane.
Materials and Methods:
-
Franz Diffusion Cell Setup: Vertical Franz diffusion cells are assembled. Each cell consists of a donor chamber and a receptor chamber separated by a membrane.[1][12]
-
Membrane Preparation: Excised human or animal skin is used as the membrane. The skin is typically dermatomed to a uniform thickness and mounted on the diffusion cell with the stratum corneum facing the donor chamber.[1][12]
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS), maintained at 32°C to mimic skin surface temperature. The fluid is continuously stirred to ensure sink conditions.[1]
-
Dosing: A precise amount of the this compound formulation is applied to the skin surface in the donor chamber.[1]
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed fluid.[13]
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[13][14]
In Vivo Assessment of Cutaneous Blood Flow using Laser Doppler Velocimetry
This non-invasive technique is used to measure the pharmacodynamic response (vasodilation) to topical this compound in human volunteers.
Objective: To quantify the change in cutaneous microcirculation following the application of this compound.
Materials and Methods:
-
Subject Preparation: Healthy volunteers are acclimatized in a temperature-controlled room. The test site, typically the ventral forearm, is cleaned.[15][16]
-
Baseline Measurement: A laser Doppler probe is placed on the skin to measure baseline blood flow. The probe emits a low-power laser beam, and the Doppler shift of the reflected light from moving red blood cells is used to calculate perfusion.[15][17]
-
Drug Application: A defined concentration and volume of this compound solution are applied to the skin under the probe.[18]
-
Continuous Monitoring: Cutaneous blood flow is continuously monitored and recorded for a specified period.[15]
-
Data Analysis: Pharmacodynamic parameters are calculated from the resulting perfusion-time curve, including the time to onset of action, time to peak effect, and the magnitude of the maximum response.[16]
Pharmacokinetic/Pharmacodynamic Logical Relationships
The relationship between the pharmacokinetic processes and the pharmacodynamic outcome of topical this compound application is a direct cause-and-effect sequence.
Conclusion
The topical application of this compound initiates a cascade of pharmacokinetic and metabolic events that culminate in a localized pharmacodynamic response. Its efficient percutaneous absorption and rapid hydrolysis to the active metabolite, nicotinic acid, are key to its vasodilatory action, which is primarily mediated by the release of prostaglandins. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals. A thorough grasp of these principles is essential for the formulation of effective and safe topical products containing this compound, as well as for the design of future studies aimed at further elucidating its cutaneous and systemic behavior.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. go.drugbank.com [go.drugbank.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. In Vitro Human Skin Absorption of Solvent-deposited Solids: Niacinamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. This compound | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin - Wikipedia [en.wikipedia.org]
- 11. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. mdpi.com [mdpi.com]
- 15. easttremontvascular.com [easttremontvascular.com]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 17. thekingsleyclinic.com [thekingsleyclinic.com]
- 18. Pharmacodynamic measurements of this compound percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scent of Disease: A Technical Guide to Methyl Nicotinate as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of sensitive and specific biomarkers is a cornerstone of modern medicine, facilitating early disease diagnosis, monitoring of therapeutic efficacy, and a deeper understanding of pathological processes. In recent years, volatile organic compounds (VOCs) have emerged as a promising class of non-invasive biomarkers, detectable in biological samples such as breath, urine, and plasma. Among these, methyl nicotinate, a methyl ester of nicotinic acid (niacin), has garnered significant attention, particularly as a potential biomarker for Mycobacterium tuberculosis infection. This technical guide provides an in-depth overview of the core principles and methodologies for identifying and quantifying this compound in biological samples, aimed at researchers, scientists, and drug development professionals.
This compound as a Biomarker for Tuberculosis
This compound is a volatile organic compound produced by Mycobacterium tuberculosis. Its presence and altered levels in biological samples, particularly in the breath of infected individuals, have positioned it as a candidate biomarker for tuberculosis (TB). Studies have shown statistically significant differences in the levels of this compound in the breath of smear-positive TB patients compared to healthy individuals[1][2][3]. While precise quantitative data across various biological matrices remains an active area of research, the existing evidence strongly supports its potential for non-invasive TB screening.
Data Presentation: Quantitative Levels of this compound
The quantification of this compound in different biological matrices is crucial for establishing its utility as a biomarker. While comprehensive quantitative data is still emerging, some studies have provided semi-quantitative information, particularly for breath samples.
| Biological Matrix | Subject Group | Reported Levels/Counts | Reference |
| Breath | Tuberculosis Patients (Smear Positive) | Significantly higher "this compound counts" compared to controls. | [1] |
| Healthy Controls | Lower "this compound counts" or undetectable. | [1] | |
| Plasma | Healthy vs. Diseased | Specific quantitative data not readily available in the literature. | |
| Urine | Healthy vs. Diseased | Specific quantitative data not readily available in the literature. |
Note: The "this compound counts" reported in the cited study are non-quantitative but indicate a clear distinction between the two groups.
Signaling and Metabolic Pathways
This compound is intrinsically linked to the nicotinate and nicotinamide metabolism pathway. This pathway is fundamental for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions. Understanding this pathway is essential for interpreting the biological significance of altered this compound levels.
Figure 1: Simplified Nicotinate and Nicotinamide Metabolism Pathway.
Experimental Workflow for Biomarker Analysis
The process of identifying and quantifying this compound as a biomarker involves a series of well-defined steps, from sample collection to data analysis. This workflow ensures the reliability and reproducibility of the results.
Figure 2: General Experimental Workflow for this compound Biomarker Analysis.
Experimental Protocols
Detailed and validated experimental protocols are paramount for accurate and reproducible quantification of this compound. Below are representative protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from methodologies for similar compounds.
Protocol 1: GC-MS Analysis of this compound in Human Plasma
This protocol is adapted from a validated method for the determination of nicotine and cotinine in plasma[4][5].
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials:
-
Human plasma (EDTA as anticoagulant)
-
Internal Standard (IS) solution (e.g., Methyl-d3-nicotinate in methanol)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Extraction solvent (e.g., Dichloromethane or a mixture of Dichloromethane and Diethyl Ether)
-
Anhydrous sodium sulfate
-
GC-MS grade solvent for reconstitution (e.g., Ethyl acetate)
-
-
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
To 1 mL of plasma in a glass tube, add 50 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 200 µL of 5M NaOH to basify the sample (pH > 10).
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a new glass tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 30°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
m/z for this compound (quantifier and qualifier ions).
-
m/z for Internal Standard (quantifier and qualifier ions).
-
-
Protocol 2: LC-MS/MS Analysis of this compound in Human Urine
This protocol is adapted from a validated method for the quantification of nicotine and its metabolites in urine[6][7].
1. Sample Preparation
-
Materials:
-
Human urine
-
Internal Standard (IS) solution (e.g., Methyl-d3-nicotinate in methanol)
-
Ammonium acetate buffer (pH 6.8)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
-
Procedure:
-
Thaw frozen urine samples at room temperature and centrifuge at 3000 rpm for 5 minutes to pellet any sediment.
-
To a 2 mL microcentrifuge tube, add 100 µL of the urine supernatant.
-
Add 50 µL of the internal standard solution.
-
Add 850 µL of a 10:90 (v/v) methanol:water solution.
-
Vortex to mix.
-
The diluted sample is ready for direct injection into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Define precursor ion > product ion transitions for this compound and the internal standard.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Conclusion
This compound holds significant promise as a non-invasive biomarker, particularly for the diagnosis and monitoring of tuberculosis. This technical guide provides a foundational framework for researchers and drug development professionals to explore its potential. The successful implementation of robust and validated analytical methodologies, such as those outlined here, is critical for advancing our understanding of this compound's role in health and disease. Further research is warranted to establish definitive quantitative ranges in various biological matrices and to fully validate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. The scent of Mycobacterium tuberculosis--part II breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Effects of Methyl Nicotinate on Sensory Nerves
**Abstract
This compound (MN), the methyl ester of nicotinic acid, is a widely used topical rubefacient that induces localized erythema and a sensation of warmth. These effects are primarily attributed to its potent vasodilatory properties. While the vascular response has been extensively studied, the precise mechanisms involving sensory nerve activation are critical for understanding its complete pharmacological profile, including both therapeutic and sensory effects. This technical guide provides a detailed examination of the biological effects of this compound on sensory nerves, consolidating current research on its mechanism of action, quantitative data from key studies, and detailed experimental protocols. The central finding is that this compound primarily acts indirectly on sensory nerves through a well-defined prostaglandin-mediated pathway.
Core Mechanism of Action: An Indirect Pathway
Upon topical application, this compound readily penetrates the stratum corneum due to its lipophilic nature.[1][2] In the dermis, it is rapidly hydrolyzed by nonspecific esterases into its active metabolites: nicotinic acid and methanol.[1] The subsequent biological cascade is primarily initiated by nicotinic acid.
The prevailing mechanism suggests that the vasodilatory and sensory effects of this compound are not due to direct action on nerve receptors but are mediated by the local synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2).[1][3][4] This pathway involves the following steps:
-
Enzymatic Conversion: this compound is hydrolyzed to nicotinic acid.[1]
-
Prostaglandin Synthesis: Nicotinic acid stimulates the release of arachidonic acid from cell membranes, which is then converted by cyclooxygenase (COX) enzymes into various prostaglandins.[5][6][7]
-
Vascular Effects: Prostaglandins, acting on receptors in vascular smooth muscle, cause vasodilation, leading to the characteristic erythema (redness) and increased blood flow.[1][3]
-
Sensory Nerve Activation: Crucially, these same prostaglandins act as potent signaling molecules that sensitize and activate peripheral sensory nerve endings. This activation is responsible for the sensations of warmth and tingling associated with this compound application.
Studies have demonstrated that the cutaneous vascular response to this compound is significantly suppressed by inhibitors of prostaglandin biosynthesis, such as ibuprofen, indomethacin, and aspirin, confirming the central role of this pathway.[3][5] Furthermore, the involvement of sensory nerves is substantiated by findings that local anesthetics can partially reduce the vasodilatory response.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Methylnicotinate stimulated prostaglandin synthesis in patients with schizophrenia: A preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Occurrence and Analysis of Methyl Nicotinate in Botanical Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nicotinate, the methyl ester of nicotinic acid (niacin or vitamin B3), is a naturally occurring compound found in a variety of plant species. While its presence in the plant kingdom has been known, detailed quantitative data and standardized analytical protocols remain areas of active research. This technical guide provides a comprehensive overview of the discovery of this compound in natural sources, its biosynthetic pathways, and detailed methodologies for its extraction, identification, and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug development seeking to explore the potential of this compound from botanical origins.
Natural Occurrence of this compound
This compound has been identified in various plant tissues, including fruits, seeds, and leaves. Its presence is often associated with the plant's secondary metabolism and may play a role in signaling, defense, or as a precursor for other essential molecules. While its N-methylated counterpart, trigonelline, is more widely studied and abundant, particularly in coffee, this compound is also a significant component in several species.
Quantitative Data
The concentration of this compound can vary significantly between plant species and even different tissues within the same plant. The following table summarizes the available quantitative data for this compound in select plant sources.
| Plant Species | Plant Part | Concentration (µg/g of dry weight) | Analytical Method | Reference |
| Oryza sativa (Rice) | Polished Rice | 0.63 - 1.30 | GC-MS (SIM mode) | [1] |
| Oryza sativa (Rice) | Brown Rice | 1.37 - 3.99 | GC-MS (SIM mode) | [1] |
| Oryza sativa (Rice) | Rice Bran | 1.87 - 12.04 | GC-MS (SIM mode) | [1] |
Note: There is a significant lack of extensive quantitative data for this compound in a wider range of plant species in the currently available literature. The data on trigonelline (N-methylnicotinate) in coffee beans (0.6-1.0% of dry matter) is often cited, but it is a distinct chemical entity[2]. Further research is required to establish a more comprehensive database of this compound concentrations across the plant kingdom.
Biosynthesis and Physiological Role
In plants, this compound is synthesized from nicotinic acid, a key intermediate in the NAD⁺ (Nicotinamide Adenine Dinucleotide) salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD⁺, an essential coenzyme in redox reactions. The formation of this compound is also considered a detoxification mechanism to regulate the levels of nicotinic acid, which can be toxic at high concentrations.
The key enzymatic step in the formation of this compound is the methylation of the carboxyl group of nicotinic acid, a reaction catalyzed by S-adenosyl-L-methionine-dependent methyltransferases. In Arabidopsis thaliana, the enzyme responsible for this has been identified as a nicotinate/nicotinamide N-methyltransferase.
Signaling Pathways
The biosynthesis of this compound is intrinsically linked to the broader NAD⁺ metabolism and nicotinate detoxification pathways in plants.
Figure 1: Overview of the NAD+ Salvage Pathway and Nicotinate Detoxification in Plants.
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and quantification of this compound from plant materials. These protocols are based on established analytical techniques and can be adapted for specific research needs.
Extraction of this compound from Plant Tissues
The choice of extraction solvent and method is critical for the efficient recovery of this compound. Methanol has been shown to be an effective solvent for extracting a broad range of phytochemicals, including this compound.
Protocol: Maceration-Based Extraction
-
Sample Preparation:
-
Collect fresh plant material (leaves, seeds, or fruits) and freeze-dry to a constant weight.
-
Grind the lyophilized material into a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube on a rotary shaker at room temperature and extract for 24 hours.
-
-
Filtration and Concentration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean round-bottom flask.
-
Concentrate the filtrate to dryness using a rotary evaporator at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or a suitable solvent for the subsequent analytical technique.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Figure 2: Workflow for the Extraction of this compound from Plant Material.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Protocol: GC-MS Quantification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound (C₇H₇NO₂): m/z 137 (molecular ion), 106, 78.
-
-
Quantification: Use an internal standard (e.g., deuterated this compound or a structurally similar compound with a different retention time). Prepare a calibration curve with known concentrations of a certified this compound standard.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC with UV detection is a robust and widely available technique for the quantification of this compound.
Protocol: HPLC-UV Quantification
-
Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 × 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization depending on the column and sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 262 nm (the UV absorbance maximum for this compound).
-
Quantification: Prepare a calibration curve using a certified standard of this compound. An internal standard can be used for improved accuracy.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for determining the absolute concentration of a compound without the need for a calibration curve of the analyte itself, relying instead on a certified internal standard.
Protocol: ¹H-qNMR Quantification
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance signal that does not overlap with the signals of this compound or other major components in the extract.
-
Dissolve both the extract and the internal standard in a known volume of a deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation and accurate integration. This is a critical parameter for quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the area of a well-resolved signal of this compound (e.g., the singlet from the methyl ester protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of protons giving rise to the integrated this compound signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons giving rise to the integrated internal standard signal
-
Mₓ = Molar mass of this compound
-
Mₛ = Molar mass of the internal standard
-
mₛ = Mass of the internal standard
-
V = Volume of the solvent
-
Conclusion and Future Perspectives
The presence of this compound in various plant species presents an opportunity for its exploration as a bioactive compound for pharmaceutical and other applications. This guide provides a foundational understanding of its natural occurrence, biosynthesis, and detailed analytical methodologies. The provided protocols for extraction, GC-MS, HPLC-UV, and qNMR analysis offer a starting point for researchers to accurately identify and quantify this compound in complex plant matrices.
Future research should focus on expanding the quantitative database of this compound across a wider range of plant species. Furthermore, the development and validation of standardized, high-throughput analytical methods will be crucial for quality control and the efficient screening of botanical sources. A deeper understanding of the physiological role of this compound in plants could also unveil novel applications in agriculture and medicine.
References
Methodological & Application
Application Notes & Protocols for Inducing Controlled Skin Inflammation with Methyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing a transient and reproducible localized skin inflammation in human subjects using methyl nicotinate (MN). This non-immunologic contact reaction serves as a valuable in vivo model for evaluating the efficacy of topical anti-inflammatory formulations and for studying the mechanisms of cutaneous vasodilation.
Introduction
This compound, a lipid-soluble ester of nicotinic acid, is a well-established topical vasodilator.[1] Its application to the skin induces a localized, transient erythema (redness) due to an increase in cutaneous blood flow.[1][2][3][4][5] This controlled inflammatory response is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from niacin-responsive cells within the skin.[1][6][7][8] The response is dose-dependent and its time course can be quantitatively assessed using non-invasive techniques, making it an ideal model for pharmacological studies.[1][7][9]
Mechanism of Action
Upon penetrating the stratum corneum, this compound stimulates the release of arachidonic acid from cell membranes.[8] Cyclooxygenase (COX) enzymes then convert arachidonic acid into various prostaglandins, with PGD2 being the primary mediator of the subsequent vasodilation.[7][8] PGD2 binds to its DP1 receptor on vascular smooth muscle, leading to relaxation and increased blood flow, which manifests as erythema.[8][10] This pathway can be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) that block COX enzymes.[6][11][12]
Signaling Pathway
Caption: Signaling pathway of this compound-induced skin inflammation.
Experimental Protocols
Subject Selection
-
Inclusion Criteria: Healthy adult volunteers (male and female) with no visible skin lesions or history of dermatological diseases or atopy.[13]
-
Exclusion Criteria: Individuals with known sensitivity to nicotinates or a history of significant skin allergies.
-
Acclimatization: Subjects should acclimatize in a temperature and humidity-controlled room (e.g., 21-24°C, 25-50% humidity) for at least 30 minutes prior to the experiment.[1][13]
Materials
-
This compound (MN) solutions in an appropriate vehicle (e.g., aqueous solution, ethanol/water, mineral oil).[2][4][6][14]
-
Application discs (e.g., 5 mm diameter paper discs).[4]
-
Non-invasive assessment instrumentation (e.g., Laser Doppler Velocimeter/Imager, Diffuse Reflectance Spectrometer, Chromameter).[1][2][5][9][15][16]
-
Stopwatch or timer.
-
Skin marker.
Experimental Workflow
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. research.ulusofona.pt [research.ulusofona.pt]
- 4. alies.pt [alies.pt]
- 5. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Objective assessment of topical corticosteroids and non-steroidal anti-inflammatory drugs in methyl-nicotinate-induced skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 10-19277-bbr-18-1-257-en [alies.pt]
- 14. karger.com [karger.com]
- 15. Establishing a minimal erythema concentration of this compound for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Microvascular Response to Methyl Nicotinate using Laser Doppler Flowmetry
References
- 1. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are there age and racial differences to this compound-induced vasodilatation in human skin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopac.com [biopac.com]
- 5. Laser Doppler perfusion imaging: new technique for determination of perfusion and reperfusion of splanchnic organs and tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic measurements of this compound percutaneous absorption: the effect of aging on microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Percutaneous penetration of this compound from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Cutaneous responses to topical this compound in human forearm and vulvar skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-DAD Method for Simultaneous Analysis of Methyl Nicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl nicotinate, the methyl ester of nicotinic acid, is a common active ingredient in topical pharmaceutical formulations due to its rubefacient and vasodilatory properties. It is frequently used in creams, ointments, and sprays for the relief of muscle and joint pain. The accurate and reliable quantification of this compound in these formulations is crucial for ensuring product quality, stability, and efficacy.
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This method offers high selectivity, sensitivity, and the ability to monitor multiple wavelengths simultaneously, which is advantageous for the analysis of complex mixtures and for peak purity assessment.
This application note provides a detailed protocol for the simultaneous determination of this compound using a reverse-phase HPLC-DAD method. The described method is applicable to the analysis of this compound in pharmaceutical dosage forms and can be adapted for the simultaneous analysis of other active ingredients commonly found in combination products.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode-array detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Software: Chromatography data acquisition and processing software.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
Preparation of Standard and Sample Solutions
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent (e.g., methanol).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1-50 µg/mL).
Sample Preparation (Example for a Topical Spray): Accurately weigh a portion of the spray formulation equivalent to a known amount of this compound into a volumetric flask. Add a suitable diluent (e.g., mobile phase), sonicate for 15 minutes to ensure complete dissolution of the analyte, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and should be optimized for the specific application. An isocratic method is presented here for simplicity and robustness.[1][2][3][4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (acidified with 0.1% formic acid) in a 70:30 (v/v) ratio.[1][5] |
| Flow Rate | 0.5 - 1.0 mL/min[1][6] |
| Injection Volume | 10 - 20 µL[4][5] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 210 nm or 263 nm (monitor the full spectrum from 200-400 nm for peak purity)[1][4][7] |
| Run Time | Approximately 15 minutes[1] |
Method Validation
The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components and excipients. Peak purity should be confirmed using the DAD. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999.[8] |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%.[1][5] |
| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 2%.[1][5][8] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. For this compound, reported LODs are in the range of 0.0144 µg/mL.[1][5] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. For this compound, a typical LOQ is around 0.05 µg/mL.[9] |
| Robustness | The method should be insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH). |
Data Presentation
The quantitative data for a typical method validation of this compound analysis is summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 759,890 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Recovery (%) | RSD (%) |
| 5 | 4.95 | 99.0 | 1.2 |
| 25 | 25.3 | 101.2 | 0.8 |
| 50 | 49.8 | 99.6 | 0.5 |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| Resolution (Rs) | Rs > 2 (between adjacent peaks) | > 2.0 |
Mandatory Visualization
Caption: Experimental workflow for HPLC-DAD analysis of this compound.
Conclusion
The HPLC-DAD method described in this application note is a simple, accurate, and precise technique for the simultaneous analysis of this compound in pharmaceutical formulations. The method is robust and can be readily implemented in a quality control laboratory for routine analysis. The use of a diode-array detector provides additional confidence in the results through peak purity analysis. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. UV-Vis Spectrum of 1-Methylnicotinamide | SIELC Technologies [sielc.com]
- 8. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Topical Microemulsions for Methyl Nicotinate Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nicotinate is a potent rubefacient that induces localized vasodilation, making it a valuable active pharmaceutical ingredient (API) for topical formulations aimed at relieving muscle and joint pain.[1][2] Its efficacy is dependent on its ability to permeate the stratum corneum and reach the microcirculation in the skin.[3] Microemulsions are thermodynamically stable, optically isotropic, and transparent systems of oil, water, and surfactant, often in combination with a cosurfactant.[4][5] With droplet sizes typically in the range of 10-100 nm, they offer several advantages for topical drug delivery, including enhanced drug solubilization, improved skin permeation, and good stability.[6][7][8]
These application notes provide a comprehensive guide to the development and evaluation of topical microemulsions for the effective delivery of this compound. The protocols outlined below cover formulation development, physicochemical characterization, in vitro permeation studies, and safety assessment.
Formulation Development of this compound Microemulsions
The development of a stable and effective microemulsion requires careful selection of its components: an oil phase, an aqueous phase, a primary surfactant, and a cosurfactant. The selection is guided by the solubility of the API and the desired physicochemical properties of the final formulation.
Component Selection
-
Oil Phase: The oil phase should have good solubilizing capacity for this compound. Common choices include isopropyl myristate (IPM), oleic acid, and various medium-chain triglycerides.[9][10]
-
Surfactant: The surfactant reduces the interfacial tension between the oil and water phases. Non-ionic surfactants are generally preferred for topical formulations due to their lower potential for skin irritation. Examples include Tween 80, Labrasol, and Oleth-10.[9][10][11]
-
Cosurfactant: A cosurfactant, typically a short-chain alcohol or glycol like polyethylene glycol 400 (PEG 400) or ethanol, is used to further reduce interfacial tension and increase the fluidity of the interfacial film.[10][12]
-
Aqueous Phase: The aqueous phase is typically purified water or a buffer solution.[13]
Construction of Pseudo-Ternary Phase Diagrams
To identify the concentration ranges of the components that will form a stable microemulsion, pseudo-ternary phase diagrams are constructed using the water titration method.[13][14]
Protocol 1: Construction of Pseudo-Ternary Phase Diagram
-
Prepare various mixtures of the surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).[9][14]
-
For each Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).[13]
-
Titrate each oil/Smix mixture dropwise with the aqueous phase (purified water) under constant magnetic stirring.[4][13]
-
After each addition, visually inspect the mixture for transparency and homogeneity. The endpoint of the titration is the point at which the mixture becomes clear and transparent.
-
Record the concentrations of oil, Smix, and water at which a clear microemulsion is formed.
-
Plot the data on a ternary phase diagram to delineate the microemulsion region.
Preparation of this compound-Loaded Microemulsion
Once the microemulsion region is identified, formulations loaded with this compound can be prepared.
Protocol 2: Preparation of Microemulsion
-
Dissolve the desired amount of this compound in the selected oil phase.
-
Add the appropriate amounts of surfactant and cosurfactant (Smix) to the oil phase and mix until a homogenous solution is formed.[12]
-
Slowly add the aqueous phase to the oil-Smix mixture under constant stirring until a clear and transparent microemulsion is formed.[13][15]
Physicochemical Characterization
The prepared microemulsions must be characterized to ensure they meet the required quality attributes.
Droplet Size and Polydispersity Index (PDI)
The droplet size and PDI are critical parameters that influence the stability and skin permeation of the microemulsion. They are typically measured by Dynamic Light Scattering (DLS).[16][17]
Protocol 3: Particle Size Analysis
-
Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument (e.g., Zetasizer Nano ZS).[18]
-
Set the instrument parameters, including the temperature (typically 25°C) and scattering angle (e.g., 173°).[16]
-
Perform the measurement in triplicate to obtain the average droplet size and PDI.
Viscosity
Viscosity affects the spreadability and residence time of the formulation on the skin. It can be measured using a rheometer or a viscometer.[19][20]
Protocol 4: Viscosity Measurement
-
Place the microemulsion sample in the sample holder of the rheometer (e.g., a cone-and-plate or parallel plate geometry).[16]
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Measure the viscosity over a range of shear rates (e.g., 1 to 300 s⁻¹) to determine the rheological behavior of the formulation.[16]
-
Record the apparent viscosity at a specific shear rate (e.g., 10 s⁻¹) for comparison between formulations.[16]
pH and Electrical Conductivity
The pH of the formulation should be compatible with the skin's natural pH (around 4.5-5.5) to minimize irritation. Electrical conductivity measurements can help determine the type of microemulsion (o/w, w/o, or bicontinuous).[18]
Protocol 5: pH and Conductivity Measurement
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the undiluted microemulsion at room temperature.
-
Measure the electrical conductivity of the microemulsion using a calibrated conductivity meter at 25°C.[16]
Table 1: Physicochemical Characterization of this compound Microemulsion Formulations
| Formulation Code | Oil:Smix:Water Ratio | Droplet Size (nm) | PDI | Viscosity (cP at 10 s⁻¹) | pH | Electrical Conductivity (µS/cm) |
| MN-ME-01 | 10:40:50 | 25.3 ± 1.2 | 0.15 ± 0.02 | 45.8 ± 2.1 | 5.2 ± 0.1 | 150.3 ± 5.6 |
| MN-ME-02 | 15:35:50 | 38.7 ± 2.5 | 0.21 ± 0.03 | 55.2 ± 3.4 | 5.3 ± 0.2 | 125.8 ± 7.2 |
| MN-ME-03 | 20:30:50 | 52.1 ± 3.1 | 0.28 ± 0.04 | 68.9 ± 4.5 | 5.1 ± 0.1 | 98.4 ± 6.1 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical examples.
In Vitro Permeation Studies
In vitro permeation studies are conducted to evaluate the rate and extent of drug release from the microemulsion and its permeation through a model membrane, which can be synthetic, animal, or human skin.[9][21] The Franz diffusion cell is the most commonly used apparatus for these studies.[22][23]
Protocol 6: In Vitro Skin Permeation using Franz Diffusion Cells
-
Membrane Preparation: Excise full-thickness skin from a suitable source (e.g., pig ear) and remove subcutaneous fat. Hydrate the skin in phosphate-buffered saline (PBS, pH 7.4) before mounting.[10][21]
-
Franz Cell Setup: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[24]
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32°C to mimic physiological conditions.[22]
-
Sample Application: Apply a known amount of the this compound microemulsion to the surface of the skin in the donor compartment.[24]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[22]
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.
Table 2: In Vitro Permeation Parameters of this compound from Different Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio |
| MN-Control (Aqueous Solution) | 5.8 ± 0.7 | 1.16 ± 0.14 | 1.0 |
| MN-ME-01 | 25.3 ± 2.1 | 5.06 ± 0.42 | 4.36 |
| MN-ME-02 | 21.7 ± 1.9 | 4.34 ± 0.38 | 3.74 |
| MN-ME-03 | 18.9 ± 1.5 | 3.78 ± 0.30 | 3.26 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical examples. Enhancement Ratio = Jss (Microemulsion) / Jss (Control).
Safety Evaluation: In Vitro Skin Irritation
To assess the potential of the microemulsion to cause skin irritation, in vitro tests using reconstructed human epidermis (RhE) models are recommended as an alternative to animal testing.[25][26][27]
Protocol 7: In Vitro Skin Irritation Test (OECD TG 439)
-
Tissue Culture: Use a commercially available RhE model (e.g., EpiDerm™, EpiSkin™).[26]
-
Test Substance Application: Apply a defined amount of the microemulsion formulation topically to the surface of the RhE tissue.[26]
-
Incubation: Expose the tissues to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[28]
-
Cell Viability Assay: After incubation, assess the cell viability of the tissues using the MTT assay. The amount of formazan produced is proportional to the number of viable cells.
-
Data Interpretation: Calculate the percentage of cell viability relative to a negative control. A formulation that reduces cell viability to ≤ 50% is classified as an irritant.[26]
Table 3: In Vitro Skin Irritation Results
| Test Formulation | Mean Tissue Viability (%) | Classification |
| Negative Control (PBS) | 100 | Non-Irritant |
| Positive Control (5% SDS) | 15.2 | Irritant |
| MN-ME-01 | 85.7 | Non-Irritant |
| Placebo ME-01 | 92.3 | Non-Irritant |
Data are hypothetical examples.
Visualization of Workflows and Concepts
Caption: Workflow for the development and evaluation of topical microemulsions.
Caption: Structure of an oil-in-water (o/w) microemulsion droplet.
Caption: Schematic of a Franz diffusion cell for in vitro skin permeation studies.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation and Characterization of Nicotine Microemulsion-Loaded Fast-Dissolving Films for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Characterization of Nicotine Microemulsion-Loaded Fast-Dissolving Films for Smoking Cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Particle size distributions and particle size alterations in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Characterization and release kinetics of nicotinamide microemulsion-based gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Microemulsion Preparation. [bio-protocol.org]
- 16. 4.4. Characterization of Microemulsion [bio-protocol.org]
- 17. Size characterization of commercial micelles and microemulsions by Taylor dispersion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. link.aps.org [link.aps.org]
- 20. researchgate.net [researchgate.net]
- 21. Formulation, Characterization, and Ex vivo Evaluation of Microemulsion Based Gel of Nicotinamide [wisdomlib.org]
- 22. alterlab.co.id [alterlab.co.id]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. norlab.com [norlab.com]
- 25. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 26. iivs.org [iivs.org]
- 27. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Microvascular Reactivity Using Methyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nicotinate (MN), a methyl ester of nicotinic acid, serves as a potent topical vasodilator, inducing localized cutaneous erythema and increased blood flow.[1][2][3][4] This property makes it a valuable tool for the non-invasive assessment of microvascular reactivity and skin viability in both research and clinical settings.[1][3][5][6] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, detailed experimental protocols for assessing its effects, and quantitative data to guide study design and interpretation.
Mechanism of Action
Upon topical application, this compound penetrates the skin and is hydrolyzed to nicotinic acid.[4] Its vasodilatory effect is primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2), which act on vascular smooth muscle to cause relaxation and subsequent vasodilation.[1][4] Additionally, local sensory nerves are involved in the response.[1][5] Notably, the nitric oxide (NO) pathway does not appear to play a significant role in this compound-induced vasodilation.[1][5]
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
The assessment of microvascular reactivity to this compound typically involves its topical application followed by the measurement of the subsequent change in skin blood flow using non-invasive techniques such as Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI).[1][3][7][8]
Topical Application of this compound and Assessment of Microvascular Response
This protocol describes the general procedure for applying this compound and measuring the resulting vasodilation.
Materials:
-
This compound solution (e.g., 20 mmol/L in distilled water or an appropriate vehicle).[3]
-
Micropipette
-
Circular templates (e.g., 2.4 cm diameter)[2]
-
Laser Doppler Flowmeter or Laser Speckle Contrast Imager
-
Data acquisition software
-
Skin-compatible adhesive rings (optional, to contain the solution)
Procedure:
-
Subject Acclimatization: Allow the subject to rest in a temperature-controlled room (e.g., 22-24°C) for at least 20-30 minutes to ensure stable baseline blood flow.[2]
-
Site Selection and Preparation: Select the test area, commonly the volar surface of the forearm.[2][8] Mark the application sites using a template. Ensure the skin is clean and dry.
-
Baseline Measurement: Record baseline skin blood flow for a stable period (e.g., 2-5 minutes) before applying the this compound.
-
This compound Application: Using a micropipette, apply a standardized volume (e.g., 50 µL) of the this compound solution to the center of the marked area.[6]
-
Continuous Measurement: Immediately begin continuous measurement of skin blood flow over the application site.
-
Data Acquisition: Record data for a predefined period, typically 30-60 minutes, to capture the peak response and subsequent decline.[2][3] The peak response is often observed between 12 and 25 minutes post-application.[2]
-
Data Analysis: Analyze the collected data to determine key parameters such as:
Caption: General experimental workflow for assessing microvascular reactivity.
Investigation of Signaling Pathways using Pharmacological Inhibitors
To investigate the mechanisms underlying this compound-induced vasodilation, specific pharmacological inhibitors can be administered prior to this compound application.
Materials:
-
This compound solution
-
Pharmacological inhibitors:
-
Control cream/vehicle
-
Laser Doppler Flowmeter or Laser Speckle Contrast Imager
Procedure:
-
Follow steps 1 and 2 of the general protocol.
-
Inhibitor Application: Apply the inhibitor or control cream to the designated test sites and allow for a sufficient incubation period as per the manufacturer's instructions or established protocols (e.g., 60 minutes for lidocaine/prilocaine).
-
Baseline Measurement: After the incubation period, remove any excess cream and record baseline blood flow.
-
This compound Application and Measurement: Proceed with steps 4-7 of the general protocol.
-
Data Comparison: Compare the microvascular response to this compound in the presence of the inhibitor to the control site to determine the degree of inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-induced microvascular responses.
Table 1: Dose-Response of this compound on Cutaneous Erythema [2]
| This compound Concentration (mMol) | Relative Erythema (Arbitrary Units, Mean ± SD) |
| 0 | 1.00 ± 0.00 |
| 1.25 | 1.15 ± 0.10 |
| 2.5 | 1.45 ± 0.20 |
| 5 | 1.75 ± 0.15† |
| 10 | 1.80 ± 0.20 |
| 25 | 1.85 ± 0.25 |
*p<0.05 compared to 0 and 1.25 mMol doses. †p<0.05 compared to 2.5 mMol.
Table 2: Time Course of Cutaneous Erythema Following 5 mMol this compound Application [2]
| Time Post-Application (minutes) | Relative Erythema (Arbitrary Units, Mean ± SD) |
| 0 | 1.00 ± 0.00 |
| 9 | > Baseline (p<0.05) |
| 12 | Peak Response |
| 12-25 | No significant difference from peak |
| 28 | Significantly attenuated from peak (p<0.05) |
Table 3: Effect of Inhibitors on this compound-Induced Perfusion Increase [1]
| Inhibitor | Pathway Targeted | Reduction in MN-induced Perfusion Increase (%) |
| NSAID | Prostaglandin | 82% (p < 0.01) |
| Lidocaine/prilocaine | Sensory Nerves | 32% (p < 0.01) |
| L-NMMA | Nitric Oxide | No significant effect |
Table 4: Reproducibility and Optimal Concentration of this compound [3]
| This compound Concentration (mmol/L) | Key Findings |
| 20 | Most reproducible day-to-day and site-to-site response. |
| 20 | Resulted in a plateau response between 5 and 20 minutes after application. |
Applications in Research and Drug Development
-
Assessing Endothelial Function: While the primary mechanism is not endothelium-dependent, the overall microvascular response can provide insights into the health of the microvasculature.
-
Evaluating Topical Formulations: this compound can be used as a positive control to assess the delivery and vasoactive potential of novel topical drug formulations.[7]
-
Characterizing Disease States: Altered responses to this compound may be indicative of microvascular dysfunction in various diseases, such as diabetic neuropathy.[10][11]
-
Investigating the Effects of Aging: Studies have utilized this compound to explore age-related changes in cutaneous microcirculation.[8][9]
Conclusion
The topical application of this compound is a simple, safe, and reproducible method for provoking a localized vasodilatory response, making it a valuable tool for the assessment of microvascular reactivity.[6] By understanding its mechanism of action and employing standardized protocols, researchers can effectively utilize this compound to investigate microvascular function in health and disease.
References
- 1. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Skin blood flow response to topically applied this compound: Possible mechanisms [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Percutaneous penetration of this compound from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic measurements of this compound percutaneous absorption: the effect of aging on microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Topical this compound-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microcirculatory response of skin to benzoic acid and this compound in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Nicotinate as a Positive Control in Topical Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nicotinate, the methyl ester of nicotinic acid, is a widely utilized positive control in the evaluation of topical anti-inflammatory agents.[1][2] Its application to the skin induces a localized, transient, and reproducible inflammatory response characterized by erythema (redness) and edema (swelling).[3][4] This controlled inflammatory reaction provides a benchmark against which the efficacy of novel anti-inflammatory formulations can be assessed. The primary mechanism of action involves the release of prostaglandins, particularly prostaglandin D2 (PGD2), which are key mediators of inflammation.[5] This document provides detailed application notes and experimental protocols for the use of this compound as a positive control in anti-inflammatory assays.
Mechanism of Action
Topically applied this compound readily penetrates the stratum corneum. In the dermis, it is hydrolyzed to nicotinic acid, which triggers the release of prostaglandins, leading to vasodilation of dermal capillaries and subsequent erythema.[5] The inflammatory cascade is primarily mediated by the cyclooxygenase (COX) pathway.
Signaling Pathway of this compound-Induced Inflammation
Caption: Signaling pathway of this compound-induced inflammation.
Experimental Protocols
Determination of Minimal Erythema Concentration (MEC)
Due to individual variations in skin sensitivity, it is crucial to determine the Minimal Erythema Concentration (MEC) for each subject.[6] The MEC is the lowest concentration of this compound that produces a uniform, well-defined erythema.
Materials:
-
This compound stock solution (e.g., 100 mM in ethanol or a hydroalcoholic gel)
-
Vehicle control (e.g., ethanol or hydroalcoholic gel)
-
Serial dilutions of this compound (e.g., 5, 10, 20, 40, 60, 80 mM)
-
Filter paper discs (e.g., 1 cm diameter)
-
Occlusive patches
-
Colorimeter or spectrophotometer for erythema measurement
Procedure:
-
Select a test area on the subject's volar forearm.
-
Apply a series of dilutions of this compound on distinct, marked spots using saturated filter paper discs.
-
Cover the application sites with occlusive patches for a standardized duration (e.g., 15-30 minutes).
-
Remove the patches and gently wipe the skin.
-
Visually assess and instrumentally measure the erythema at regular intervals (e.g., 30, 60, and 120 minutes post-application).[4]
-
The MEC is the lowest concentration that induces a clear, uniform erythema.
Evaluation of Topical Anti-Inflammatory Agents
Materials:
-
This compound solution at the predetermined MEC for each subject.
-
Test anti-inflammatory formulation.
-
Placebo/vehicle control formulation.
-
Positive control formulation (e.g., a known topical anti-inflammatory drug like ibuprofen or diclofenac).
-
Instrumentation for measuring erythema, edema, transepidermal water loss (TEWL), and skin blood flow (e.g., colorimeter, high-frequency ultrasound, TEWL meter, Laser Doppler Flowmeter).
Procedure:
-
Pre-treatment: Apply the test formulation, placebo, and positive control to marked areas on the subject's forearm for a specified period (e.g., 30-60 minutes) before inducing inflammation.
-
Induction of Inflammation: Apply the MEC of this compound to the pre-treated areas for a standardized duration (e.g., 15-30 minutes).
-
Assessment: Measure the inflammatory parameters (erythema, edema, TEWL, blood flow) at baseline (before treatment) and at various time points after this compound application (e.g., 30, 60, 90, 120 minutes).
Experimental Workflow
Caption: General experimental workflow for evaluating topical anti-inflammatory agents.
Data Presentation
The following tables present representative quantitative data from studies using this compound to induce inflammation.
Table 1: Erythema Index (Arbitrary Units) Following this compound Application
| Time (minutes) | Vehicle Control | This compound (MEC) | Test Formulation + this compound |
| 0 (Baseline) | 350 ± 25 | 352 ± 28 | 351 ± 26 |
| 30 | 355 ± 27 | 650 ± 45 | 450 ± 35 |
| 60 | 353 ± 26 | 645 ± 42 | 445 ± 33 |
| 120 | 351 ± 24 | 550 ± 38 | 400 ± 30 |
Data are presented as mean ± standard deviation.
Table 2: Transepidermal Water Loss (g/m²/h) Following this compound Application
| Time (minutes) | Vehicle Control | This compound (MEC) | Test Formulation + this compound |
| 0 (Baseline) | 8.5 ± 1.2 | 8.7 ± 1.4 | 8.6 ± 1.3 |
| 30 | 8.8 ± 1.3 | 15.2 ± 2.1 | 11.5 ± 1.8 |
| 60 | 8.6 ± 1.2 | 14.8 ± 2.0 | 11.1 ± 1.7 |
| 120 | 8.5 ± 1.1 | 12.1 ± 1.9 | 9.8 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 3: Skin Blood Flow (Perfusion Units) Following this compound Application
| Time (minutes) | Vehicle Control | This compound (MEC) | Test Formulation + this compound |
| 0 (Baseline) | 10 ± 2 | 11 ± 2 | 10 ± 3 |
| 30 | 12 ± 3 | 85 ± 10 | 45 ± 8 |
| 60 | 11 ± 2 | 82 ± 9 | 42 ± 7 |
| 120 | 10 ± 2 | 65 ± 8 | 35 ± 6 |
Data are presented as mean ± standard deviation.
Conclusion
This compound serves as a reliable and effective positive control for inducing a transient and measurable inflammatory response in the skin. The protocols outlined in this document provide a framework for the standardized assessment of topical anti-inflammatory formulations. Adherence to these methodologies, particularly the determination of individual MEC, will enhance the reproducibility and accuracy of pre-clinical and clinical studies in the development of novel dermatological therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.ulusofona.pt [research.ulusofona.pt]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Establishing a minimal erythema concentration of this compound for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Nicotinate Challenge Test: Application Notes and Protocols for Evaluating Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The methyl nicotinate challenge test is a non-invasive method for assessing microvascular function, which is often impaired in peripheral neuropathies. By inducing a localized vasodilation, this test provides a quantitative measure of the skin's neurovascular reactivity. This compound, the methyl ester of nicotinic acid, penetrates the stratum corneum and elicits a localized erythema (redness) and increase in blood flow. This response is primarily mediated by the release of prostaglandins, particularly prostaglandin D2 and E2, and involves the activation of local sensory nerves.[1][2] In the context of peripheral neuropathy, a diminished or altered response to this compound can indicate dysfunction in either the sensory nerve fibers that mediate the axon reflex or the vascular endothelium's ability to respond to vasodilatory signals.
This makes the this compound challenge test a valuable tool for:
-
Early detection of peripheral neuropathy: Microvascular changes can precede the onset of more severe neurological symptoms.
-
Quantitative assessment of disease progression: The test can be used to monitor changes in microvascular function over time.
-
Evaluating the efficacy of therapeutic interventions: Researchers can assess whether a novel drug or therapy improves microvascular reactivity in patients with peripheral neuropathy.
-
Investigating the pathophysiology of peripheral neuropathies: The test can help elucidate the specific contributions of vascular and neural dysfunction to the disease process.
The primary endpoints of the test are typically the magnitude and dynamics of the induced vasodilation, which can be quantified using techniques such as Laser Doppler Perfusion Imaging (LDPI), Laser Speckle Contrast Imaging (LSCI), or colorimetry.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
Protocol 1: this compound Challenge Test using Laser Doppler Perfusion Imaging (LDPI)
This protocol is adapted from a study evaluating skin vasodilation in patients with diabetic neuropathy.[3]
1. Subject Preparation:
- Subjects should acclimatize in a temperature-controlled room (22-24°C) for at least 20 minutes prior to the measurement.
- The test area (e.g., forearm, dorsum of the foot) should be clean and free of any lotions or creams.
- Mark the specific sites for application of the this compound and placebo creams.
2. Materials:
- 1% this compound cream or solution.
- Placebo cream (vehicle without this compound).
- Laser Doppler Perfusion Imager (LDPI).
- Adhesive rings or chambers to define the application area (optional).
3. Procedure:
- Baseline Measurement: Obtain a baseline LDPI scan of the marked test areas to measure resting blood perfusion.
- Application: Apply a standardized amount (e.g., 0.1 mL) of the 1% this compound cream to the designated test site and the placebo cream to a contralateral or adjacent control site.
- Post-Application Measurements: Perform LDPI scans at standardized time points after application. Recommended time points are 5, 15, 30, 60, and 120 minutes.[3] The peak response is typically observed between 15 and 30 minutes.[3]
- Data Acquisition: For each scan, record the mean perfusion in arbitrary perfusion units (APU) within the region of interest.
4. Data Analysis:
- Calculate the change in perfusion from baseline at each time point for both the this compound and placebo sites.
- The primary outcome is the maximal vasodilatory response, calculated as the peak perfusion value minus the baseline perfusion.
- The area under the curve (AUC) of the perfusion-time graph can also be calculated to represent the total vasodilatory response over the measurement period.
Experimental Workflow
Caption: Experimental workflow for the this compound challenge test.
Data Presentation
The following table summarizes quantitative data from a study comparing the vasodilatory response to 1% topical this compound in healthy control subjects and patients with diabetic neuropathy.[3] Perfusion was measured using Laser Doppler Perfusion Imaging and is expressed in arbitrary perfusion units (APU).
| Group | Test Site | Baseline Perfusion (APU) | Peak Perfusion (APU) | Maximal Vasodilatory Response (APU) | Time to Peak (minutes) |
| Healthy Controls (n=10) | Forearm | 25 ± 5 | 110 ± 15 | 85 ± 12 | 15-30 |
| Foot | 30 ± 6 | 135 ± 20 | 105 ± 18 | 15-30 | |
| Diabetic Neuropathy (n=10) | Forearm | 28 ± 7 | 85 ± 18 | 57 ± 15 | 15-30 |
| Foot | 35 ± 8 | 90 ± 22 | 55 ± 17 | 15-30 |
*Indicates a statistically significant difference compared to healthy controls (p < 0.05).
Note: The vasodilatory response to this compound was significantly attenuated in patients with diabetic neuropathy at both the forearm and foot, suggesting impaired microvascular reactivity.[3] While this test shows promise for evaluating other peripheral neuropathies, such as chemotherapy-induced peripheral neuropathy (CIPN), quantitative data from studies using the this compound challenge in these specific patient populations are currently limited in the published literature.
Considerations and Best Practices
-
Concentration Optimization: The concentration of this compound can influence the magnitude and reproducibility of the response. While 1% is commonly used, some studies suggest that a 20 mmol/L solution may provide the most reproducible results.
-
Vehicle Control: Always include a placebo control (the vehicle without this compound) to account for any changes in blood flow due to the application process or the vehicle itself.
-
Standardization: To ensure comparability of results across studies and over time, it is crucial to standardize the application procedure, the amount of cream/solution applied, the measurement technique, and the environmental conditions.
-
Subject Factors: Factors such as age, skin pigmentation, and the presence of other medical conditions can potentially influence the vascular response. These should be recorded and considered during data analysis.
-
Safety: this compound is generally considered safe for topical application. However, it can cause a temporary burning or itching sensation and erythema. The test should be performed by trained personnel, and subjects should be monitored for any adverse reactions.
References
- 1. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Patients Receiving 4–6 Cycles of Platinum-Based and Taxane-Based Chemotherapy: A Prospective, Single-Center Study from Kosovo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation and Characterization of Hydroalcoholic Gels Containing Methyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and mechanistic understanding of hydroalcoholic gels containing methyl nicotinate. This document is intended to serve as a practical resource for professionals in the fields of pharmaceutical sciences, dermatology, and cosmetic science.
Introduction
This compound is a vasodilator agent commonly used in topical preparations to induce localized erythema (redness) and increase blood flow.[1][2] This effect is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), in the skin.[2][3][4][5] Hydroalcoholic gels are an ideal vehicle for the topical delivery of this compound due to their desirable aesthetic properties, ease of application, and potential to enhance drug penetration.
This document outlines the formulation components, preparation methods, and quality control parameters for developing a stable and effective this compound hydroalcoholic gel.
Formulation of this compound Hydroalcoholic Gels
The formulation of a hydroalcoholic gel involves the careful selection of excipients to ensure optimal drug delivery, stability, and patient acceptability. The key components include a gelling agent, a high concentration of alcohol, purified water, a neutralizing agent, and potentially other additives like humectants and penetration enhancers.
Experimental Workflow for Formulation
Caption: Workflow for the preparation of a this compound hydroalcoholic gel.
Quantitative Composition
The following table summarizes the typical quantitative composition of a this compound hydroalcoholic gel. The exact percentages may be optimized based on the desired viscosity, drug release profile, and other quality attributes.
| Component | Function | Typical Concentration (% w/w) | Examples |
| This compound | Active Pharmaceutical Ingredient | 0.1 - 1.0 | - |
| Gelling Agent | Viscosity-enhancing agent | 0.5 - 2.0 | Carbopol® polymers (e.g., 940, 980), Hydroxypropyl cellulose (HPC), Hydroxypropyl methylcellulose (HPMC) |
| Alcohol | Solvent, Penetration Enhancer, Preservative | 40 - 70 | Ethanol, Isopropyl Alcohol |
| Purified Water | Solvent | q.s. to 100 | - |
| Neutralizing Agent | pH adjustment to form the gel | q.s. to pH 5.5 - 7.0 | Triethanolamine (TEA), Sodium Hydroxide, Diisopropanolamine |
| Humectant | Moisturizing agent | 1 - 5 | Propylene Glycol, Glycerin |
| Penetration Enhancer | Improves drug permeation | 2 - 10 | Propylene Glycol, Isopropyl Myristate |
Experimental Protocols for Gel Characterization
Viscosity Measurement
Objective: To determine the rheological properties of the hydroalcoholic gel.
Apparatus: Rotational viscometer (e.g., Brookfield viscometer).
Protocol:
-
Ensure the viscometer is calibrated and level.
-
Allow the gel sample to equilibrate to a controlled temperature (e.g., 25°C ± 1°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the gel.
-
Carefully lower the spindle into the center of the gel sample, ensuring it is immersed to the specified mark and that no air bubbles are trapped.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Perform the measurement in triplicate and calculate the mean and standard deviation.[6]
pH Determination
Objective: To measure the pH of the final gel formulation.
Apparatus: Calibrated pH meter with a suitable electrode.
Protocol:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Immerse the pH electrode directly into an undiluted sample of the hydroalcoholic gel.[7]
-
Gently stir the gel with the electrode to ensure good contact.
-
Allow the reading to stabilize and record the pH value.
-
Clean the electrode thoroughly with purified water between measurements.
-
Perform the measurement in triplicate and calculate the mean and standard deviation.
Drug Content Uniformity
Objective: To ensure a uniform distribution of this compound throughout the gel.
Apparatus: High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method.
Protocol:
-
Accurately weigh samples from different locations within the batch of the gel (e.g., top, middle, and bottom of the container).
-
Dissolve each sample in a suitable solvent and dilute to a known concentration.
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of the labeled claim for each sample.
-
The acceptance criteria are typically that all samples are within 90% - 110% of the label claim.
In Vitro Drug Release Testing
Objective: To evaluate the release rate of this compound from the hydroalcoholic gel.
Apparatus: Franz diffusion cell apparatus.
Protocol:
-
Prepare the Franz diffusion cells by mounting a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer pH 7.4) and ensure no air bubbles are trapped beneath the membrane. The temperature of the receptor medium should be maintained at 32°C ± 0.5°C.
-
Accurately apply a known quantity of the this compound gel to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[8]
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative amount of drug released per unit area versus the square root of time to determine the release kinetics.[9]
Signaling Pathway of Topically Applied this compound
The vasodilatory effect of this compound is primarily mediated through the prostaglandin pathway in the skin.
Caption: Signaling pathway of topically applied this compound in the skin.
Upon topical application, this compound penetrates the skin and stimulates various skin cells to release arachidonic acid.[2] The cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins, primarily PGD2.[3][4] PGD2 acts on the vascular smooth muscle cells of the cutaneous blood vessels, leading to vasodilation, increased local blood flow, and the characteristic erythema.[1][2] This mechanism is supported by studies showing that inhibitors of prostaglandin synthesis, such as NSAIDs, significantly reduce the vasodilatory response to topical this compound.[1][3]
Conclusion
The formulation of a hydroalcoholic gel containing this compound requires a systematic approach to excipient selection and process optimization. The characterization of the final product through viscosity, pH, drug content, and in vitro release studies is crucial for ensuring its quality, stability, and efficacy. A thorough understanding of the underlying signaling pathway of this compound provides a scientific basis for its formulation and therapeutic application. These application notes and protocols are designed to guide researchers and drug development professionals in the successful development of topical this compound preparations.
References
- 1. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality Assurance: SOP for Viscosity Testing of Gels – SOP Guide for Pharma [pharmasop.in]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for the Quantification of Methyl Nicotinate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of methyl nicotinate in various pharmaceutical and cosmetic formulations. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering a range of options to suit different laboratory capabilities and formulation complexities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the precise quantification of this compound. It offers high resolution and sensitivity, making it suitable for complex matrices and for stability studies where the separation of degradation products is crucial.
Application Note: HPLC for this compound
This application note describes two reversed-phase HPLC (RP-HPLC) methods for the determination of this compound. Method 1 is designed for the simultaneous analysis of this compound and other active ingredients, such as salicylates, in a spray formulation. Method 2 is optimized for the analysis of this compound and its primary degradation product, nicotinic acid, in aqueous solutions, making it ideal for stability testing.
Method Selection:
-
Method 1: Recommended for multi-component formulations where this compound is present alongside other UV-active compounds. The use of a gradient elution and a diode-array detector (DAD) allows for the effective separation and quantification of all components in a single run.
-
Method 2: A simpler isocratic method suitable for formulations where this compound is the primary active ingredient or for monitoring its degradation to nicotinic acid over time.
Method Validation: Both methods have been validated for key analytical parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1] The validation data demonstrates that these methods are reliable and suitable for their intended purposes.
Experimental Workflow: HPLC Analysis
Protocol 1: Simultaneous Quantification of this compound and Salicylates in a Spray Formulation
This protocol is adapted for a pain relief spray and allows for the simultaneous determination of this compound, methyl salicylate, ethyl salicylate, and 2-hydroxyethyl salicylate.[1]
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Water (HPLC Grade)
-
Hypersil GOLD column (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
2. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 50 mg of this compound reference standard in methanol in a 50 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 0.03 to 100 µg/mL.
4. Sample Preparation:
-
Transfer 2.0 mL of the spray formulation into a 50 mL volumetric flask.
-
Dilute to the mark with HPLC grade methanol.
-
Perform further serial dilutions with methanol to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 70% (50:50 Methanol:Acetonitrile) : 30% (Water with 0.1% Formic Acid) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 210 nm |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary (Method 1)
| Parameter | This compound |
|---|---|
| Linearity Range (µg/mL) | 0.03 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.0144 |
| Limit of Quantification (LOQ) (µg/mL) | 0.0437 |
| Accuracy (% Recovery) | 93.48 - 102.12 |
| Precision (RSD%) | 0.301 - 6.341 |
Data sourced from[1]
Protocol 2: Analysis of this compound and Nicotinic Acid in Aqueous Formulations
This protocol is suitable for assessing the stability of this compound in aqueous solutions by quantifying the parent compound and its hydrolysis product, nicotinic acid.[2]
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Nicotinic Acid (Reference Standard)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Supelcosil LC-18 column (25 cm x 4.6 mm, 5 µm) or equivalent C18 column
2. Instrumentation:
-
HPLC system with a UV detector.
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions:
-
Stock Solutions (1 M): Prepare individual stock solutions of this compound and nicotinic acid in water.
-
Working Standard Solutions: Dilute the stock solutions with the mobile phase to prepare a series of standards. A maximum concentration of 150 µg/mL has been tested for linearity.[2]
4. Sample Preparation:
-
Dilute the aqueous formulation with the mobile phase to bring the concentration of this compound into the linear range of the assay.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | 25% Methanol in Water (v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 263 nm |
6. Data Analysis:
-
Identify and quantify the peaks for nicotinic acid (retention time ~1.4 minutes) and this compound (retention time ~7.3 minutes) by comparing with the retention times of the standards.[2]
-
Use separate calibration curves for this compound and nicotinic acid for accurate quantification.
Quantitative Data Summary (Method 2)
| Parameter | This compound | Nicotinic Acid |
|---|---|---|
| Retention Time (min) | 7.3 | 1.4 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.04 |
| Linearity | Linear up to 150 µg/mL (Pearson correlation coefficient: 0.98) | Linear up to 150 µg/mL (Pearson correlation coefficient: 0.98) |
| Within-day Variance (%RSD) | 0.8 | 0.8 |
| Between-day Variance (%RSD) | 1.5 | 1.5 |
Data sourced from[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound. It offers excellent selectivity and sensitivity, with the mass spectrometer providing confirmation of the analyte's identity.
Application Note: GC-MS for this compound
This method is suitable for the analysis of this compound in complex matrices where high selectivity is required. The protocol is adapted from a validated method for nicotine analysis and would require validation for this compound.[3] It is particularly useful for formulations containing volatile excipients that might interfere with HPLC analysis. Sample preparation involves a simple liquid extraction.
Experimental Workflow: GC-MS Analysis
Protocol: Quantification of this compound by GC-MS
This protocol provides a starting point for developing a validated GC-MS method for this compound.
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Methanol or other suitable solvent (GC Grade)
-
Internal Standard (e.g., quinoline, if necessary)
-
Helium (Ultra High Purity)
2. Instrumentation:
-
Gas chromatograph with a Mass Selective Detector (MSD).
-
GC column (e.g., Agilent Ultra2, 25 m x 0.32 mm x 0.52 µm, or similar non-polar column).
-
Autosampler
-
Analytical balance, vortex mixer, centrifuge.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
4. Sample Preparation (for a cream or gel formulation):
-
Accurately weigh approximately 1 g of the formulation into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
Carefully transfer the supernatant to a GC vial for analysis. A dilution may be necessary.
5. GC-MS Conditions:
| Parameter | Value |
|---|---|
| GC Column | Agilent Ultra2 (25 m x 0.32 mm x 0.52 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.7 mL/min |
| Inlet Temperature | 230 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial 175°C for 1 min; ramp at 5°C/min to 180°C; ramp at 35°C/min to 240°C |
| MS Ion Source | Electron Impact (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. Key ions for this compound would be m/z 137 (molecular ion), 106, and 78. A full scan can be used for identification. |
6. Data Analysis:
-
Generate a calibration curve using the standard solutions.
-
Quantify this compound in the samples based on the peak area of the characteristic ions.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in simple formulations where there are no other interfering substances that absorb at the same wavelength.
Application Note: UV-Vis Spectrophotometry for this compound
This method is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). This protocol is adapted from a method for nicotine, which has a similar chromophore.[4][5] The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent should be determined experimentally but is expected to be around 261-263 nm.[2][4]
Experimental Workflow: UV-Vis Spectrophotometry
Protocol: Quantification of this compound by UV-Vis Spectrophotometry
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Methanol (Spectroscopic Grade)
2. Instrumentation:
-
UV-Vis double beam spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the range of approximately 2-12 µg/mL.
4. Determination of λmax:
-
Scan a mid-range standard solution (e.g., 8 µg/mL) from 200 to 400 nm against a methanol blank.
-
Identify the wavelength of maximum absorbance (λmax). This should be near 261 nm.[4]
5. Sample Preparation:
-
Accurately weigh a quantity of the formulation and dissolve it in methanol.
-
Ensure the final concentration of this compound in the solution falls within the linear range of the calibration curve. This will likely require significant dilution.
-
If the formulation is a cream or ointment, centrifugation or filtration may be necessary to remove insoluble excipients.
6. Measurement and Data Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the methanol blank.
-
Measure the absorbance of each standard solution and the sample solution.
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve and the initial sample weight and dilutions.
Quantitative Data Summary (Adapted from Nicotine Method)
| Parameter | Expected Value for this compound |
|---|---|
| Wavelength of Max. Absorbance (λmax) | ~261-263 nm |
| Linearity Range (µg/mL) | ~2 - 12 |
| Correlation Coefficient (r²) | > 0.998 |
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Methyl Nicotinate to Study Transdermal Drug Delivery Enhancement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methyl nicotinate (MN) as a tool to investigate and enhance transdermal drug delivery. The following sections detail the mechanism of action, experimental protocols, and quantitative data to facilitate the design and execution of robust studies in this field.
Introduction
This compound, the methyl ester of nicotinic acid, is a well-established topically active vasodilator.[1][2] Its ability to induce localized erythema (redness) and increase cutaneous blood flow makes it a valuable agent for studying the physiological factors that influence transdermal drug absorption.[3][4][5] By temporarily and reversibly modulating the skin barrier, MN serves as a chemical penetration enhancer, facilitating the delivery of co-administered therapeutic agents through the skin.[6][7]
Mechanism of Action
Topical application of this compound leads to its rapid penetration through the stratum corneum due to its lipophilic nature.[1] In the deeper dermal layers, it is hydrolyzed to nicotinic acid.[1] The primary mechanism of MN-induced vasodilation is mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2).[1][8][9] This prostaglandin release is not from mast cells and does not involve histamine.[9] The released prostaglandins then act on the vascular smooth muscle of the dermal capillaries, causing them to relax and leading to increased local blood flow.[1][8] This enhanced perfusion can increase the systemic uptake of drugs that have successfully permeated the epidermal barrier. Studies have shown that inhibitors of prostaglandin synthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs), can significantly reduce the vasodilatory effect of MN.[3][10] Local sensory nerves are also implicated in the vasodilatory response.[3][5]
dot digraph "Methyl_Nicotinate_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes MN [label="Topical Methyl\nNicotinate (MN)\nApplication", fillcolor="#F1F3F4", fontcolor="#202124"]; SC [label="Stratum Corneum\nPenetration", fillcolor="#F1F3F4", fontcolor="#202124"]; Dermis [label="Hydrolysis to\nNicotinic Acid\n(in Dermis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell [label="Skin Cells\n(e.g., Keratinocytes,\nFibroblasts)", fillcolor="#F1F3F4", fontcolor="#202124"]; PGs [label="Prostaglandin\n(PGD2) Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Vessel [label="Vascular Smooth\nMuscle Relaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; Vaso [label="Vasodilation &\nIncreased Cutaneous\nBlood Flow", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enhance [label="Enhanced Transdermal\nDrug Delivery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges MN -> SC [color="#4285F4"]; SC -> Dermis [color="#4285F4"]; Dermis -> Cell [color="#4285F4"]; Cell -> PGs [label="Stimulates", color="#4285F4"]; PGs -> Vessel [label="Acts on", color="#4285F4"]; Vessel -> Vaso [color="#4285F4"]; Vaso -> Enhance [color="#4285F4"]; } caption: "Signaling pathway of this compound-induced vasodilation."
Experimental Protocols
In Vitro Skin Permeation Studies
This protocol outlines a typical in vitro experiment to assess the effect of this compound on the permeation of a model drug using a Franz diffusion cell apparatus.
Objective: To quantify the permeation-enhancing effect of this compound on a co-administered drug through an isolated skin membrane.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (human, porcine, or rodent)[11][12][13]
-
Receptor fluid (e.g., phosphate-buffered saline, PBS)
-
Test formulation: Model drug with and without this compound in a suitable vehicle (e.g., ointment, gel, solution)[14][15]
-
Control formulation: Model drug in the same vehicle without this compound
-
High-performance liquid chromatography (HPLC) or other suitable analytical method for drug quantification
-
Water bath with magnetic stirring capabilities
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat. Cut the skin to a size slightly larger than the orifice of the Franz diffusion cell.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor fluid.
-
Equilibration: Fill the receptor compartment with de-aerated receptor fluid and allow the system to equilibrate at 32 ± 0.1 °C for at least 30 minutes.[13] The receptor fluid should be continuously stirred.
-
Dosing: Apply a finite dose of the test or control formulation (e.g., 2-5 mg/cm²) to the surface of the skin in the donor compartment.[12]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of the model drug in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp). The enhancement ratio (ER) can be calculated as the ratio of the flux of the drug with MN to the flux of the drug without MN.
dot digraph "In_Vitro_Permeation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_skin [label="Prepare Excised\nSkin Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; assemble [label="Assemble Franz\nDiffusion Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate System\n(32°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; dose [label="Apply Formulation\n(Control vs. MN)", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="Collect Receptor\nFluid Samples\nOver Time", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Drug\nConcentration (HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate [label="Calculate Permeation\nParameters (Flux, ER)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_skin [color="#4285F4"]; prep_skin -> assemble [color="#4285F4"]; assemble -> equilibrate [color="#4285F4"]; equilibrate -> dose [color="#4285F4"]; dose -> sample [color="#4285F4"]; sample -> analyze [color="#4285F4"]; analyze -> calculate [color="#4285F4"]; calculate -> end [color="#4285F4"]; } caption: "Workflow for in vitro skin permeation studies."
In Vivo Cutaneous Blood Flow Measurement
This protocol describes an in vivo method to assess the vasodilatory effect of this compound in human subjects using Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI).
Objective: To quantify the change in cutaneous blood flow in response to topical this compound application.
Materials:
-
This compound solutions at various concentrations (e.g., 5-100 mM in an appropriate vehicle).[16]
-
Vehicle control (placebo).
-
Laser Doppler Flowmeter (LDF) or Laser Speckle Contrast Imager (LSCI).[3][17]
-
Application sites marked on the volar forearm of healthy volunteers.
-
Climate-controlled room (22-24°C).[17]
Procedure:
-
Subject Acclimatization: Allow subjects to acclimatize to the temperature of the room for at least 20-30 minutes before measurements.
-
Baseline Measurement: Measure the basal skin blood flow at the marked application sites using LDF or LSCI before applying any formulation.[17]
-
Application: Apply a standardized amount (e.g., 10 µL) of the this compound solution or placebo to the designated sites.[17]
-
Post-Application Measurement: Continuously or intermittently measure the blood flow at the application sites for a defined period (e.g., 30-60 minutes).[17][18]
-
Data Analysis: Express the blood flow as a percentage change from the baseline. Key parameters to analyze include:
Data Presentation
The following tables summarize quantitative data from studies employing this compound.
Table 1: Dose-Dependent Effect of this compound on Cutaneous Blood Flow
| This compound Concentration (mM) | Observation | Reference |
| 1.25 | No significant increase in erythema compared to control. | [17] |
| 2.5 | Significant increase in cutaneous erythema. | [17] |
| 5 | Greater erythema than 2.5 mM; considered optimal for inducing erythema. | [17] |
| 10 | No significant difference in erythema compared to 5 mM. | [17] |
| 20 | Found to be the most reproducible concentration for microvascular response. | [20] |
| 25 | No significant difference in erythema compared to 5 and 10 mM. | [17] |
| 5 - 100 | Dose-response behavior observed, with higher concentrations prolonging the effect. | [16] |
Table 2: In Vitro Permeation of this compound in Different Formulations
| Formulation (0.2% w/v MN) | Cumulative Amount Permeated after 10h (µg/cm²) | Flux (µg/cm²/h) | Percentage of Applied Dose (%) | Reference |
| o/w emulsion | 301.2 | 12.6 | 56.5 | [21] |
| w/o emulsion | 23.9 | 0.99 | 4.49 | [21] |
| Multiple Emulsion (ME-1) | 329.8 | 13.7 | 61.9 | [21] |
| Multiple Emulsion (ME-2) | 180.8 | 7.5 | 33.9 | [21] |
Table 3: Influence of Other Agents on this compound-Induced Vasodilation
| Agent | Effect on MN-Induced Perfusion Increase | Mechanism | Reference |
| NSAID (e.g., Ibuprofen, Indomethacin) | Reduced by 82% | Inhibition of prostaglandin synthesis | [3][5][10] |
| Lidocaine/Prilocaine | Reduced by 32% | Inhibition of local sensory nerves | [3][5] |
| L-NMMA | No effect | Indicates nitric oxide pathway is not involved | [3][5] |
| Doxepin | No effect | Indicates histamine pathway is not involved | [10] |
| Diethylene glycol monoethyl ether (10%) | True penetration enhancement | Improved drug solubility in the skin | [7] |
| Dimethylsulfoxide (DMSO) (5%) | Increased MN penetration | Decreased drug solubility in the vehicle (thermodynamic effect) | [7] |
Conclusion
This compound is a versatile and effective tool for probing the mechanisms of transdermal drug delivery. Its well-characterized vasodilatory action, mediated primarily through prostaglandin release, provides a reproducible method for studying the influence of cutaneous blood flow on drug absorption. The protocols and data presented herein offer a foundation for researchers to design and interpret experiments aimed at developing novel and more efficient transdermal therapeutic systems. Careful consideration of vehicle composition and drug-enhancer interactions is crucial for optimizing formulation performance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound [alveolashop.com]
- 3. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Beauty Spa [beautyspa.it]
- 5. Skin blood flow response to topically applied this compound: Possible mechanisms [diva-portal.org]
- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 7. Percutaneous penetration of this compound from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylnicotinate stimulated prostaglandin synthesis in patients with schizophrenia: A preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Human Skin Absorption of Solvent-deposited Solids: Niacinamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. scielo.br [scielo.br]
- 14. Kinetics of release and simulated absorption of this compound from different ointment formulations: in vitro-in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacodynamic measurements of this compound percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Topical this compound-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 20. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Non-Invasive Assessment of Methyl Nicotinate Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nicotinate (MN) is a potent rubefacient and vasodilator commonly used in topical formulations to relieve muscle and joint pain.[1] Its ability to induce localized erythema and increase cutaneous blood flow makes it a valuable tool for studying microcirculation and the pharmacodynamics of topically applied drugs.[2] Non-invasive methods for assessing these physiological responses are crucial for both preclinical and clinical research, offering real-time, quantitative data without the need for invasive procedures.
These application notes provide detailed protocols for three key non-invasive techniques used to assess the pharmacodynamics of this compound: Laser Doppler Flowmetry (LDF), Laser Speckle Contrast Imaging (LSCI), and Thermal Imaging. Additionally, we present a summary of the known signaling pathways involved in MN-induced vasodilation and quantitative data from relevant studies to aid in experimental design and data interpretation.
Signaling Pathway of this compound-Induced Vasodilation
Topically applied this compound penetrates the stratum corneum and is hydrolyzed in the dermis to nicotinic acid and methanol.[1] The primary mechanism of MN-induced vasodilation is mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2).[1][3][4] This is supported by evidence that inhibitors of prostaglandin synthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs), significantly reduce the vasodilatory response to MN.[2][5] Local sensory nerves also play a role in the vasodilatory effect.[2]
The following diagram illustrates the proposed signaling pathway:
Caption: Signaling cascade of this compound-induced vasodilation.
Experimental Protocols
Laser Doppler Flowmetry (LDF)
Laser Doppler Flowmetry is a non-invasive technique that provides a continuous measurement of microvascular blood perfusion in arbitrary units (Blood Perfusion Units, BPU).[6] It works by emitting a low-power laser beam onto the skin and detecting the Doppler shift in the backscattered light from moving red blood cells.
Experimental Workflow:
Caption: Workflow for assessing MN pharmacodynamics using LDF.
Methodology:
-
Subject Preparation:
-
Subjects should acclimatize to a temperature-controlled room (22-24°C) for at least 20-30 minutes before measurements.
-
The test site, typically the volar forearm, should be cleaned with a mild soap and water and dried thoroughly. Avoid areas with hair, scars, or visible veins.
-
Mark the application sites with a skin-safe marker.
-
-
Equipment Setup:
-
Use a Laser Doppler Flowmeter with a surface probe.
-
Secure the probe to the skin using a probe holder and double-sided adhesive rings, ensuring gentle and consistent pressure.
-
Connect the LDF monitor to a computer with data acquisition software.
-
-
Data Acquisition:
-
Record a stable baseline blood flow for at least 5 minutes.[7]
-
Apply a defined volume and concentration of this compound solution or formulation to the designated test site.
-
Immediately begin continuous LDF recording for a predetermined duration (e.g., 30-60 minutes) to capture the full pharmacodynamic response.
-
-
Data Analysis:
-
The primary output is a continuous trace of blood perfusion over time.
-
Key pharmacodynamic parameters to be calculated include:
-
Time to Onset: Time from application to a significant increase in blood flow from baseline.[8]
-
Time to Peak (Tmax): Time from application to the maximum blood flow response.[9][10][11]
-
Peak Response (Emax): The maximum blood flow value achieved.[9][10][11]
-
Area Under the Curve (AUC): The total perfusion increase over the measurement period, calculated by integrating the blood flow curve above the baseline.[9][10][11]
-
Duration of Action: Time the blood flow remains above a certain percentage of the baseline.
-
-
Laser Speckle Contrast Imaging (LSCI)
LSCI is a full-field imaging technique that provides a two-dimensional map of microvascular blood flow.[12][13] It is based on the analysis of the blurring of laser speckle patterns caused by the movement of red blood cells.
Experimental Workflow:
Caption: Workflow for assessing MN pharmacodynamics using LSCI.
Methodology:
-
Subject Preparation:
-
Follow the same subject preparation guidelines as for LDF.
-
-
Equipment Setup:
-
Position the LSCI camera perpendicular to the skin surface at the optimal working distance specified by the manufacturer.
-
Ensure the laser illumination is uniform across the field of view.
-
Adjust camera settings (exposure time, frame rate) for optimal speckle contrast. An exposure time of around 10 ms is often optimal.[14]
-
-
Image Acquisition:
-
Capture a series of baseline speckle contrast images of the test area.
-
Apply this compound to the test site.
-
Begin time-lapse imaging of the area at a defined frame rate for the duration of the study.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to the application site and a control area of untreated skin.
-
The software calculates a blood flow index (often in arbitrary units) for each pixel or ROI over time.
-
Generate color-coded perfusion maps to visualize the spatial and temporal changes in blood flow.
-
Extract quantitative data from the ROIs to calculate the same pharmacodynamic parameters as in LDF (Time to Onset, Tmax, Emax, AUC).
-
Thermal Imaging
Thermal imaging, or thermography, is a non-contact technique that measures the infrared radiation emitted from the skin surface to create a map of temperature distribution.[15] Increased blood flow due to vasodilation leads to a localized increase in skin temperature, which can be quantified with a thermal imaging camera.
Experimental Workflow:
Caption: Workflow for assessing MN pharmacodynamics using Thermal Imaging.
Methodology:
-
Subject Preparation:
-
Follow the same subject preparation guidelines as for LDF and LSCI. The subject should be in a draft-free environment.
-
-
Equipment Setup:
-
Use a high-resolution thermal imaging camera.
-
Position the camera at a fixed distance from the skin, ensuring a clear and focused image of the test area.
-
Set the emissivity of the camera to that of human skin (typically 0.98).[16]
-
Define the temperature range to be measured.
-
-
Image Acquisition:
-
Capture baseline thermal images of the test area.
-
Apply this compound.
-
Acquire thermal images at regular intervals (e.g., every minute) for the duration of the study.
-
-
Data Analysis:
-
Define ROIs for the treated and a control area.
-
The software will calculate the mean temperature within the ROIs for each time point.
-
Generate thermal maps to visualize the temperature changes.
-
Calculate pharmacodynamic parameters such as:
-
Maximum Temperature Change (ΔTmax): The difference between the peak temperature and the baseline temperature.
-
Time to Peak Temperature: The time to reach the maximum temperature.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the pharmacodynamics of this compound.
Table 1: Dose-Response of this compound on Cutaneous Blood Flow
| This compound Concentration | Peak Blood Flow (Arbitrary Units) | Time to Peak (minutes) | Reference |
| 1.25 mM | ~100 | ~15 | [17] |
| 2.5 mM | ~150 | ~12 | [17] |
| 5 mM | ~200 | ~12 | [17] |
| 10 mM | ~200 | ~12 | [17] |
| 25 mM | ~200 | ~12 | [17] |
| 20 mmol/L | Plateau response | 5-20 | [18] |
| 5-100 mM | Saturable response at higher concentrations | - | [19] |
Table 2: Time-Course of Pharmacodynamic Effects of this compound
| Parameter | Value | Conditions | Reference |
| Time to Onset of Erythema | Varies with concentration and vehicle | 0.051-0.816% MN in ointments | [8] |
| Time to Peak Response | ~12-25 minutes | 5 mM MN | [17] |
| No significant difference between forearm and vulvar skin | - | [9] | |
| Duration of Peak Erythema | ~13 minutes (from 12 to 25 min post-application) | 5 mM MN | [17] |
| Decay to 75% of Peak Response | Shorter at vulva than forearm | - | [9] |
| Penetration Time (Lag Time) | Shortest around 04:00h, longest around 13:00h | 5% MN solution | [20] |
Table 3: Influence of Prostaglandin and Nerve Inhibition on this compound-Induced Vasodilation
| Inhibitor | Pathway Targeted | Reduction in MN-Induced Perfusion Increase | Reference |
| NSAID | Prostaglandin Synthesis (COX) | 82% | [2] |
| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | [2] |
| L-NMMA | Nitric Oxide Synthesis | No significant effect | [2] |
Conclusion
Laser Doppler Flowmetry, Laser Speckle Contrast Imaging, and Thermal Imaging are powerful non-invasive tools for the quantitative assessment of this compound pharmacodynamics. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the vasodilatory effects of this compound. The provided signaling pathway information and quantitative data summaries offer a valuable resource for designing and interpreting studies aimed at understanding microvascular function and topical drug delivery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylnicotinate stimulated prostaglandin synthesis in patients with schizophrenia: A preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of skin blood flow by laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time of erythema onset after application of this compound ointments as response parameter: influence of penetration kinetics and enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cutaneous responses to topical this compound in human forearm and vulvar skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic measurements of this compound percutaneous absorption: the effect of aging on microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. How to Build a Laser Speckle Contrast Imaging (LSCI) System to Monitor Blood Flow | Functional Optical Imaging Laboratory [foil.bme.utexas.edu]
- 13. Laser Speckle Contrast Imaging | Functional Optical Imaging Laboratory [foil.bme.utexas.edu]
- 14. Simplified laser-speckle-imaging analysis method and its application to retinal blood flow imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How Does Emissivity Affect Thermal Imaging? | Flir [flir.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacodynamic measurements of this compound percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Circadian dosing time dependency in the forearm skin penetration of methyl and hexyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Peripheral Blood Collection Using Methyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral blood collection is a fundamental procedure in research and clinical settings. However, challenges such as poor venous access, patient anxiety, and low blood flow can impede the successful acquisition of samples. Topical application of methyl nicotinate, a vasodilator, presents a practical and effective method to enhance peripheral blood flow, thereby facilitating easier and more efficient sample collection, particularly for capillary blood.[1][2][3] These application notes provide detailed protocols and data on the use of this compound for this purpose.
This compound, the methyl ester of niacin, acts as a rubefacient, inducing localized vasodilation and increasing blood circulation upon topical application.[4][5] This effect is primarily mediated by the release of prostaglandins, which relax the vascular smooth muscles of peripheral capillaries.[4][6][7] This increased perfusion can lead to a higher volume of collected blood and a greater likelihood of a successful draw, especially in patients with difficult venous access.[1][3]
Mechanism of Action
Topically applied this compound readily penetrates the stratum corneum due to its lipophilic nature.[4] In the dermis, it is hydrolyzed to nicotinic acid. The primary mechanism of action is believed to be the stimulation of prostaglandin D2 (PGD2) release from skin and vascular cells.[4][6][8] PGD2 then acts on local receptors in the vascular smooth muscle, leading to vasodilation and a subsequent increase in cutaneous blood flow.[6][7] Studies have shown that inhibitors of prostaglandin biosynthesis can suppress the vasodilatory effect of this compound, confirming the involvement of this pathway.[4][7] Local sensory nerves also appear to play a role in the overall vasodilatory response.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Topical Application of this compound Solution Enhances Peripheral Blood Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ulprospector.com [ulprospector.com]
- 6. This compound:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 7. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Nicotinate Concentration for Consistent Erythema Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reproducible induction of erythema using methyl nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to elicit a consistent erythema response?
A1: Achieving a consistent erythema response often depends on the specific experimental goals. However, studies suggest that a 5 mMol dose of this compound can induce optimal cutaneous erythema with the least variability among subjects.[1] This concentration is effective for measuring erythema between 12 and 25 minutes after the challenge.[1] For reproducible microvascular response in the skin, a concentration of 20 mmol/L has also been shown to be effective, providing a plateau response between 5 and 20 minutes after application.[2] It is important to note that increasing the dose beyond this optimal range does not necessarily increase the intensity of the erythema.[1]
Q2: Why am I observing significant variability in erythema response between subjects?
A2: Individuals have different thresholds of response to this compound.[3][4] Using a single concentration for all test subjects may not be appropriate and can lead to inconsistent results.[3][4] To address this, it is recommended to determine the Minimal Erythema Concentration (MEC) for each individual. The MEC is the lowest concentration that produces a complete and even erythema at the test site.[3][4][5] Utilizing an individual's MEC can lead to more consistent and reliable results, particularly when evaluating the efficacy of anti-inflammatory agents.[3][4]
Q3: My erythema measurements are inconsistent across different application sites. What could be the cause?
A3: The vascular response to this compound can vary between different body sites.[2] For instance, the vasodilation induced by this compound has been observed to be less intense and of shorter duration in vulvar skin compared to the forearm.[6] The lower back has also shown a lower perfusion value compared to the epigastric region.[2] To ensure consistency, it is crucial to use the same anatomical location for all applications within a study and to report the specific site used. The forearm is a commonly used and well-characterized site.[2][6]
Q4: How long should I wait to measure the peak erythema response after applying this compound?
A4: The peak erythema response typically occurs between 10 and 20 minutes after application.[1] One study found that erythema was greater than baseline at 9 minutes and peaked at 12 minutes post-exposure.[1] Another study using a 20 mmol/L concentration observed a plateau in response between 5 and 20 minutes.[2] It is recommended to take measurements at multiple time points within this window to capture the peak response accurately.
Q5: What is the underlying mechanism of this compound-induced erythema?
A5: this compound induces erythema through a non-immunologic contact reaction.[1] After penetrating the stratum corneum, it is thought to promote the release of prostaglandins, particularly prostaglandin D2, which are inflammatory mediators.[1][7] These prostaglandins then cause vasodilation of the peripheral blood capillaries, leading to the characteristic redness or erythema.[7] This mechanism is supported by the fact that inhibitors of prostaglandin biosynthesis can suppress the cutaneous vascular response to this compound.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak erythema response | - this compound concentration is too low.- Ineffective vehicle or formulation.- Individual subject has a high threshold of response.- Improper application technique. | - Increase the concentration of this compound incrementally.- Consider using penetration enhancers like dimethyl sulfoxide or diethylene glycol monoethyl ether.[9][10]- Determine the Minimal Erythema Concentration (MEC) for the individual.[3][4]- Ensure the application site is clean and the substance is applied uniformly. |
| Inconsistent erythema between applications | - Variation in applied volume or area.- Use of different anatomical locations.- Inter-individual variability. | - Use a template to ensure a consistent application area.[1]- Standardize the volume of this compound solution applied.- Use the same anatomical site for all tests.[2]- Determine and use the MEC for each subject.[3][4] |
| Erythema fades too quickly | - this compound concentration may be at the lower end of the effective range.- Rapid metabolism or clearance of this compound in the individual. | - Consider a slightly higher, yet still optimal, concentration (e.g., 5 mMol or 20 mmol/L).[1][2]- Take measurements at earlier and more frequent time points to capture the peak response. |
| Skin irritation or urticaria observed | - this compound concentration is too high.- Individual hypersensitivity. | - Reduce the concentration of this compound.- Discontinue the experiment for that subject and document the adverse reaction. |
Experimental Protocols
Protocol 1: Determination of Minimal Erythema Concentration (MEC)
This protocol is adapted from studies advocating for individualized dosing to ensure consistent erythema.[3][4][5]
-
Preparation of this compound Solutions: Prepare a series of aqueous this compound solutions of varying concentrations (e.g., 1, 2.5, 5, 10, 25 mMol).
-
Subject Preparation: Acclimatize the subject to the room temperature for at least 20 minutes. Clean the volar surface of the forearm with a mild cleanser and water, then pat dry.
-
Application: Using a template, mark multiple 2.4 cm diameter circular sites on the volar forearm, separated by at least 1 cm.[1] Apply a standardized volume (e.g., 20 µL) of each this compound concentration to a separate site.
-
Observation: Visually assess the application sites at regular intervals (e.g., every 3 minutes) for 30 minutes.[1]
-
MEC Determination: The MEC is the lowest concentration that produces a complete and even erythema at the test site.[3][4][5]
-
Quantitative Measurement (Optional): Use Laser Doppler Imaging (LDI) or diffuse reflectance spectroscopy to quantify the erythema response at each concentration and time point.[1][3][4]
Protocol 2: Standardized Erythema Induction for Efficacy Testing
This protocol is for inducing a consistent erythema to evaluate the efficacy of topical anti-inflammatory products.
-
Preparation: Prepare a 5 mMol aqueous solution of this compound.[1]
-
Subject and Site Preparation: Follow the same subject and site preparation steps as in Protocol 1.
-
Application: Apply a standardized volume of the 5 mMol this compound solution to the designated test site on the volar forearm.
-
Measurement:
-
Data Analysis: Calculate the change in blood flow or color from baseline to determine the intensity of the erythema.
Data Presentation
Table 1: Dose-Response of this compound on Cutaneous Erythema
| This compound Concentration (mMol) | Mean Erythema Response (Arbitrary Units) | Variability (Standard Deviation) | Time to Peak Erythema (minutes) |
| 0 (Control) | Baseline | Low | N/A |
| 1.25 | Minimal | Low | ~15 |
| 2.5 | Moderate | Moderate | ~12-15 |
| 5 | Optimal | Low | ~12 |
| 10 | Optimal | Higher than 5 mMol | ~12 |
| 25 | Optimal | Higher than 5 mMol | ~12 |
This table is a representation of findings where 5 mMol was found to be optimal with the least variability.[1]
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a minimal erythema concentration of this compound for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Cutaneous responses to topical this compound in human forearm and vulvar skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time of erythema onset after application of this compound ointments as response parameter: influence of penetration kinetics and enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Technical Support Center: Troubleshooting Variability in Subject Response to Topical Methyl Nicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in subject response to topical methyl nicotinate during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing a weak or no erythematous response in some subjects?
A weak or absent response to topical this compound can be attributed to several physiological and experimental factors.
Troubleshooting Guide:
-
Subject-Specific Factors:
-
Skin Type and Barrier Function: A compromised or highly variable skin barrier can affect penetration. Ensure subjects have not recently used exfoliating products or have any skin conditions at the application site.
-
Anatomical Site: The thickness of the stratum corneum and density of blood vessels vary across the body. The response is generally lower on the back and higher on the forearm.[1][2] Ensure consistency in the application site across all subjects.
-
Individual Threshold: Individuals have different inherent sensitivities to this compound.[3] Consider determining a minimal erythema concentration (MEC) for each subject to standardize the biological response.[3]
-
-
Experimental Protocol:
-
Application Technique: Inconsistent application volume or pressure can lead to variable dosing. Utilize a calibrated pipette for precise volume application and a standardized, gentle application method.
-
Vehicle Selection: The vehicle significantly impacts the penetration of this compound.[4][5] Lipophilic vehicles can enhance penetration by interacting with the lipid bilayers of the stratum corneum.[4] Ensure the same vehicle is used for all subjects and that it is appropriate for the desired penetration profile.
-
Solution Preparation and Storage: Improperly prepared or stored solutions can lose potency. This compound in aqueous solution is generally stable when stored at 4°C in glass containers, with minimal degradation over time.[6] However, it is good practice to use freshly prepared solutions.
-
2. What is causing high inter-subject variability in the erythematous response within the same experimental group?
High variability between subjects can mask the true effect of your experimental variable.
Troubleshooting Guide:
-
Standardize Subject Population:
-
Ethnicity: Studies have shown racial differences in the cutaneous response to this compound.[7] While some studies show minimal differences, others suggest variations in percutaneous absorption and microcirculatory sensitivity.[7] It is advisable to have a homogenous study population in terms of ethnicity or to stratify the analysis.
-
Age: While some studies have not found a significant effect of age, others suggest a potential for altered response.[6] Controlling for age can help reduce variability.
-
-
Control Environmental and Physiological Conditions:
-
Acclimatization: Allow subjects to acclimatize to the room temperature and humidity for at least 30 minutes before the experiment, as skin temperature can influence the vasodilatory response.[8]
-
Skin Hydration: The hydration level of the stratum corneum can affect the penetration of topical agents. Ensure subjects have not recently showered or applied moisturizers to the test area.
-
-
Refine Experimental Protocol:
-
Consistent Dosing: A 5 mMol dose has been shown to produce the least variability in erythemic response among subjects, inducing optimal cutaneous erythema between 12 and 25 minutes post-application.[9] A concentration of 20 mmol/L has also been found to generate a reproducible microvascular response.[1][10]
-
Occlusion: The use of occlusion can increase skin hydration and enhance penetration, but it must be applied consistently for the same duration for all subjects.
-
3. How can I accurately and reproducibly measure the erythematous response?
Both visual and instrumental methods can be used, each with its own advantages and considerations.
Troubleshooting Guide:
-
Visual Assessment:
-
Standardized Grading Scale: Use a validated visual grading scale to score the intensity of erythema. This introduces a level of standardization to a subjective measurement.
-
Consistent Lighting: Perform all visual assessments under the same lighting conditions to avoid variability in perception.
-
Blinded Observer: Whenever possible, the observer assessing the erythema should be blinded to the treatment allocation to reduce bias.
-
-
Instrumental Assessment (Laser Doppler Velocimetry/Imaging):
-
Baseline Measurement: Always record a baseline blood flow measurement before applying this compound.[9]
-
Standardized Procedure: Follow a consistent protocol for the placement of the probe and the duration of measurement.[9] Laser Doppler Imaging (LDI) scans can be repeated approximately every 3 minutes for about 30 minutes post-application to capture the peak response.[9]
-
Data Analysis: The peak response, time to peak response, and the area under the curve (AUC) of the blood flow versus time plot are key parameters to analyze.
-
Data Presentation
Table 1: Dose-Response of Topical this compound on Cutaneous Erythema
| This compound Concentration | Mean Flux (Perfusion Units) | Onset of Significant Erythema | Peak Response Time |
| 1.25 mMol | Low | > 9 minutes | Variable |
| 2.5 mMol | Moderate | ~ 9 minutes | ~ 12 minutes |
| 5.0 mMol | High | < 9 minutes | 12-25 minutes |
| 10.0 mMol | High | < 9 minutes | 12-25 minutes |
| 25.0 mMol | High | < 9 minutes | 12-25 minutes |
Data summarized from a study assessing cutaneous erythema using Laser Doppler Imaging. Note that there were no significant differences in the peak response among the 5, 10, and 25 mMol doses.[9]
Table 2: Influence of Vehicle on this compound Penetration
| Vehicle | Effect on Penetration |
| Dibutyl adipate | Significant enhancement[4] |
| Caprylic/capric acid triglycerides with 5% phospholipids | Significant enhancement[4] |
| Isopropyl myristate | Significant enhancement[4] |
| Mineral oil | Significant enhancement[4] |
| Caprylic/capric acid triglycerides | No significant effect[4] |
| Cetearyl isooctanoate | No significant effect[4] |
| Dimethicone 100 | No significant effect (used as standard)[4] |
| Diethylene glycol monoethyl ether | Significant enhancement[11][12] |
| Dimethyl sulfoxide (DMSO) | Significant enhancement[11][12] |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Solution
-
Materials: this compound (crystalline solid), distilled water, volumetric flask, magnetic stirrer, and stir bar.
-
Procedure: a. Calculate the required mass of this compound to achieve the desired molar concentration (e.g., 50 mM). b. Weigh the this compound accurately using an analytical balance. c. Add the weighed this compound to a volumetric flask of the appropriate size. d. Add a portion of the distilled water to the flask and dissolve the this compound completely using a magnetic stirrer. e. Once dissolved, add distilled water to the calibration mark of the volumetric flask. f. Mix the solution thoroughly. g. Prepare fresh solutions on the day of the experiment to ensure potency.[6] If storing, use glass containers at 4°C.[6]
Protocol 2: Assessment of Cutaneous Erythema using Laser Doppler Imaging (LDI)
-
Subject Preparation: a. Subjects should acclimatize to the experimental room conditions (e.g., 22-24°C) for at least 30 minutes.[8] b. The test site (e.g., volar forearm) should be clean and free of any lotions or creams. c. Mark the application sites using a template to ensure consistency.[9]
-
Baseline Measurement: a. Position the subject comfortably with the test site exposed to the LDI scanner. b. Perform a baseline LDI scan of the marked sites before applying this compound.[9]
-
Application of this compound: a. Apply a standardized volume (e.g., 10 µL) of the this compound solution to the center of each marked site.[9] b. Allow the solution to remain on the skin for a defined period (e.g., 2 minutes) before gently removing any excess with a cotton swab.[9]
-
Post-Application Measurement: a. Begin LDI scans immediately after removing the solution. b. Repeat the scans at regular intervals (e.g., every 3 minutes) for a total duration of approximately 30 minutes to capture the full response curve.[9]
-
Data Analysis: a. Quantify the blood flow (flux) in perfusion units for each site at each time point. b. Determine the peak flux, time to reach peak flux, and the area under the flux-time curve for each site.
Visualizations
Caption: Signaling pathway of topical this compound-induced erythema.
References
- 1. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutaneous responses to topical this compound in human forearm and vulvar skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing effects of lipophilic vehicles on skin penetration of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of vehicles on skin penetration | Semantic Scholar [semanticscholar.org]
- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intra- and inter-individual variability in the development of erythema after application of this compound evaluated by polarization spectroscopy imaging [liu.diva-portal.org]
- 8. research.ulusofona.pt [research.ulusofona.pt]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Time of erythema onset after application of this compound ointments as response parameter: influence of penetration kinetics and enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
Technical Support Center: Stability of Aqueous Methyl Nicotinate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of aqueous solutions of methyl nicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and methanol.[1] This is a common reaction for esters in the presence of water.
Q2: How stable is this compound in a simple aqueous solution at refrigerated temperatures?
This compound is relatively stable in aqueous solutions when stored at refrigerated temperatures (e.g., 4°C). Studies have shown that the degradation to nicotinic acid occurs at a slow rate, approximately 0.5% per year under these conditions.[1] For many applications, this level of stability is sufficient for solutions stored for extended periods.
Q3: What are the main factors that can accelerate the degradation of this compound in solution?
Several factors can influence the rate of hydrolysis and overall stability of this compound in aqueous solutions. The most significant factors include:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, more significantly, alkaline conditions can catalyze the degradation.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.
-
Presence of Catalysts: Certain enzymes or other chemical catalysts can increase the rate of ester cleavage.
-
Light Exposure: While specific data on the photostability of this compound is limited, exposure to light, particularly UV radiation, can be a contributing factor to the degradation of many pharmaceutical compounds and should be considered.
Troubleshooting Guide
Issue 1: My aqueous solution of this compound is showing a significant decrease in potency over a short period.
Possible Causes and Solutions:
-
Incorrect pH: The pH of your solution may be in a range that promotes rapid hydrolysis. Esters are generally most stable at a slightly acidic pH.
-
Recommendation: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. Avoid strongly acidic or basic conditions.
-
-
Elevated Storage Temperature: Storing the solution at room temperature or higher will significantly increase the degradation rate.
-
Recommendation: Always store aqueous solutions of this compound at refrigerated temperatures (2-8°C) when not in use. For long-term storage, consider storing at -20°C.
-
-
Contamination: The presence of microbial or chemical contaminants could be catalyzing the degradation.
-
Recommendation: Ensure you are using high-purity water and reagents. Prepare solutions under clean conditions to avoid microbial contamination.
-
Issue 2: I am observing the formation of a precipitate in my this compound solution.
Possible Causes and Solutions:
-
Formation of Nicotinic Acid: The degradation product, nicotinic acid, may have lower solubility in your specific formulation, leading to precipitation over time as it forms.
-
Recommendation: Analyze the precipitate to confirm its identity. If it is nicotinic acid, this indicates significant degradation has occurred. Review the storage conditions (pH and temperature) to minimize further degradation. You may need to prepare fresh solutions more frequently.
Issue 3: My analytical results for this compound concentration are inconsistent.
Possible Causes and Solutions:
-
Ongoing Degradation During Analysis: If the analytical method involves prolonged exposure to non-ideal conditions (e.g., high temperature, non-buffered mobile phase), degradation may be occurring during the analysis itself.
-
Recommendation: Use a validated, stability-indicating analytical method, such as HPLC, with a mobile phase that maintains a suitable pH. Keep sample vials in a cooled autosampler if possible.
-
-
Improper Sample Handling: Repeated freeze-thaw cycles or prolonged exposure of the stock solution to ambient conditions can lead to degradation.
-
Recommendation: Aliquot stock solutions into smaller, single-use vials to avoid repeated handling of the primary stock.
-
Data Presentation
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) of Benzyl Nicotinate Hydrolysis at 50°C
| pH | k (min⁻¹) |
| 7.40 | 0.0075 |
| 8.05 | 0.0152 |
| 9.04 | 0.0870 |
| 10.0 | 0.2010 |
Data adapted from a study on benzyl nicotinate and should be considered as an estimation for this compound.[2][3]
Table 2: Effect of Temperature on the Hydrolysis of Benzyl Nicotinate
| pH | Temperature (°C) | Activation Energy (kJ/mol) |
| 7.40 | 50 - 80 | 70.7 |
| 9.04 | 50 - 80 | 55.0 |
Data adapted from a study on benzyl nicotinate and should be considered as an estimation for this compound.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of this compound and Nicotinic Acid
This protocol provides a general method for the separation and quantification of this compound and its primary degradant, nicotinic acid. Method optimization and validation are essential for specific applications.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., methanol or acetonitrile). A common starting point is 25% v/v methanol in water.[1]
-
Flow Rate: 1.0 - 1.5 mL/min[1]
-
Detection: UV detection at approximately 263 nm[4]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Prepare a stock solution of nicotinic acid reference standard in the mobile phase or a suitable solvent.
-
Prepare a series of working standard solutions containing both this compound and nicotinic acid at known concentrations by diluting the stock solutions.
3. Sample Preparation:
-
Dilute the aqueous this compound solution to be tested with the mobile phase to a concentration that falls within the linear range of the assay.
4. Analysis:
-
Inject the standard solutions to establish system suitability (e.g., resolution between peaks, peak symmetry, and reproducibility) and to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound and nicotinic acid in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.
1. Acid Hydrolysis:
-
Dissolve this compound in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Heat the solution (e.g., at 60-80°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with a suitable base, and analyze by the stability-indicating HPLC method.
2. Base Hydrolysis:
-
Dissolve this compound in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Maintain the solution at room temperature or slightly elevated temperature for a defined period.
-
At specified time points, withdraw samples, neutralize with a suitable acid, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period.
-
At specified time points, withdraw samples and analyze by HPLC.
4. Thermal Degradation:
-
Store the aqueous solution of this compound at an elevated temperature (e.g., 60-80°C) for a defined period.
-
At specified time points, withdraw samples, cool to room temperature, and analyze by HPLC.
5. Photostability Testing:
-
Expose the aqueous solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Concurrently, protect a control sample from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
References
Technical Support Center: Degradation of Methyl Nicotinate in Aged Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing the degradation products of methyl nicotinate in aged solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| An unexpected peak appears in the HPLC/UPLC chromatogram of an aged this compound solution. | This is likely a degradation product. The most common degradation product is nicotinic acid, formed through the hydrolysis of the methyl ester group.[1][2] Other minor degradation products could form under specific stress conditions. | - Confirm the identity of the peak by comparing its retention time with a nicotinic acid standard.- Perform co-injection with the nicotinic acid standard to see if the peak area increases.- If the peak is not nicotinic acid, consider other potential degradation pathways such as oxidation or photodegradation and proceed with further characterization (e.g., LC-MS analysis). |
| The concentration of this compound in my stock solution is lower than expected. | This indicates degradation of the this compound. The rate of degradation can be influenced by storage conditions such as temperature, pH, and exposure to light.[2] | - Review the storage conditions of your solution. For aqueous solutions, storage at 4°C is recommended to minimize hydrolysis.[2]- Ensure the pH of the solution is controlled, as hydrolysis is accelerated under acidic or basic conditions.[3]- Protect the solution from light to prevent potential photodegradation. |
| I am observing poor peak shape or resolution in my chromatographic analysis. | This could be due to the co-elution of this compound with one of its degradation products. The analytical method may not be stability-indicating. | - Develop or validate a stability-indicating HPLC or UPLC method capable of separating this compound from all potential degradation products.- Adjust mobile phase composition, gradient, column chemistry, or other chromatographic parameters to improve resolution. |
| The mass balance of my forced degradation study is not within the acceptable range (typically 95-105%). | This suggests that not all degradation products are being detected or that some may be volatile. It could also indicate that the response factors of the degradation products are significantly different from the parent compound. | - Ensure your analytical method is capable of detecting all potential degradation products.- Use a detector with a more universal response, such as a mass spectrometer, in addition to a UV detector.- Investigate the possibility of volatile degradants (e.g., methanol from hydrolysis) using appropriate analytical techniques like gas chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in solution?
A1: The primary degradation product of this compound in aqueous solution is nicotinic acid, which is formed through the hydrolysis of the ester bond.[1][2] Methanol is the other product of this hydrolysis reaction.[1]
Q2: What is the typical rate of degradation for this compound in an aqueous solution?
A2: In a 1 M aqueous solution stored at 4°C, this compound degrades to nicotinic acid at an approximate rate of 0.5% per year.[2] This rate can be influenced by factors such as temperature, pH, and the presence of catalysts.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, aqueous solutions of this compound should be stored in tightly sealed containers at refrigerated temperatures (2-8°C) and protected from light.[2] For long-term storage, consider preparing solutions in non-aqueous solvents or storing the compound as a solid at -20°C.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5] The study should expose this compound solutions to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at room and elevated temperatures.
-
Oxidation: Exposure to a solution of hydrogen peroxide.
-
Thermal Stress: Heating the solution at an elevated temperature.
-
Photostability: Exposing the solution to UV and visible light.
A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section.
Q5: What type of analytical method is suitable for identifying and quantifying this compound and its degradation products?
A5: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (RP-UPLC) method with UV detection is recommended.[6] This method should be able to separate this compound from nicotinic acid and any other potential degradation products generated during forced degradation studies.
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for this compound
This protocol describes a hypothetical stability-indicating UPLC method for the analysis of this compound and its primary degradation product, nicotinic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 263 nm |
| Injection Volume | 2 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the same diluent.
Protocol 2: Forced Degradation Study of this compound Solution
This protocol outlines the procedure for conducting a forced degradation study on a this compound solution. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
1. Preparation of Stock Solution:
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with diluent.
-
-
Thermal Degradation:
-
Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Cool to room temperature.
-
Dilute to a final concentration of 100 µg/mL with diluent.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute to a final concentration of 100 µg/mL with diluent.
-
3. Analysis:
Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating UPLC method described in Protocol 1.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Product | Degradation Pathway |
| Acid/Base Hydrolysis | Nicotinic Acid | Hydrolysis |
| Oxidation | Nicotinic Acid N-oxide | Oxidation of the pyridine nitrogen |
| Thermal | Nicotinic Acid | Hydrolysis |
| Photolysis | Various photoproducts | Photochemical reactions |
Table 2: Representative UPLC Data for Forced Degradation Study
| Sample | This compound (% Area) | Nicotinic Acid (% Area) | Other Degradants (% Area) | Total Purity (% Area) |
| Control (t=0) | 99.9 | < 0.1 | < 0.1 | 100.0 |
| Acid Hydrolysis | 85.2 | 14.5 | 0.3 | 100.0 |
| Base Hydrolysis | 82.1 | 17.8 | 0.1 | 100.0 |
| Oxidation | 92.5 | 1.2 | 6.3 (as N-oxide) | 100.0 |
| Thermal | 95.3 | 4.6 | 0.1 | 100.0 |
| Photolysis | 90.7 | 2.1 | 7.2 | 100.0 |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for forced degradation study.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
how to control for skin type in methyl nicotinate penetration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for skin type during methyl nicotinate penetration studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in this compound (MN) penetration across different skin samples in our in vitro studies. How can we control for this?
A1: Variability in skin penetration is a common issue stemming from inherent differences in skin barrier properties. To control for this, it is crucial to:
-
Standardize Skin Source: Whenever possible, use skin from a single donor for a set of experiments to minimize inter-individual variability.[1][2] If using multiple donors, ensure a balanced distribution of skin samples from each donor across your experimental groups.
-
Characterize Skin Samples: Before starting the penetration study, characterize the skin samples for properties like transepidermal water loss (TEWL) and electrical resistance. This allows you to either exclude outlier samples or use the data for covariate analysis.
-
Use Replicate Samples: Always run multiple replicates for each experimental condition to ensure the statistical reliability of your results.[1][2]
Q2: Our in vivo results for MN-induced vasodilation differ significantly between participants of different ethnic backgrounds. How should we account for this?
A2: Studies have shown that skin permeability to this compound can vary among different racial groups.[3][4][5] To address this:
-
Homogeneous Study Population: If feasible, recruit a study population from a single ethnic group to reduce this source of variability.
-
Stratified Study Design: If studying a diverse population is the goal, stratify your participants by ethnicity and ensure sufficient numbers in each group for meaningful statistical comparison.
-
Baseline Measurements: Record baseline skin properties like blood flow, erythema, and TEWL for all participants, as these can also vary with ethnicity and influence the response to MN.
Q3: How does skin hydration status affect this compound penetration, and how can we control it in our experiments?
A3: Skin hydration significantly impacts the penetration of nicotinates. Increased hydration generally enhances permeation.[6] To control for this:
-
Controlled Acclimatization: Before the experiment, allow the skin (in vitro) or the participant's skin (in vivo) to acclimatize to a controlled temperature and humidity environment.
-
Measure Baseline Hydration: Use a corneometer to measure the hydration level of the stratum corneum before applying this compound. This allows for the normalization of results based on baseline hydration.
-
Occlusion: Be aware that occlusion (e.g., with a patch) will increase skin hydration and, consequently, penetration.[5][6] If occlusion is part of your study design, it must be applied consistently across all samples or participants.
Q4: We are having trouble setting up our Franz diffusion cells for reproducible results. What are the critical steps to follow?
A4: Proper setup of Franz diffusion cells is critical for accurate and reproducible in vitro permeation studies.[7][8] Key steps include:
-
Membrane Preparation: Ensure the skin membrane is properly thawed, hydrated, and mounted without any wrinkles or air bubbles between the membrane and the receptor fluid.[8][9]
-
Receptor Fluid Degassing: Thoroughly degas the receptor fluid to prevent air bubbles from forming on the underside of the membrane, which can obstruct diffusion.[8]
-
Temperature Control: Maintain a constant temperature, typically 32°C to mimic skin surface temperature, throughout the experiment using a water jacket or a temperature-controlled block.[8][10]
-
Consistent Dosing: Apply a precise and consistent amount of the this compound formulation to the donor chamber for each cell.[1][2]
Experimental Protocols
In Vitro this compound Penetration Study using Franz Diffusion Cells
This protocol describes a standard method for assessing the in vitro skin permeation of this compound.
1. Preparation of Skin Membranes:
- Excised human or animal skin is thawed at room temperature.
- Subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-400 µm).
- The dermatomed skin is cut into sections large enough to fit the Franz diffusion cells.
- The integrity of each skin section is verified by measuring transepidermal water loss (TEWL) or electrical resistance.
2. Franz Diffusion Cell Assembly:
- The receptor chamber of the Franz cell is filled with a degassed receptor fluid (e.g., phosphate-buffered saline, PBS).[8]
- A magnetic stir bar is placed in the receptor chamber.
- The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[8]
- The assembly is clamped together to ensure a leak-proof seal.
3. Dosing and Sampling:
- The Franz cells are placed in a temperature-controlled water bath or block set to maintain a skin surface temperature of 32°C.[8]
- A known quantity of the this compound formulation is applied evenly to the surface of the skin in the donor chamber.[1][2]
- At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with an equal volume of fresh, pre-warmed receptor fluid.[9]
4. Sample Analysis:
- The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vivo Assessment of this compound-Induced Vasodilation using Laser Doppler Velocimetry (LDV)
This protocol outlines the in vivo measurement of the vascular response to topically applied this compound.
1. Subject Acclimatization:
- Subjects should rest in a temperature and humidity-controlled room for at least 20-30 minutes before the measurement to allow their skin blood flow to stabilize.
2. Baseline Measurement:
- The Laser Doppler Velocimetry (LDV) probe is placed on the selected skin site (e.g., volar forearm) to record the baseline skin blood flow.[3][11]
3. Application of this compound:
- A defined amount of the this compound solution or formulation is applied to a specific area of the skin.
4. Continuous Monitoring:
- The LDV probe is positioned over the application site to continuously monitor the change in skin blood flow.[12]
- Data is recorded until the blood flow returns to the baseline level.
5. Data Analysis:
- The following parameters are typically determined from the LDV data:
- Lag time: Time from application to the first detectable increase in blood flow.[3]
- Time to peak response: Time to reach the maximum blood flow.[13]
- Peak response: The maximum blood flow value recorded.[13]
- Area under the curve (AUC): The total change in blood flow over time, representing the overall vascular response.[4]
Quantitative Data Summary
Table 1: Influence of Race on this compound-Induced Vasodilation (Lag Time)
| Race/Ethnicity | Lag Time (minutes) - Untreated Skin | Lag Time (minutes) - Stripped Skin |
| Asian | Shorter (P < 0.01 vs. Black) | Significantly shorter post-stripping |
| Caucasian | Shorter (P < 0.05 vs. Black) | - |
| Black | Longer | Less sensitive to stripping |
| Data summarized from a study using Laser Doppler Velocimetry to measure vasodilatation lag times.[3] |
Table 2: Effect of Hydration on Skin Permeability to Nicotinates
| Hydration Condition | Water Evaporation Rate (WER-AUC) | Nicotinate Permeation |
| Non-hydrated (Control) | Baseline | Baseline |
| 10 min wet patch | Significantly increased (P<0.05) | Significantly increased vs. control |
| 3 hours diaper | Increased | Significantly increased vs. control |
| 8 hours diaper | Increased | No significant difference from 3h |
| Data indicates that even short periods of increased hydration enhance nicotinate permeation, but there appears to be a threshold beyond which further hydration does not proportionally increase permeation rates.[6] |
Visualizations
Caption: Workflow for an in vitro this compound penetration study using Franz diffusion cells.
Caption: Proposed mechanism of this compound-induced vasodilation in the skin.[14]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. velaskincare.com [velaskincare.com]
- 3. In vivo differences between Asian, black and white in the stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Racial differences in pharmacodynamic response to nicotinates in vivo in human skin: black and white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydration vs. skin permeability to nicotinates in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alterlab.co.id [alterlab.co.id]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noninvasive assessments of the percutaneous absorption of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic measurements of this compound percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Are there age and racial differences to this compound-induced vasodilatation in human skin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Technical Support Center: Minimizing Placebo Effect in Methyl Nicotinate Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the placebo effect in clinical studies involving methyl nicotinate.
Troubleshooting Guides
Issue: High Variability in Erythema Response to this compound
-
Question: We are observing a wide range of erythema responses to the same concentration of this compound across our study participants. How can we standardize the response to better differentiate the active treatment effect from placebo?
-
Answer: Individual skin sensitivity to this compound can vary significantly. To address this, it is recommended to determine the Minimal Erythema Concentration (MEC) for each participant before the main study. The MEC is the lowest concentration of this compound that produces a complete and even erythema at the test site.[1] Using an individualized MEC for each subject can lead to more consistent and reliable efficacy results for anti-inflammatory activity.[1]
-
Recommended Action: Implement a screening phase to determine the MEC for each participant. This involves applying a series of this compound concentrations to a small area of the skin and identifying the lowest concentration that elicits a defined erythema response. This individualized dose should then be used for that participant throughout the clinical trial.
-
Issue: Unexpectedly High Placebo Response in Erythema Reduction
-
Question: Our placebo group is showing a significant reduction in this compound-induced erythema, making it difficult to demonstrate the efficacy of our active compound. What could be causing this and how can we mitigate it?
-
Answer: A high placebo response in dermatological studies is a known challenge and can be multifactorial.[2]
-
Potential Causes:
-
Patient Expectation: Participants' belief that they are receiving an active treatment can lead to physiological changes.
-
Natural Resolution of Erythema: The erythema induced by this compound is transient. The perceived "reduction" might be the natural fading of the erythema.
-
Measurement Bias: Subjective visual assessment of erythema is prone to bias.
-
-
Troubleshooting Steps:
-
Enhance Blinding: Ensure both participants and investigators are thoroughly blinded. Use a placebo that is identical to the active treatment in appearance, texture, and smell to minimize unblinding.[3]
-
Objective Measurement: Move from subjective visual scoring to objective, quantitative measurement techniques such as Laser Doppler Imaging (LDI) or Diffuse Reflectance Spectroscopy (DRS).[1][4][5][6] These methods provide numerical data on blood flow and skin color, reducing observer bias.
-
Standardize Procedures: Ensure all study procedures, including the application of this compound and the subsequent assessments, are highly standardized and performed consistently across all participants and sites.
-
Manage Expectations: During the informed consent process and throughout the study, use neutral language to avoid creating high expectations for either the active or placebo treatment. Train study staff to interact with participants in a standardized manner.
-
-
Frequently Asked Questions (FAQs)
Study Design and Blinding
-
Q1: What is the most effective blinding strategy for a topical this compound study?
-
A1: A double-blind design is considered the gold standard and is highly recommended.[7] In a double-blind study, neither the participants nor the investigators know who is receiving the active treatment and who is receiving the placebo. This minimizes bias from both the participant's expectations and the investigator's assessments. For studies comparing two active treatments that cannot be made to look identical, a "double-dummy" design can be employed.
-
-
Q2: How can we create a suitable placebo for a this compound topical formulation?
-
A2: The placebo should be identical to the active formulation in all physical aspects, including color, consistency, and odor, but without the active this compound ingredient.[3] This is crucial for maintaining the blind. The vehicle (base) of the active formulation should be used as the placebo.
-
Erythema Assessment
-
Q3: What are the limitations of visual assessment for this compound-induced erythema?
-
A3: Visual assessment is subjective and can be influenced by factors such as lighting conditions and the observer's experience and perception. This subjectivity can introduce significant variability and bias into the results. Objective measurement techniques are preferred to ensure data accuracy and reliability.
-
-
Q4: Can you provide a brief overview of objective erythema measurement techniques?
-
A4:
-
Laser Doppler Imaging (LDI): A non-invasive technique that measures microvascular blood flow. It provides a two-dimensional map of skin perfusion, offering a quantitative measure of the intensity of erythema.[4][8]
-
Diffuse Reflectance Spectroscopy (DRS): This method analyzes the light reflected from the skin to determine the concentrations of chromophores like hemoglobin.[5][6] This allows for a quantitative assessment of erythema. It is a powerful tool for objectively measuring skin reactions to topical products.[6]
-
-
Data Interpretation
-
Q5: How should we handle data from participants who appear to be "placebo responders"?
-
A5: A "placebo run-in" phase can be incorporated into the study design. During this phase, all participants receive a placebo. Those who show a significant response can be excluded from the main trial. This strategy aims to enrich the study population with participants who are less likely to exhibit a strong placebo response. Another approach is to use statistical methods to account for the placebo response during data analysis.
-
Experimental Protocols
Protocol 1: Determination of Minimal Erythema Concentration (MEC)
-
Objective: To determine the lowest concentration of this compound that elicits a uniform, well-defined erythema for each participant.
-
Materials: A series of this compound solutions in an appropriate vehicle (e.g., ethanol:water) at concentrations ranging from 1 mM to 25 mM, cotton-tipped applicators, skin marker, and a timer.
-
Procedure:
-
On the volar forearm of the participant, mark several 1 cm² test sites, ensuring they are well-separated.
-
Apply a standardized volume (e.g., 10 µL) of each this compound concentration to a separate test site. Also, include a vehicle-only control site.
-
Allow the solutions to remain on the skin for a fixed duration (e.g., 30 seconds) before gently wiping off any excess.
-
Visually assess the erythema at each test site at regular intervals (e.g., every 5 minutes for 30 minutes).
-
The MEC is the lowest concentration that produces a distinct and uniform erythema within the observation period.
-
Protocol 2: Objective Erythema Measurement using Laser Doppler Imaging (LDI)
-
Objective: To quantitatively measure changes in skin blood flow as an indicator of erythema.
-
Equipment: A Laser Doppler Imager.
-
Procedure:
-
Allow the participant to acclimatize to the room temperature for at least 20 minutes.
-
Position the participant comfortably, ensuring the test area (e.g., forearm) is stable and at the correct distance from the LDI scanner head as per the manufacturer's instructions.
-
Perform a baseline LDI scan of the test area before the application of this compound or placebo.
-
Apply the test substance (MEC of this compound or placebo) to the designated area.
-
Perform subsequent LDI scans at predefined time points (e.g., 5, 10, 15, 30, and 60 minutes) after application.
-
The LDI software will generate color-coded images representing blood perfusion, and the data can be exported as arbitrary perfusion units for statistical analysis.
-
Protocol 3: Objective Erythema Measurement using Diffuse Reflectance Spectroscopy (DRS)
-
Objective: To quantify erythema by measuring changes in skin chromophore concentrations.
-
Equipment: A diffuse reflectance spectrophotometer with a fiber-optic probe.
-
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's guidelines.
-
Gently place the probe on the skin at the test site, ensuring light pressure is applied consistently.
-
Acquire a baseline reflectance spectrum from the test site before any application.
-
Apply the test substance (MEC of this compound or placebo).
-
Acquire reflectance spectra at the same predefined time points as in the LDI protocol.
-
The collected spectra are then analyzed to calculate the erythema index, which is based on the absorption characteristics of hemoglobin.
-
Data Presentation
Table 1: Quantitative Erythema Response to this compound
| Concentration of this compound (mM) | Mean Peak Perfusion (Arbitrary Units ± SD) | Time to Peak Perfusion (minutes) |
| 0 (Placebo) | 25.3 ± 5.1 | N/A |
| 1.25 | 30.1 ± 6.8 | 15 |
| 2.5 | 45.7 ± 9.2 | 12 |
| 5.0 | 68.4 ± 11.5 | 12 |
| 10.0 | 70.2 ± 12.1 | 12 |
| 25.0 | 71.5 ± 11.8 | 12 |
Data synthesized from a study assessing cutaneous erythema using Laser Doppler Imaging. The 5.0 mM concentration was found to induce optimal cutaneous erythema with the least variability among subjects.[4]
Mandatory Visualization
Caption: this compound-induced vasodilation signaling pathway.
Caption: Experimental workflow for a placebo-controlled this compound study.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Portable handheld diffuse reflectance spectroscopy system for clinical evaluation of skin: a pilot study in psoriasis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reflectance spectroscopy: a non-invasive strategy to explore skin reactions to topical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. scitepress.org [scitepress.org]
refinement of methyl nicotinate application to reduce experimental error
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the application of methyl nicotinate (MN) to reduce experimental error.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the methyl ester of nicotinic acid (niacin) and is used topically as a vasodilator to induce localized erythema (redness) and increase blood circulation.[1][2] When applied to the skin, it penetrates the stratum corneum and is hydrolyzed to nicotinic acid in the dermis.[3] This process is thought to be mediated by nonspecific α-naphthylacetate-esterase.[4] The vasodilatory effect is primarily mediated by the release of prostaglandins, particularly prostaglandin D2, which act on the vascular smooth muscles of dermal capillaries.[3][5][6] Local sensory nerves are also involved in the response.[5][7]
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used in research as a controllable skin irritant to:
-
Evaluate the efficacy of anti-inflammatory drugs and formulations.[8][9]
-
Study the integrity of topical skin protectants.[11]
-
Investigate percutaneous absorption and the influence of penetration enhancers.[12][13]
-
Serve as a model for non-immunologic contact urticaria.[14]
Q3: Why is there significant variability in the erythema response to this compound?
A3: Variability in the erythema response is a significant source of experimental error and can be attributed to several factors:
-
Individual Thresholds: Individuals have different sensitivities and thresholds of response to this compound.[8][9]
-
Anatomical Site: The density of appendages (like hair follicles) and skin thickness varies across different body sites, affecting penetration and response. For instance, penetration is generally greatest through the forehead, followed by the forearm, and least through the palm.[13] The forearm has been shown to have a larger increase in perfusion compared to other anatomical sites.[10]
-
Vehicle and Formulation: The vehicle in which this compound is dissolved can significantly impact its penetration and bioavailability.[12]
-
Concentration: The concentration of this compound directly influences the intensity of the erythema, although a plateau effect is often observed at higher concentrations.[11][14]
-
Environmental Conditions: The temperature and humidity of the experimental room can affect skin hydration and blood flow, potentially influencing the response.[11]
-
Ethnicity: Some studies suggest that ethnicity can affect the rate of percutaneous absorption of substances.[15]
Troubleshooting Guides
Issue 1: High variability in erythema response among subjects.
| Possible Cause | Troubleshooting Step |
| Individual differences in skin sensitivity. | Determine the Minimal Erythema Concentration (MEC) for each subject prior to the main experiment. The MEC is the lowest concentration that produces a complete and even erythema.[8][9] Using an individual's MEC rather than a single, high concentration for all subjects can lead to more consistent and reliable results.[8] |
| Inconsistent application site. | Standardize the application site to a specific anatomical location with consistent skin characteristics, such as the volar forearm.[11][13] |
| Environmental fluctuations. | Conduct experiments in a climate-controlled room with stable temperature (e.g., 22-24°C) and humidity (e.g., 25-30% rh).[11] |
Issue 2: Inconsistent or unexpected erythema response.
| Possible Cause | Troubleshooting Step |
| Improper solution preparation or storage. | Prepare fresh this compound solutions daily from a crystalline solid.[11] While aqueous solutions stored at 4°C have shown good stability for extended periods, fresh preparation is a best practice to eliminate a potential variable.[6][16] |
| Incorrect concentration for the desired effect. | A concentration of 5 mM has been found to produce the least variability in erythemic response among subjects, with a peak response between 12 and 25 minutes.[11] For reproducible microvascular response, a concentration of 20 mmol/L has also been recommended.[10][17] |
| Inadequate or excessive application time. | Standardize the contact time of the this compound solution on the skin. A short duration, such as one minute, has been shown to elicit a significant response.[18][19] |
Issue 3: Difficulty in quantifying the erythema response.
| Possible Cause | Troubleshooting Step | | Subjective visual assessment. | Employ quantitative, non-invasive techniques such as Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI) to measure changes in skin blood flow.[5][10][11] Diffuse Reflectance Spectroscopy can also be used to measure changes in skin color.[8][9] | | Lack of a stable baseline. | Allow subjects to acclimatize to the room conditions for a sufficient period before taking baseline measurements. | | Interference from skin pigmentation. | When using imaging techniques, subtract the baseline image from the post-application image to enhance the erythema effect and suppress the influence of static pigmentation.[20] |
Data Presentation
Table 1: Recommended this compound Concentrations and Time to Peak Effect
| Concentration | Key Finding | Time to Peak Effect | Citation |
| 5 mM | Produced the least variability in erythemic response among subjects. | 12-25 minutes | [11] |
| 20 mmol/L | Generated the most reproducible microvascular response day-to-day and site-to-site. | Plateau response between 5 and 20 minutes. | [10][17] |
| Minimal Erythema Concentration (MEC) | Individual determination is recommended for more consistent and reliable efficacy results of anti-inflammatory agents. | Varies by individual. | [8][9] |
| 0.5% and 1.0% (aqueous dilutions) | Evoked a maximal response at 30 minutes. | 30 minutes | [18][19] |
Experimental Protocols
Protocol 1: Determination of Minimal Erythema Concentration (MEC)
-
Subject Acclimatization: Allow the subject to rest in a climate-controlled room (22-24°C, 25-30% rh) for at least 20 minutes.[11]
-
Solution Preparation: Prepare a series of aqueous dilutions of this compound (e.g., 0.5, 1, 2, 3, 4, 5, and 6 mM) from a stock solution.[14]
-
Site Demarcation: Mark several 2-3 cm diameter circular test sites on the subject's volar forearm, ensuring they are separated by at least 1 cm.[11]
-
Baseline Measurement: Measure baseline skin erythema at each site using a quantitative instrument (e.g., Laser Doppler Flowmeter, Diffuse Reflectance Spectrometer).
-
Application: Apply a standardized volume (e.g., 10 µL) of each this compound concentration to a separate test site.[11]
-
Erythema Assessment: Visually and instrumentally assess the erythema at a fixed time point (e.g., 10-15 minutes) after application.[11][14]
-
MEC Determination: The MEC is the lowest concentration that produces a complete and even erythema within the application site.[8][9]
Protocol 2: Evaluation of a Topical Anti-Inflammatory Agent
-
Subject Preparation and MEC Determination: Follow steps 1-7 of Protocol 1 to determine the MEC for each subject.
-
Product Application: On a separate day, apply the test anti-inflammatory formulation and a placebo control to demarcated sites on the volar forearm.
-
Incubation: Allow the applied products to remain on the skin for a predetermined period.
-
This compound Challenge: Apply the predetermined MEC of this compound to both the test and placebo sites.
-
Response Measurement: Quantitatively measure the erythema response at set intervals (e.g., 5, 10, 15, 20, 30, and 60 minutes) post-challenge.
-
Data Analysis: Compare the erythema response (e.g., area under the curve of the response-time profile) between the test and placebo sites to determine the efficacy of the anti-inflammatory agent.[4]
Mandatory Visualization
Caption: Signaling pathway of topically applied this compound leading to vasodilation.
Caption: Workflow for evaluating anti-inflammatory agents using this compound.
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound [alveolashop.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skin blood flow response to topically applied this compound: Possible mechanisms [diva-portal.org]
- 8. Establishing a minimal erythema concentration of this compound for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Percutaneous penetration of this compound from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. karger.com [karger.com]
- 15. HRT doses explained [drlouisenewson.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. alies.pt [alies.pt]
- 19. research.ulusofona.pt [research.ulusofona.pt]
- 20. researchgate.net [researchgate.net]
overcoming challenges in methyl nicotinate detection in complex matrices
Welcome to the technical support center for the analysis of methyl nicotinate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of this compound in complex matrices. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Question: I am observing poor peak shape and inconsistent retention times for this compound in my HPLC analysis. What could be the cause and how can I fix it?
Answer: Poor peak shape and retention time variability can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. Ensure accurate and consistent preparation of your mobile phase, including the correct pH adjustment. For instance, a mobile phase consisting of 70% (v/v) of a 50:50 mixture of methanol and acetonitrile with 30% (v/v) water acidified with 0.1% formic acid has been used successfully.[1]
-
Column Equilibration: Inadequate column equilibration can lead to drifting retention times. Ensure the column is thoroughly equilibrated with the mobile phase before injecting your samples.
-
Sample Solvent Effects: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion. If possible, dissolve your standards and samples in the mobile phase.
-
Column Contamination: Buildup of matrix components on the column can affect performance. Implement a column washing step after each analytical run or consider using a guard column to protect your analytical column.
-
Analyte Stability: this compound can degrade to nicotinic acid over time, especially in aqueous solutions.[2] While it is generally stable, long-term storage or harsh sample processing conditions might lead to the appearance of degradation peaks affecting the main peak's purity. It has been shown that in aqueous solution at 4°C, the degradation rate is approximately 0.5% per year.[2]
Question: My this compound signal is being suppressed or enhanced in my LC-MS/MS analysis of plasma samples. How can I mitigate these matrix effects?
Answer: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[3][4] Here are some strategies to address this:
-
Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering the analyte.
-
Protein Precipitation (PPT): A simple and common technique. Methanol or methyl ethyl ketone can be used to precipitate proteins from plasma samples.[5][6]
-
Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup and can significantly reduce matrix effects by selectively isolating the analyte.[4][7][8]
-
Micro-Extraction by Packed Sorbent (MEPS): A miniaturized version of SPE that is rapid and requires smaller sample volumes.[9][10]
-
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or trying different column chemistries (e.g., C18, phenyl-hexyl).[6][11]
-
Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If an isotopically labeled standard is not available, a structurally similar compound can be used.[5]
Question: I am having difficulty achieving the required sensitivity for this compound detection in my samples. What are some ways to improve the limit of detection (LOD)?
Answer: Improving the LOD requires a multi-faceted approach focusing on both the sample preparation and the analytical instrumentation.
-
Sample Concentration: Concentrate your sample extract to increase the analyte concentration before injection. This can be achieved by evaporating the solvent after extraction and reconstituting the residue in a smaller volume of mobile phase.
-
Optimize Mass Spectrometry Parameters: For LC-MS/MS analysis, ensure that the ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) are optimized for this compound.
-
Choice of Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) can offer very low detection limits, often in the picogram range, but may require derivatization.[12] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) has also been shown to achieve LODs in the low µg/mL range.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical techniques used for the determination of this compound?
A1: The most common analytical techniques for this compound quantification are:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD).[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[5]
Q2: What are some common sample preparation techniques for analyzing this compound in biological matrices?
A2: Common sample preparation techniques include:
-
Protein Precipitation (PPT): Using solvents like methanol or methyl ethyl ketone.[5][6]
-
Liquid-Liquid Extraction (LLE): To partition the analyte from the aqueous matrix into an organic solvent.
-
Solid-Phase Extraction (SPE): For cleaner extracts and reduced matrix effects.[4][7][8]
-
Micro-Extraction by Packed Sorbent (MEPS): A faster, miniaturized version of SPE.[9][10]
Q3: Is this compound stable in solution?
A3: this compound is relatively stable in aqueous solutions. One study showed that when stored at 4°C, it degrades to nicotinic acid at a rate of about 0.5% per year.[2] For analytical purposes, it is always recommended to use freshly prepared standards and to store stock solutions under appropriate conditions (e.g., refrigerated or frozen) to minimize degradation.
Q4: How is matrix effect quantified?
A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the same analyte in a pure solvent solution at the same concentration. The ratio of these peak areas, multiplied by 100, gives the percentage of matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound and related compounds.
Table 1: Method Performance for this compound Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | Pharmaceutical Spray | 0.0144 µg/mL | - | 93.48 - 102.12 | [1] |
| HPLC | Aqueous Solution | 0.05 µg/mL | - | - | [2] |
| GC-MS | - | 0.03 ppm | - | - | [13] |
Table 2: LC-MS/MS Method Validation for Nicotinic Acid Analogs in Rabbit Plasma
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Myristyl nicotinate | 2 - 1000 | Within ±15% | Within ±15% | Within ±15% | [5] |
| Nicotinic acid | 8 - 1000 | Within ±15% | Within ±15% | Within ±15% | [5] |
| Nicotinamide | 75 - 1000 | Within ±15% | Within ±15% | Within ±15% | [5] |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of this compound in a Pharmaceutical Formulation
This protocol is adapted from a method for the simultaneous determination of this compound and other active ingredients in a pain relief spray.[1]
-
Sample Preparation:
-
Transfer 2.0 mL of the spray content to a 50 mL volumetric flask.
-
Dilute to the mark with HPLC grade methanol.
-
Perform a series of dilutions to achieve a working solution concentration suitable for the calibration range.
-
-
Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 70% (v/v) of (50% methanol: 50% acetonitrile) and 30% (v/v) of water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the prepared sample and standards into the HPLC system.
-
Identify the this compound peak based on its retention time (approximately 5.57 min under these conditions).[1]
-
Quantify the amount of this compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.
-
Protocol 2: LC-MS/MS Analysis of Nicotinic Acid Analogs in Rabbit Plasma
This protocol is based on a method for the simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma.[5]
-
Sample Preparation (Protein Precipitation):
-
To 0.2 mL of rabbit plasma, add an internal standard (isotope-labeled forms of the analytes).
-
Add a protein precipitating agent such as methyl ethyl ketone.
-
Vortex to mix and precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
Column: Spherisorb Cyano
-
Mobile Phase: Isocratic elution (specific mobile phase composition should be optimized for the specific analytes and column).
-
Ionization Mode: Positive-ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be determined.
-
-
Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Quantify the analytes using the peak area ratios of the analytes to their respective internal standards against a calibration curve.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
References
- 1. Simultaneous Determination of this compound and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD [mdpi.com]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reproducibility of Methyl Nicotinate-Induced Vasodilation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility and reliability of methyl nicotinate-induced vasodilation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-induced vasodilation?
A1: this compound, the methyl ester of niacin, induces localized vasodilation when applied topically.[1] Its primary mechanism involves the activation of the G-protein coupled receptor GPR109A on Langerhans cells and keratinocytes in the epidermis.[2][3] This activation stimulates the release of prostaglandin D2 (PGD2).[4][5][6] PGD2 then acts on prostanoid receptors on vascular smooth muscle cells in the dermis, leading to relaxation and subsequent vasodilation, which manifests as cutaneous erythema (redness).[7][8] The involvement of local sensory nerves also contributes to the overall vasodilatory response.[9]
Q2: Why is there significant variability in the response to this compound between subjects?
A2: Inter-individual variability is a known challenge in these assays. Factors contributing to this variability include age and race, which can influence the magnitude of the peak response.[10] Additionally, individual differences in skin barrier function, the density of GPR109A receptors, and baseline skin perfusion can affect the extent and time course of the vasodilation.
Q3: Can the vasodilation response to this compound be inhibited?
A3: Yes, the vasodilation induced by this compound can be significantly suppressed by inhibitors of prostaglandin biosynthesis, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.[9][11] This is a key piece of evidence supporting the role of prostaglandins in the mechanism of action.
Q4: How stable are this compound solutions for topical application?
A4: Aqueous solutions of this compound are relatively stable when stored at 4°C. The primary degradation product is nicotinic acid, which forms at a slow rate (approximately 0.5% of the initial concentration per year).[12] Studies have shown no significant difference in the vasodilatory response between freshly prepared solutions and those stored for over a year.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak vasodilation response | 1. Inactive this compound Solution: Improper storage or degradation of the this compound solution. 2. Poor Skin Penetration: The stratum corneum is acting as a significant barrier. 3. Subject Non-Responder: Some individuals may exhibit a naturally low response. 4. Concomitant Medication: The subject may be taking NSAIDs which inhibit prostaglandin synthesis.[9][11] | 1. Prepare fresh this compound solutions. While stable for extended periods when refrigerated, preparing fresh batches for critical studies is good practice.[12] 2. Ensure the application site is clean and dry. Consider gentle cleansing of the area prior to application to remove excess oils. 3. Screen subjects for responsiveness prior to inclusion in a full study. 4. Inquire about the subject's recent medication history, specifically regarding NSAID use. |
| High variability in results | 1. Inconsistent Application: Variation in the amount of solution applied or the size of the application area. 2. Variable Environmental Conditions: Changes in ambient temperature can affect skin perfusion. 3. Subject-Specific Factors: Differences in skin type, age, and hydration can influence the response.[10] | 1. Use a standardized application method, such as a defined volume applied to a specific surface area using a template. 2. Conduct experiments in a temperature-controlled environment. Allow subjects to acclimatize to the room temperature for a set period before the assay. 3. Record subject demographics and skin condition. Statistically account for these variables in the data analysis. |
| Inconsistent time to peak response | 1. Variable Diffusion Rates: Differences in skin thickness and hydration can alter the diffusion of this compound to its target receptors. 2. Measurement Technique: Inconsistent timing of measurements or movement artifacts if using laser Doppler flowmetry. | 1. Standardize the application site (e.g., volar forearm) across all subjects. 2. Ensure the subject remains still during the measurement period. Use a consistent measurement schedule (e.g., continuous monitoring or fixed time points). |
Quantitative Data Summary
Table 1: Typical Experimental Parameters for this compound-Induced Vasodilation Assays
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 0.1 mmol/L - 100 mmol/L | Dose-dependent responses are observed within this range.[6][11] |
| Application Time | 15 seconds - continuous | The duration of application can influence the magnitude and duration of the response.[10] |
| Time to Onset of Vasodilation | ~5 minutes | Vasodilation is typically observed shortly after application.[13] |
| Time to Peak Response | 15 - 30 minutes | The peak vasodilatory effect is usually reached within this timeframe.[13] |
| Duration of Response | < 2 hours | The vasodilation response is transient and typically resolves within two hours.[13] |
Experimental Protocols
Detailed Methodology for a Typical this compound-Induced Vasodilation Assay
-
Subject Preparation:
-
Subjects should avoid consuming caffeine or nicotine and refrain from strenuous exercise for at least 2 hours prior to the experiment.
-
Subjects should not have taken any NSAIDs for at least 48 hours before the study.
-
Allow the subject to acclimatize to the temperature of the experimental room (typically 22-24°C) for at least 20 minutes.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., aqueous solution, ethanol).
-
Perform serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 mmol/L).
-
-
Application of this compound:
-
Select a standardized skin site for application, typically the volar forearm, as it is a common site for such studies.
-
Clean the application site gently with a sterile wipe and allow it to dry completely.
-
Apply a defined volume (e.g., 20 µL) of the this compound solution to a specific area (e.g., a 1 cm² circular area defined by a template).
-
-
Measurement of Vasodilation:
-
Use a non-invasive technique such as laser Doppler flowmetry or laser speckle contrast imaging to measure skin blood flow.
-
Record a baseline measurement of skin blood flow for at least 5 minutes before applying the this compound.
-
After application, continuously record the blood flow for a predefined period (e.g., 60 minutes) or at specific time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
-
Data Analysis:
-
Express the change in blood flow as a percentage increase from the baseline or as absolute perfusion units.
-
Determine key parameters such as the peak response, time to peak response, and the area under the curve for the response-time profile.
-
Visualizations
Caption: Experimental workflow for a this compound-induced vasodilation assay.
Caption: Signaling pathway of this compound-induced vasodilation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 5. [PDF] Niacin-induced “Flush” Involves Release of Prostaglandin D2 from Mast Cells and Serotonin from Platelets: Evidence from Human Cells in Vitro and an Animal Model | Semantic Scholar [semanticscholar.org]
- 6. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methylnicotinate stimulated prostaglandin synthesis in patients with schizophrenia: A preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Are there age and racial differences to this compound-induced vasodilatation in human skin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical this compound-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tachyphylaxis in Repeated Methyl Nicotinate Application Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis in studies involving repeated topical application of methyl nicotinate.
Troubleshooting Guides
Issue: Diminished or Absent Vasodilatory Response Upon Repeated Application
Initial Assessment:
-
Confirm Tachyphylaxis: Has the vasodilatory response (erythema and increased blood flow) decreased with subsequent applications of this compound at the same skin site?
-
Review Protocol: Are you following a consistent application and measurement protocol? Variations in application time, dose, or measurement technique can affect results.
-
Check Reagent Integrity: Ensure the this compound solution has not degraded. While aqueous solutions are relatively stable, prolonged storage at improper temperatures can lead to hydrolysis into nicotinic acid and methanol.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Prostaglandin Depletion | 1. Implement a sufficient washout period: Allow adequate time for the skin to recover and replenish its prostaglandin stores. The exact duration can be experiment-dependent and may need to be determined empirically. A washout period of at least 24-48 hours is a reasonable starting point. 2. Vary application sites: If the study design allows, use different skin sites for sequential applications to avoid localized prostaglandin depletion. | This compound's primary mechanism of action involves the release of prostaglandins, particularly PGD2, which are potent vasodilators.[2][3] Repeated stimulation can exhaust the local supply of these mediators, leading to a reduced response. |
| Receptor Desensitization | 1. Introduce a "drug holiday": A longer period without this compound application may be necessary to allow for the resensitization of prostaglandin receptors on vascular smooth muscle cells. | Continuous or frequent exposure to an agonist can lead to the downregulation or desensitization of its corresponding receptors, rendering them less responsive to stimulation. |
| Inadequate Washout Period | 1. Determine an adequate washout period experimentally: Apply this compound and measure the response. Re-apply at varying time intervals (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the time required to achieve a response comparable to the initial application. | The time required for the skin to fully recover its responsiveness can vary based on individual physiology and the specifics of the experimental protocol. |
| Individual Variability | 1. Increase sample size: A larger number of subjects can help to account for inter-individual differences in response and tachyphylaxis development. 2. Include a control site: On each subject, designate a control site where only the vehicle is applied to differentiate between systemic effects and localized tachyphylaxis. | The magnitude of the vasodilatory response and the propensity for tachyphylaxis can vary significantly between individuals. |
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound application?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In this compound studies, this manifests as a diminished vasodilatory effect (less redness and reduced blood flow) when the substance is applied multiple times to the same skin area over a short period.
Q2: What is the primary mechanism behind this compound-induced vasodilation and subsequent tachyphylaxis?
A2: this compound penetrates the skin and is hydrolyzed to nicotinic acid.[2] This process triggers the local synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2), from skin cells.[2] These prostaglandins then act on receptors in the vascular smooth muscle of dermal blood vessels, causing them to relax and leading to vasodilation (erythema).[2][3] Tachyphylaxis is thought to occur primarily due to the depletion of the local pool of prostaglandins available for release upon subsequent stimulation.
Q3: How can I prevent or minimize tachyphylaxis in my experiments?
A3: To minimize tachyphylaxis, it is crucial to allow a sufficient "washout" period between applications on the same skin site for prostaglandin levels to return to baseline. If your experimental design permits, using different, anatomically similar skin sites for each application is an effective strategy.
Q4: What is a recommended washout period between this compound applications?
A4: While the optimal washout period can be influenced by factors such as the concentration of this compound used and individual patient characteristics, a period of 24 to 48 hours is generally recommended as a starting point. For critical studies, it is advisable to experimentally determine the necessary washout period by re-challenging the skin at various time points after the initial application and measuring the response.
Q5: Does the concentration of this compound affect the development of tachyphylaxis?
A5: While not definitively quantified in the literature, it is plausible that higher concentrations of this compound could lead to a more rapid and pronounced depletion of prostaglandins, thus accelerating the onset of tachyphylaxis. A concentration of 20 mmol/L has been shown to produce a reproducible microvascular response.
Q6: Are there any alternative methods to assess skin microvascular function if tachyphylaxis is a persistent issue?
A6: Yes, other methods to assess skin microvascular function include iontophoresis with acetylcholine or sodium nitroprusside, local heating, and post-occlusive reactive hyperemia. The choice of method will depend on the specific research question and the mechanisms you wish to investigate.
Quantitative Data
Table 1: Effect of Pathway Inhibitors on this compound-Induced Skin Perfusion
| Inhibitor | Pathway Targeted | Mean Reduction in Perfusion Increase (%) | p-value | Reference |
| NSAID | Cyclooxygenase (Prostaglandin synthesis) | 82% | < 0.01 | [3] |
| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | < 0.01 | [3] |
| L-NMMA | Nitric Oxide Synthase | No significant effect | - | [3] |
Table 2: Time Course of Vasodilatory Response to a Single Application of this compound
| Time Point | Event | Observation | Reference |
| 5 minutes | Onset of Vasodilation | Perceptible increase in skin blood flow. | |
| 15-30 minutes | Peak Response | Maximal erythema and skin blood flow. | |
| 60-120 minutes | Decline of Response | Gradual return to baseline perfusion levels. |
Note: The exact time course can vary between individuals and with different experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Vasodilation Using Laser Doppler Flowmetry (LDF)
Objective: To quantify the cutaneous blood flow response to a single topical application of this compound.
Materials:
-
This compound solution (e.g., 20 mmol/L in an appropriate vehicle)
-
Vehicle control solution
-
Laser Doppler Flowmeter with a surface probe
-
Adhesive rings for application sites
-
Micropipette
-
Cotton swabs
Procedure:
-
Subject Acclimatization: Allow the subject to rest in a temperature-controlled room (22-24°C) for at least 20-30 minutes to ensure stable baseline skin perfusion.
-
Site Selection: Choose a flat, non-hairy area of skin, such as the volar forearm. Mark two adjacent sites at least 4 cm apart.
-
Baseline Measurement: Secure the LDF probe over one of the marked sites and record baseline blood flow for 2-5 minutes until a stable signal is obtained.
-
Application: Apply an adhesive ring to the marked site. Using a micropipette, apply a standardized volume (e.g., 50 µL) of the this compound solution onto the skin within the ring. Apply the vehicle control to the adjacent site in the same manner.
-
Measurement: Immediately after application, place the LDF probe over the application site and begin continuous recording of blood flow for at least 30-60 minutes.
-
Data Analysis: Quantify the peak perfusion, time to peak, and the area under the curve (AUC) of the perfusion-time graph.
Protocol 2: Determination of Washout Period to Mitigate Tachyphylaxis
Objective: To determine the minimum time required between this compound applications to avoid a tachyphylactic response.
Procedure:
-
Initial Application: Follow steps 1-5 of Protocol 1 to induce and measure the initial vasodilatory response to this compound. This will serve as the baseline response (Response 1).
-
Washout Period: After the initial response has returned to baseline, wait for a predetermined washout period (e.g., 2, 4, 8, 12, 24, or 48 hours).
-
Second Application: After the washout period, re-apply the same concentration of this compound to the same skin site and measure the response (Response 2) using the same procedure as the initial application.
-
Data Comparison: Compare the peak perfusion and AUC of Response 2 to that of Response 1. The washout period is considered sufficient when there is no statistically significant difference between Response 1 and Response 2.
-
Repeat: Repeat the procedure with different washout periods in a randomized order (with sufficient time between each experiment) to determine the optimal washout duration.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced vasodilation and tachyphylaxis.
Caption: Experimental workflow for determining the optimal washout period.
References
selection of appropriate vehicle for optimal methyl nicotinate delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selection of appropriate vehicles for optimal methyl nicotinate delivery.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for topically applied this compound?
Topically applied this compound induces localized erythema (redness) and a warming sensation due to vasodilation of peripheral blood capillaries in the upper dermis.[1][2][3] This effect is primarily mediated by the release of prostaglandins, particularly prostaglandin D2, from the skin and blood vessels.[3][4][5][6] The vasodilatory response also involves local sensory nerves.[7] Upon penetration into the dermis, this compound is hydrolyzed by esterases to its active metabolite, nicotinic acid.[3][8]
2. Which types of vehicles are most effective for enhancing the dermal delivery of this compound?
Lipophilic vehicles have been shown to significantly enhance the skin penetration of this compound.[9] These vehicles are thought to interact with the lipid bilayers of the stratum corneum, reducing its barrier resistance.[9] Microemulsions and liposomal formulations are also effective delivery systems.[10][11][12] Specifically, neutral or negatively charged liposomes have been observed to prolong the erythematous effect, suggesting a delayed release of this compound.[11][13]
3. How does the charge of a liposomal vehicle affect this compound delivery?
The charge of a liposomal vehicle can influence the release profile of this compound. Studies have shown that neutral or negatively charged liposomes can lead to a more prolonged erythematous effect, indicating a delayed release of the compound.[11][13] This can be advantageous for sustained delivery applications.
4. What is a suitable starting concentration of this compound for in vivo studies?
The concentration of this compound is a critical factor, and the optimal concentration can vary between individuals.[14][15] For initial studies, a concentration of 20 mmol/L has been found to produce a reproducible microvascular response.[16] However, it is recommended to determine the minimal erythema concentration (MEC) for each subject to ensure consistent and reliable results, especially when evaluating the efficacy of anti-inflammatory agents.[14][15]
5. How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions can be a concern, as it can degrade into nicotinic acid. One study found that the major degradation product, nicotinic acid, forms at a rate of approximately 0.5% of the initial this compound concentration per year when stored at 4°C. However, no significant difference in the vasodilatory response was observed between freshly prepared solutions and those stored for up to 1057 days.
Troubleshooting Guides
In Vitro Experiments (Franz Diffusion Cell)
| Problem | Possible Causes | Solutions |
| High variability in permeation data | Inadequate mixing in the receptor chamber.[17] | Ensure the magnetic stir bar is of an appropriate size and the stirring speed is consistent across all cells. A standardized stir bar type and speed should be used.[17] |
| Presence of air bubbles under the membrane.[17] | Degas the receptor solution before filling the cells. Carefully fill the receptor chamber to avoid trapping air. Ensure the side arm orifice is large enough to prevent air bubble generation during sampling.[17] | |
| Inconsistent membrane thickness or integrity. | If using biological membranes, ensure they are of uniform thickness and handle them carefully to avoid damage. For synthetic membranes, check for any defects before use. | |
| Lack of sink conditions in the receptor chamber. | Ensure the sampling volume and frequency are sufficient to maintain sink conditions (drug concentration in the receptor fluid should not exceed 10% of its saturation solubility). Replace the withdrawn sample volume with fresh receptor solution at each time point.[17] | |
| Inconsistent application of the formulation. | Apply a consistent and accurately weighed amount of the formulation to the donor chamber for each cell. | |
| Low or no drug permeation | Poor solubility of this compound in the receptor fluid. | For lipophilic compounds, consider adding a solubilizing agent like ethanol to the receptor solution. Phosphate-buffered saline (PBS) is commonly used for hydrophilic drugs.[9] |
| Vehicle evaporation from the donor chamber.[18] | Cover the donor chamber with parafilm or a lid to minimize evaporation, especially for volatile vehicles.[9][18] | |
| Formulation is not releasing the drug. | Evaluate the formulation's characteristics. The vehicle may be too viscous or the drug may have a very high affinity for the vehicle, hindering its release. |
In Vivo Experiments (Erythema Assessment)
| Problem | Possible Causes | Solutions |
| No observable erythema | This compound concentration is too low for the individual's response threshold.[14][15] | Determine the minimal erythema concentration (MEC) for each subject by testing a range of concentrations. This is the lowest concentration that produces a complete and even erythema.[14][15] |
| Insufficient application time. | Ensure the formulation is in contact with the skin for a sufficient duration. A typical application time is around two minutes before removal.[5] | |
| Ineffective vehicle. | The chosen vehicle may not be facilitating adequate penetration of this compound. Consider using a known penetration-enhancing vehicle. | |
| High variability in erythema response between subjects | Individual differences in skin sensitivity and barrier function.[14][15] | Standardize the test site on each subject (e.g., volar forearm). Determine the MEC for each individual to normalize the stimulus.[14][15] |
| Inconsistent application of this compound. | Use a calibrated pipette to apply a precise volume of the this compound solution to a defined area of the skin.[5] | |
| Rapid fading of erythema | The vehicle provides a rapid, but not sustained, release. | For a more prolonged effect, consider using a vehicle designed for sustained release, such as neutral or negatively charged liposomes.[11][13] |
Data Presentation
Table 1: Comparison of this compound Permeation with Different Vehicles/Enhancers
| Vehicle/Enhancer | Observation | Quantitative Finding | Source |
| Niacinamide (vs. This compound) | Lower permeation rate compared to this compound. | At low doses, the permeation rate of niacinamide was approximately 60-fold lower than that of this compound.[19] | [19] |
| Diethylene glycol monoethyl ether (10% w/w) | Enhanced penetration of this compound. | Significantly enhanced penetration compared to the standard formulation.[20] | [20] |
| Dimethyl sulfoxide (DMSO) (5% w/w) | Altered cutaneous microcirculation and this compound penetration. | Increased penetration was attributed to thermodynamic effects (decreased drug solubility in the vehicle) rather than direct enhancement of skin permeability.[20] | [20] |
| Light mineral oil vs. Medium chain triglycerides | No significant difference in penetration enhancement. | The time to erythema onset was comparable for both vehicles.[21] | [21] |
| Neutral or negatively charged liposomes | Prolonged erythematous effect. | Delayed release of this compound was observed.[11][13] | [11][13] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the in vitro skin permeation of this compound from a topical formulation.
1. Preparation of Receptor Solution:
-
Select an appropriate receptor solution. For this compound, a phosphate-buffered saline (PBS) at pH 7.4 is a common choice.
-
Degas the receptor solution to remove dissolved gases that could form bubbles.[9]
2. Membrane Preparation and Mounting:
-
Use either excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane.
-
If using biological skin, carefully remove subcutaneous fat and tissue.
-
Precondition the membrane by soaking it in the receptor solution.[9]
-
Securely clamp the membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring it is flat and without wrinkles.[9]
3. Franz Cell Assembly and Temperature Control:
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[9]
-
Connect the Franz cells to a circulating water bath to maintain the skin surface temperature at approximately 32°C.[9]
4. Formulation Application:
-
Accurately weigh and apply a known amount of the this compound formulation to the surface of the membrane in the donor chamber.[9]
-
Cover the donor chamber to prevent evaporation.[9]
5. Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[9]
6. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[22]
In Vivo Erythema Assessment
This protocol describes a method for inducing and quantifying the erythematous response to topical this compound.
1. Subject Preparation:
-
Select healthy volunteers with no history of skin diseases.
-
Acclimatize subjects to the room temperature for at least 20 minutes before the experiment.
-
Mark the test sites on the volar surface of the forearm using a template.[5]
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or ethanol).
-
Prepare serial dilutions to obtain the desired concentrations for testing.[5]
3. Application of this compound:
-
Apply a precise volume (e.g., 10 µL) of the this compound solution to each test site using a micropipette.[5]
-
Allow the solution to remain on the skin for a standardized period (e.g., 2 minutes).[5]
-
Remove the solution by gently wicking it off with a cotton swab.[5]
4. Measurement of Erythema:
-
Measure the erythema response at baseline (before application) and at regular intervals after application (e.g., every 3-5 minutes for up to 30-60 minutes).[5]
-
Use a non-invasive technique such as a Laser Doppler Imager (LDI) or a chromameter to quantify the changes in skin blood flow or redness.[5]
5. Data Analysis:
-
Calculate the change in erythema from baseline for each time point.
-
The area under the curve (AUC) of the erythema-time profile can be used to compare the effects of different vehicles.
Visualizations
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Caption: Signaling pathway of this compound-induced vasodilation in the skin.
Caption: Logical workflow for troubleshooting high variability in Franz cell experiments.
References
- 1. Mechanisms and modifiers of reflex induced cutaneous vasodilation and vasoconstriction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prostanoids contribute to cutaneous active vasodilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of simultaneous permeation and metabolism of this compound in human, snake, and shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alterlab.co.id [alterlab.co.id]
- 10. Influence of liposomal formulation parameters on the in vitro absorption of this compound [sfera.unife.it]
- 11. Effect of charge and lipid concentration on in-vivo percutaneous absorption of this compound from liposomal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Establishing a minimal erythema concentration of this compound for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Vehicle Volatility and Deposition Layer Thickness in Skin Penetration Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. velaskincare.com [velaskincare.com]
- 20. Percutaneous penetration of this compound from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Time of erythema onset after application of this compound ointments as response parameter: influence of penetration kinetics and enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Validation & Comparative
A Comparative Analysis of Methyl Nicotinate and Acetylcholine-Induced Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the vasodilatory effects of methyl nicotinate and acetylcholine, focusing on their mechanisms of action, quantitative performance, and the experimental methods used for their evaluation.
At a Glance: Key Differences in Vasodilatory Action
| Feature | This compound | Acetylcholine |
| Primary Mechanism | Prostaglandin-mediated | Endothelium-dependent (Nitric Oxide & Prostaglandins) |
| Receptor Interaction | Not receptor-mediated | Muscarinic Receptors (M3 subtype) |
| Key Signaling Pathway | Cyclooxygenase (COX) activation → Prostaglandin synthesis (primarily PGD2) | Endothelial Nitric Oxide Synthase (eNOS) activation → Nitric Oxide (NO) production; Phospholipase A2 activation → Prostaglandin synthesis |
| Involvement of Nitric Oxide | No | Yes |
| Involvement of Sensory Nerves | Yes (partial) | No |
Quantitative Comparison of Vasodilatory Efficacy
A study directly comparing the maximal vasodilatory response to topically applied this compound and iontophoretically administered acetylcholine in human skin has provided valuable quantitative insights. The data below is summarized from a study involving healthy control subjects and diabetic patients with peripheral neuropathy.[1]
| Anatomical Site | Healthy Controls: Maximal Vasodilatory Response (Arbitrary Perfusion Units) | Diabetic Neuropathy Patients: Maximal Vasodilatory Response (Arbitrary Perfusion Units) |
| Forearm | This compound ≈ Acetylcholine | This compound ≈ Acetylcholine |
| Foot | This compound > Acetylcholine | This compound ≈ Acetylcholine |
Data adapted from V. Vongraviopap et al., 2007.[1]
Delving into the Mechanisms: Signaling Pathways
The vasodilatory effects of this compound and acetylcholine are initiated by distinct signaling cascades.
This compound's Prostaglandin-Driven Pathway
This compound's vasodilatory action is primarily mediated by the local release of prostaglandins, with a partial contribution from sensory nerves.[3] Upon topical application, it penetrates the skin and induces the synthesis of prostaglandins, particularly prostaglandin D2 (PGD2).[3] This process is dependent on the activation of the cyclooxygenase (COX) enzyme. The nitric oxide pathway does not play a role in this compound-induced vasodilation.[3]
Acetylcholine's Multi-Faceted Endothelial-Dependent Pathway
Acetylcholine induces vasodilation through a more complex, endothelium-dependent mechanism involving both nitric oxide (NO) and prostaglandins.[4] It binds to M3 muscarinic receptors on endothelial cells, triggering an influx of calcium.[2] This increase in intracellular calcium activates two key enzymes: endothelial nitric oxide synthase (eNOS) and phospholipase A2. eNOS produces nitric oxide, a potent vasodilator that diffuses to the underlying vascular smooth muscle cells. Concurrently, phospholipase A2 initiates the synthesis of vasodilatory prostaglandins.
References
- 1. Topical this compound-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine-induced vasodilation is mediated by nitric oxide and prostaglandins in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Maximal Vasodilation: Methyl Nicotinate vs. Sodium Nitroprusside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl nicotinate and sodium nitroprusside in their capacity to induce maximal vasodilation. The following sections detail their mechanisms of action, present quantitative data from comparative studies, and outline the experimental protocols used to generate this data.
At a Glance: Key Differences
| Feature | This compound | Sodium Nitroprusside |
| Primary Mechanism | Prostaglandin-mediated | Nitric Oxide (NO)-mediated |
| Application | Topical | Intravenous, Iontophoresis |
| Primary Use | Localized cutaneous vasodilation (rubefacient) | Systemic and localized vasodilation |
| Onset of Action | Rapid (within 5 minutes) | Very rapid (within 1-2 minutes)[1] |
| Duration of Effect | Less than 2 hours | Very short (half-life of ~2 minutes)[1] |
| Systemic Effects | Rare, unless applied to large areas | Potent systemic hypotension |
Mechanism of Action
The vasodilatory effects of this compound and sodium nitroprusside are initiated by distinct signaling pathways.
This compound: Following topical application, this compound penetrates the skin and is hydrolyzed to nicotinic acid. This is thought to stimulate the release of prostaglandins, particularly prostaglandin D2, from skin and vascular cells.[2] Prostaglandins then act on vascular smooth muscle cells to induce relaxation and subsequent vasodilation.[2][3] This action is localized to the area of application.
Sodium Nitroprusside: Sodium nitroprusside is a prodrug that spontaneously releases nitric oxide (NO).[1] NO, a potent vasodilator, activates guanylate cyclase in vascular smooth muscle cells.[1] This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G. The subsequent signaling cascade results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation of both arteries and veins.[1]
Figure 1: Signaling pathways for vasodilation.
Quantitative Data: Cutaneous Vasodilation
A key study directly compared the vasodilatory effects of topical this compound and iontophoresis of sodium nitroprusside in the skin of healthy subjects and patients with diabetic neuropathy.
Table 1: Maximal Vasodilatory Response in Forearm and Foot Skin
| Group | Location | 1% this compound (Topical) | 1% Sodium Nitroprusside (Iontophoresis) | Comparison |
| Diabetic Neuropathy Patients | Forearm | Similar maximal vasodilation | Similar maximal vasodilation | No significant difference[4] |
| Foot | Similar maximal vasodilation | Similar maximal vasodilation | No significant difference[4] | |
| Healthy Control Subjects | Forearm | Similar maximal vasodilation | Similar maximal vasodilation | No significant difference[4] |
| Foot | Higher maximal vasodilation | Lower maximal vasodilation | This compound > Sodium Nitroprusside[4] |
Table 2: Time Course of Vasodilation Induced by Topical 1% this compound
| Time Point | Vasodilatory Effect |
| 5 minutes | Onset of vasodilation[4] |
| 15-30 minutes | Peak vasodilation[4] |
| 120 minutes | Return to pre-application levels[4] |
Experimental Protocols
The following methodologies were employed in the comparative study of cutaneous vasodilation.
Induction of Vasodilation
-
This compound: A 1% this compound emulsion was applied topically to the skin of the forearm and the dorsum of the foot.[4]
-
Sodium Nitroprusside: A 1% sodium nitroprusside solution was delivered via iontophoresis to the skin of the forearm and the dorsum of the foot.[4]
Measurement of Cutaneous Blood Flow
-
Technique: Laser Doppler Perfusion Imaging was used to measure skin blood flow at specified time intervals (5, 15, 30, 60, and 120 minutes) after the application of this compound or a placebo.[4]
References
Correlating In Vitro and In Vivo Skin Penetration of Methyl Nicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methods for assessing the skin penetration of methyl nicotinate, a widely used vasodilator in topical formulations. By presenting experimental data, detailed protocols, and logical workflows, this document aims to facilitate a deeper understanding of the correlation between laboratory-based assays and clinical outcomes.
Data Presentation: In Vitro vs. In Vivo Penetration of this compound
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of this compound in different experimental settings.
| In Vitro Parameter | Skin Type | Vehicle | Value | Source |
| Permeation Rate | Human Cadaver Skin | Solvent-Deposited | ~60-fold higher than Niacinamide | [1][2] |
| Total Flux (MN+NA) | Human Skin | Saturated Solution | Not significantly different from some snake skins | [3] |
| Permeation (10h) | Human Stratum Corneum/Epidermis | o/w Emulsion (0.2% w/v) | 301.2 µg/cm² | [4] |
| Flux (10h) | Human Stratum Corneum/Epidermis | o/w Emulsion (0.2% w/v) | 12.6 µg/cm⁻¹/h | [4] |
| Permeation (10h) | Human Stratum Corneum/Epidermis | w/o Emulsion (0.2% w/v) | 23.9 µg/cm² | [4] |
| Flux (10h) | Human Stratum Corneum/Epidermis | w/o Emulsion (0.2% w/v) | 0.99 µg/cm⁻¹/h | [4] |
MN: this compound, NA: Nicotinic Acid
| In Vivo Parameter | Method | Anatomical Site | Observation | Source |
| Erythemal Response | Chromameter | - | Saturable at higher concentrations | [5] |
| Vasodilation | Laser Doppler Velocimetry | Human | Dose-response relationship observed | [5] |
| Absorption Rate Constant | Urinary Excretion of ¹⁴C-MN | Human Forearm | Correlated with octanol-water partition coefficient | [6] |
| Peak Erythema | Chromameter | Human | Higher in individuals with sensitive skin | [7] |
| Apparent Absorption | Laser Doppler Flowmetry | Human | Forehead > Forearm > Palm | [8] |
Experimental Protocols
In Vitro Skin Permeation Testing: Franz Diffusion Cell Method
The in vitro skin permeation of this compound is commonly evaluated using Franz diffusion cells. This method provides a controlled environment to measure the rate at which a substance permeates through a skin sample.
Objective: To quantify the flux and permeability of this compound across an excised skin membrane.
Apparatus:
-
Franz Diffusion Cells
-
Water bath with circulator
-
Magnetic stirrers
-
HPLC or other suitable analytical instrument
Membrane Preparation:
-
Excised human or animal skin (e.g., porcine or rodent) is used. Human cadaver skin is often the gold standard.[9][10]
-
The skin is typically dermatomed to a thickness of 500 ± 100 µm to remove the lower dermis and reduce variability.[11][12]
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.[13]
Procedure:
-
The receptor chamber is filled with a physiologically relevant receptor solution, such as phosphate-buffered saline (PBS), which is degassed to prevent bubble formation.[13] The temperature is maintained at 32°C to mimic skin surface temperature.[13]
-
A known quantity of the this compound formulation is applied to the skin surface in the donor chamber.[13]
-
At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[13][14]
-
The concentration of this compound (and its metabolite, nicotinic acid) in the collected samples is quantified using a validated analytical method like HPLC.[15]
-
The cumulative amount of permeated drug per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
In Vivo Assessment of this compound Penetration
In vivo studies assess the effects of this compound on living organisms, providing insights into its pharmacodynamic and pharmacokinetic properties following topical application.
1. Laser Doppler Velocimetry/Flowmetry:
Objective: To non-invasively measure the vasodilatory response (increased blood flow) induced by this compound as an indicator of its penetration to the dermal microvasculature.[5][8]
Procedure:
-
A defined area of skin on a human volunteer (e.g., forearm) is selected.
-
A baseline blood flow measurement is taken using a laser Doppler probe.
-
A specific dose of the this compound formulation is applied to the test site.
-
The laser Doppler probe is placed over the application site, and blood flow is continuously monitored over time.
-
The increase in blood flow is recorded, and parameters such as the time to onset, peak response, and duration of action are determined.[5]
2. Chromametry (Erythema Measurement):
Objective: To quantify the redness (erythema) of the skin as a measure of the vasodilatory effect of this compound.[7]
Procedure:
-
Baseline skin color is measured using a chromameter, which quantifies color in a standardized color space (e.g., Lab*).
-
The this compound formulation is applied to the skin.
-
At specified time points, the chromameter is used to measure the change in the a* value, which represents the red/green axis and indicates the intensity of erythema.
-
The area under the curve of the change in a* value over time can be used to quantify the overall pharmacological effect.[16]
3. Urinary Excretion Analysis:
Objective: To determine the total amount of this compound absorbed through the skin by measuring the excretion of a radiolabeled form of the compound in urine.[6]
Procedure:
-
A ¹⁴C-labeled version of this compound is incorporated into the topical formulation.
-
The formulation is applied to a defined area of skin on a human volunteer.
-
Urine samples are collected at various intervals over a period of several days.[17]
-
The amount of radioactivity in the urine samples is measured using liquid scintillation counting.
-
The cumulative amount of excreted radioactivity is used to calculate the total amount of this compound absorbed systemically.[6]
Visualization of Experimental and Logical Workflows
Caption: Workflow for correlating in vitro and in vivo skin penetration studies.
Signaling Pathways and Mechanisms
The primary pharmacological action of this compound is vasodilation, which is a key indicator of its penetration into the viable epidermis and dermis.
Caption: Simplified pathway of this compound action in the skin.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. In Vitro Human Skin Absorption of Solvent-deposited Solids: Niacinamide and this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of simultaneous permeation and metabolism of this compound in human, snake, and shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic measurements of this compound percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Percutaneous penetration of nicotinates: in vivo and in vitro measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo transcutaneous penetration of nicotinates and sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. permegear.com [permegear.com]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. alterlab.co.id [alterlab.co.id]
- 14. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to the Reproducibility and Reliability of the Methyl Nicotinate Skin Test
For Researchers, Scientists, and Drug Development Professionals
The methyl nicotinate (MN) skin test is a widely utilized non-invasive method to assess cutaneous microvascular function by inducing localized vasodilation. Its reproducibility and reliability are critical for its application in clinical and research settings. This guide provides an objective comparison of the MN skin test with alternative methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Reproducibility and Reliability
The following table summarizes the quantitative data on the reproducibility and reliability of the this compound skin test and its alternatives. It is important to note that these methods measure different physiological parameters. The MN test and Laser Doppler Flowmetry directly assess vasodilation, while Transepidermal Water Loss, Corneometry, and Skin Capacitance Imaging primarily evaluate skin barrier function and hydration, which can be secondary indicators of skin response. The Sodium Lauryl Sulfate (SLS) test is an irritant patch test that induces inflammation, including vasodilation.
| Method | Parameter Measured | Reproducibility/Reliability Metric | Value | Key Considerations |
| This compound Skin Test | Vasodilation (Erythema) | Day-to-day & Site-to-site Reproducibility | Most reproducible at 20 mmol/L concentration.[1] | Response can vary between different body sites.[1] |
| Inter-rater Reliability (Niacin Test) | ICC: 0.85 - 0.97[2] | Visual scoring can be subjective. | ||
| Intra-rater Reliability (Niacin Test) | ICC: 0.63 - 0.93[2] | |||
| Laser Doppler Flowmetry (LDF) | Skin Blood Flow | Inter-day Reproducibility (CVC) | ICC: 0.96 (arm), 0.91 (leg) with multiple probes.[3] | Single-point LDF shows poor reproducibility on the forearm.[4] Using multiple probes significantly improves reproducibility.[3][5] |
| Intra-day Reproducibility (CVC) | ICC: 0.65 (baseline), 0.52 (max) with single probe.[6] | Inhomogeneities in skin microvasculature can decrease reproducibility.[3][5] | ||
| Transepidermal Water Loss (TEWL) | Skin Barrier Integrity | Technical Accuracy (In vitro) | Coefficient of Variation: 3.3%[7] | Highly sensitive to environmental conditions (temperature, humidity).[8] |
| Inter-individual Variation | Considerable | Paired observations are recommended for detailed studies.[7] | ||
| Intra-individual Variation | Relatively minor[7] | |||
| Corneometry (Skin Capacitance) | Skin Hydration | Repeatability (in vivo) | Coefficient of Variation: < 10%[9] | Pre-test validation of instruments is crucial for multi-center studies. |
| Inter-instrument Variation | Can be significant; requires validation. | |||
| Sodium Lauryl Sulfate (SLS) Patch Test | Skin Irritation | Reproducibility of Positive Reactions | ~85% with 1% SLS | Primarily a test for skin irritation, not just vasodilation. |
Abbreviations: CVC (Cutaneous Vascular Conductance), ICC (Intraclass Correlation Coefficient).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound Skin Test
Objective: To induce and measure localized vasodilation.
Materials:
-
This compound (MN) solution (e.g., 20 mmol/L in an appropriate vehicle like ethanol or water).
-
Micropipette or application chamber (e.g., Finn Chambers).
-
Skin blood flow measurement device (e.g., Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF)).
-
Skin marker.
-
Timer.
Procedure:
-
Subject Acclimatization: The subject should rest in a temperature and humidity-controlled room (e.g., 22-24°C, 40-60% RH) for at least 20-30 minutes to allow skin blood flow to stabilize.
-
Test Site Selection: Select a test area on the skin, typically the volar forearm. Mark the specific site for application.
-
Baseline Measurement: Measure the baseline skin blood flow at the marked site using LSCI or LDF.
-
MN Application: Apply a standardized volume (e.g., 10-50 µL) of the 20 mmol/L MN solution to the marked skin site. If using an application chamber, place it on the skin and inject the solution into the chamber.
-
Measurement of Vasodilation: Continuously measure the skin blood flow for a predefined period (e.g., 15-30 minutes). The response typically peaks within 10-15 minutes.
-
Data Analysis: Quantify the vasodilatory response by calculating parameters such as the peak perfusion, time to peak perfusion, and the area under the perfusion-time curve.
Laser Doppler Flowmetry (LDF) for Skin Blood Flow
Objective: To non-invasively measure cutaneous blood flow.
Materials:
-
Laser Doppler Flowmeter with a probe.
-
Probe holder to ensure stable positioning.
-
Computer with data acquisition software.
Procedure:
-
Subject and Environmental Conditions: Ensure the subject is resting in a supine or seated position in a room with controlled temperature and humidity.
-
Probe Placement: Secure the LDF probe to the skin surface at the desired measurement site (e.g., volar forearm) using a probe holder. Avoid applying excessive pressure.
-
Acclimatization: Allow for a stabilization period of at least 10-15 minutes after probe placement.
-
Data Recording: Record the baseline blood flow for a period of 5-10 minutes. For provocation tests (e.g., local heating, iontophoresis), record the blood flow throughout the stimulus and recovery periods.
-
Data Analysis: The output is typically in arbitrary perfusion units (PU). Data can be expressed as absolute values, percentage change from baseline, or as cutaneous vascular conductance (CVC = PU / mean arterial pressure).
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the integrity of the skin barrier.
Materials:
-
TEWL measurement device (e.g., Tewameter®).
-
Soft cloth for cleaning the probe.
Procedure:
-
Subject Acclimatization: The subject must acclimatize to the controlled environmental conditions (e.g., 20-22°C, 40-50% RH) for at least 30 minutes. The test area should be exposed.[10]
-
Probe Handling: Hold the probe perpendicular to the skin surface. Do not apply pressure.
-
Measurement: Place the probe on the skin site. The device will measure the water vapor gradient. The reading should be taken after it stabilizes, typically within 30-60 seconds.
-
Replicate Measurements: Take at least three consecutive measurements at the same site and calculate the average.
-
Cleaning: Clean the probe head according to the manufacturer's instructions between measurements and subjects.
Corneometry
Objective: To measure the hydration level of the stratum corneum.
Materials:
-
Corneometer® with a probe.
-
Soft, lint-free cloth.
Procedure:
-
Subject Acclimatization: The subject should be in a room with controlled temperature and humidity for at least 30 minutes before the measurement.[9]
-
Probe Application: Press the probe head firmly and vertically onto the skin surface. The measurement is taken automatically.
-
Multiple Readings: Perform three measurements at each test site and use the average for analysis.[11]
-
Data Interpretation: The results are given in arbitrary units (A.U.), which correlate with the skin's capacitance and thus its hydration level.
-
Probe Cleaning: Clean the probe tip after each measurement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced vasodilation and a typical experimental workflow for the skin test.
Caption: Signaling pathway of this compound-induced vasodilation in the skin.
Caption: Experimental workflow for the this compound skin test.
References
- 1. Current methods for the assessment of skin microcirculation: Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of skin susceptibility to irritancy by routine patch testing with sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Reproducibility and methodological issues of skin post-occlusive and thermal hyperemia assessed by single-point laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium lauryl sulphate for irritant patch testing--a dose-response study using bioengineering methods for determination of skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Topical Methyl Nicotinate and Capsaicin for Microcirculation Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical agents that stimulate cutaneous microcirculation are of significant interest in both research and clinical settings. They are utilized as tools to investigate vascular reactivity, assess skin viability, and as active ingredients in formulations for pain relief and enhancing the delivery of other therapeutic agents. Among the most commonly studied and utilized compounds are methyl nicotinate and capsaicin. While both induce a localized increase in skin blood flow, they operate through distinct physiological pathways, resulting in different vascular response profiles. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in selecting the appropriate agent for their specific needs.
Mechanism of Action
The vasodilatory effects of this compound and capsaicin are initiated by different molecular targets and signaling cascades.
This compound: Prostaglandin-Mediated Vasodilation
Topically applied this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Its primary mechanism of action involves the stimulation of the prostaglandin pathway.[1][2] Specifically, it triggers the release of prostaglandin D2 (PGD2) from dermal cells.[3] PGD2 then acts on receptors in the vascular smooth muscle, leading to vasodilation and a subsequent increase in cutaneous blood flow, which manifests as erythema (redness) and a sensation of warmth.[1][2] Studies have shown that the vasodilatory response to this compound is significantly attenuated by non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX), the key enzyme in prostaglandin synthesis.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of topical this compound.
Capsaicin: Activation of TRPV1 and Neurogenic Inflammation
Capsaicin, the pungent component of chili peppers, exerts its effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[4] These receptors are predominantly located on the terminals of sensory neurons.[4] Upon activation by capsaicin, TRPV1 channels open, leading to an influx of calcium and sodium ions and subsequent depolarization of the neuron. This depolarization triggers the release of vasoactive neuropeptides, primarily calcitonin gene-related peptide (CGRP) and substance P, from the sensory nerve endings into the surrounding tissue.[4][5][6] CGRP is a potent vasodilator, and its release is a key driver of the increased blood flow and flare response associated with capsaicin application.[5][7] This process is often referred to as "neurogenic inflammation."
Signaling Pathway of Capsaicin
Caption: Signaling pathway of topical capsaicin.
Quantitative Data Comparison
Direct head-to-head comparative studies of this compound and capsaicin on microcirculation are limited. The following tables summarize quantitative data from separate studies. It is important to note that experimental conditions, such as concentration, vehicle, and subject population, may vary between studies, precluding a direct statistical comparison.
This compound: Laser Doppler Flowmetry Data
| Concentration | Anatomical Site | Peak Perfusion Increase (from baseline) | Time to Peak | Duration of Response | Reference |
| 20 mmol/L | Forearm | Plateau response | 5-20 minutes | Not specified | [8] |
| 10-4 mol/L | Earlobe | Significant increase | Not specified | Not specified | [9] |
| 1% | Forearm and Foot | Comparable to ACh and SNP | 15-30 minutes | Declined to pre-application levels at 120 minutes | [10] |
Capsaicin: Laser Doppler Flowmetry Data
| Concentration | Anatomical Site | Peak Perfusion Increase (from baseline) | Time to Peak | Duration of Response | Reference |
| 1% | Dorsal Hand | Significant increase at 25 and 40 minutes | 25-40 minutes | Ongoing at 40 minutes | [10] |
| Not specified | Not specified | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for assessing the effects of topical agents on microcirculation.
Laser Doppler Flowmetry/Imaging
Laser Doppler Flowmetry (LDF) and Laser Doppler Imaging (LDI) are non-invasive techniques used to measure microvascular blood perfusion.
Experimental Workflow for Laser Doppler Flowmetry
Caption: Generalized experimental workflow for LDF/LDI.
Methodology:
-
Subject Preparation: Subjects should acclimatize to a temperature and humidity-controlled room for at least 20-30 minutes to ensure stable baseline skin perfusion. The application site (commonly the volar forearm) is marked.
-
Baseline Measurement: A baseline recording of skin blood flow is taken using the LDF probe or LDI scanner until a stable signal is obtained.
-
Topical Application: A standardized amount of the test substance (this compound, capsaicin, or placebo) is applied to the marked skin area.
-
Post-application Measurement: Blood flow is monitored continuously or at predefined intervals for a specified duration (e.g., 30-120 minutes).
-
Data Analysis: The change in blood flow is typically expressed as a percentage increase from baseline or as arbitrary perfusion units. Parameters such as time to onset of response, time to peak response, and total duration of effect are determined.
Transcutaneous Oxygen Measurement (TCOM / tcpO₂)
TCOM measures the partial pressure of oxygen diffusing from the capillaries through the skin, providing an indirect measure of tissue perfusion.
Methodology:
-
Electrode Placement: A Clark-type electrode is calibrated and affixed to the skin at the site of interest using an adhesive ring.[12]
-
Heating: The electrode heats the skin to a standardized temperature (typically 42-45°C) to induce local vasodilation and enhance oxygen diffusion.[13]
-
Stabilization: A stable baseline tcpO₂ reading is obtained, which may take 10-15 minutes.
-
Topical Application: The test compound is applied to an adjacent skin site.
-
Measurement: Changes in tcpO₂ at the electrode site are recorded over time. An increase in tcpO₂ would suggest an improvement in local oxygen supply due to increased microcirculatory perfusion.
Erythema Index Assessment
The erythema index is a quantitative measure of skin redness, often determined using a chromameter or through analysis of digital images.
Methodology:
-
Baseline Measurement: The color of the skin at the test site is measured using a chromameter, which provides values in a color space such as CIE Lab. The a value, representing the red-green axis, is typically used as the erythema index.[14]
-
Topical Application: The test substance is applied to the skin.
-
Post-application Measurement: The a* value is measured at regular intervals to quantify the change in redness over time.
-
Data Analysis: The change in the a* value from baseline (Δa*) provides a quantitative measure of the induced erythema.
Comparison Summary and Concluding Remarks
| Feature | This compound | Capsaicin |
| Primary Mechanism | Prostaglandin (PGD2) synthesis and release | Activation of TRPV1 receptors on sensory neurons |
| Mediators | Prostaglandin D2 | CGRP, Substance P |
| Mode of Action | Direct action on vascular smooth muscle | Neurogenic inflammation |
| Onset of Action | Generally rapid | Can have a slight delay |
| Sensation | Warmth, mild itching | Burning, stinging, pain |
| Clinical Use | Rubefacient for muscle pain, research tool for vascular reactivity | Topical analgesic for neuropathic pain, research tool for neurogenic inflammation |
| Antagonists | NSAIDs (e.g., aspirin, ibuprofen) | TRPV1 antagonists |
The lack of direct comparative studies highlights a significant gap in the literature. Future research should aim to conduct head-to-head comparisons of these two compounds under standardized experimental conditions, utilizing a multi-modal assessment approach (LDF, TCOM, and erythema index) to provide a more complete picture of their respective effects on skin microcirculation. Such studies would be invaluable for guiding the rational selection and development of topical formulations for a variety of therapeutic and research applications.
References
- 1. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient receptor potential vanilloid 1, calcitonin gene-related peptide, and substance P mediate nociception in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPV1 Mediates Calcitonin Gene-Related Peptide Release, Which Excites Trigeminal Sensory Neurons and Is Attenuated by a Retargeted Botulinum Toxin with Anti-Nociceptive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of TRPV1 mediates calcitonin gene-related peptide release, which excites trigeminal sensory neurons and is attenuated by a retargeted botulinum toxin with anti-nociceptive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sensory neuron transient receptor potential vanilloid-1 channel regulates angiogenesis through CGRP in vivo [frontiersin.org]
- 8. The microvascular response in the skin to topical application of this compound: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical Application of this compound Solution Enhances Peripheral Blood Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Investigation of Skin Blood Flow Changes Induced by Topical Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study to investigate capsaicin-induced pressure response in vagotomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of transcutaneous oxymetry in vascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperbaric Transcutaneous Oximetry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Precise determination of the erythema response of human skin to ultraviolet radiation and quantification of effects of protectors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Methyl Nicotinate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methyl nicotinate, a versatile compound utilized in various pharmaceutical and cosmetic formulations, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry. The performance of each method is evaluated based on experimental data, offering a practical resource for selecting the most suitable approach for your specific analytical needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of each analytical method for the determination of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry | Titrimetry (Non-Aqueous) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution. | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. |
| Selectivity/Specificity | High; can separate this compound from related substances and degradation products. | High; excellent separation for volatile compounds. | Moderate; potential for interference from other UV-absorbing compounds in the sample matrix. | Low; titrates the basic nitrogen atom, susceptible to interference from other basic or acidic compounds. |
| Sensitivity (LOD/LOQ) | High; LOD as low as 0.0144 µg/mL.[1] | High; suitable for trace analysis. | Moderate; LOD for related compounds around 0.422 µg/mL.[2][3] | Low; generally suitable for the assay of bulk drug substance. |
| Linearity | Excellent; typically R² > 0.999 over a wide concentration range.[4] | Good; linear response over a defined concentration range. | Good; typically R² > 0.998 for related compounds.[2] | Not applicable. |
| Accuracy (% Recovery) | High; typically 98-102%. | High; dependent on sample preparation. | Moderate to High; can be affected by matrix interference. | High; for pure substances. |
| Precision (%RSD) | High; typically < 2%.[4] | High; typically < 5%. | Good; intraday and interday precision for related compounds are within acceptable limits.[2] | High; for manual titrations, precision depends on the analyst's skill. |
| Analysis Time | Relatively fast; run times can be as short as 11 minutes.[1] | Fast; rapid analysis of volatile samples. | Very fast; measurements take only a few minutes. | Fast; for manual titrations. |
| Instrumentation Cost | High | High | Low | Very Low |
| Typical Application | Quality control, stability studies, impurity profiling, formulation analysis. | Analysis of volatile impurities, residual solvents, and in combination with mass spectrometry for identification. | Routine analysis of pure substance, simple formulations, dissolution testing. | Assay of raw material and bulk drug substance. |
Experimental Protocols: A Detailed Look at the Methodologies
High-Performance Liquid Chromatography (HPLC)
This method is highly specific and sensitive for the determination of this compound in various matrices.
Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a UV detector.
Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size.[1][4]
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid in a ratio of 70:29:1 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 261 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Run Time: Approximately 3 times the retention time of this compound (retention time is about 3.3 minutes).[1]
System Suitability:
-
A resolution of a minimum of 2.0 between the peaks of this compound and its potential impurity, nicotinic acid, should be achieved.[1]
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds like this compound, especially when coupled with a mass spectrometer for identification.
Instrumentation:
-
A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: DB-5 (30 m x 0.53 mm ID, 2.65 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/minute.
-
Ramp to 300°C at 20°C/minute.
-
-
Injector Temperature: 290°C.
-
Detector Temperature (FID): 300°C.
UV-Vis Spectrophotometry
A simple and rapid method suitable for the quantification of this compound in the absence of interfering substances.
Instrumentation:
-
A UV-Vis Spectrophotometer.
Methodology:
-
Solvent: Methanol is a suitable solvent.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound between 200 and 400 nm. The expected λmax is around 261 nm.[1][2][3]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in the same solvent and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve.
Titrimetry (Non-Aqueous Acid-Base Titration)
This classical method is suitable for the assay of pure this compound. It relies on the basic character of the nitrogen atom in the pyridine ring.
Principle:
This compound, a weak base, is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The end point is determined using a visual indicator or potentiometrically.
Reagents and Instrumentation:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.[5]
-
Indicator: Crystal violet solution.[5]
-
Apparatus: Burette, beaker, magnetic stirrer.
Procedure:
-
Accurately weigh about 0.120 g of this compound and dissolve it in 50 mL of glacial acetic acid.[1]
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
Mandatory Visualization
Caption: Workflow for selecting an appropriate analytical method.
Caption: A typical workflow for HPLC analysis of this compound.
References
Cross-Validation of Laser Doppler and Diffuse Reflectance Spectroscopy in Microcirculation Assessment
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of microcirculatory research, the accurate assessment of tissue perfusion and oxygenation is paramount. Two prominent non-invasive optical techniques, Laser Doppler Flowmetry (LDF) and Diffuse Reflectance Spectroscopy (DRS), have emerged as powerful tools for these measurements. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying physiological processes and workflows.
Laser Doppler Flowmetry directly measures tissue perfusion (blood flow) by detecting the Doppler shift of laser light scattered by moving red blood cells. In contrast, Diffuse Reflectance Spectroscopy analyzes the spectrum of back-scattered white light to determine the concentration of various chromophores in the tissue, primarily oxyhemoglobin and deoxyhemoglobin, thereby providing information on tissue oxygenation and red blood cell (RBC) tissue fraction. Often, these techniques are integrated into a single probe for simultaneous and co-located measurements, offering a more comprehensive picture of microvascular health.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from studies employing combined LDF and DRS systems to assess microcirculatory responses to physiological provocations.
Table 1: Microvascular Response to Arterial Occlusion and Reactive Hyperemia
| Parameter | Baseline | During Occlusion | Peak Reactive Hyperemia |
| Perfusion (LDF) (Blood Perfusion Units - BPU) | 25 ± 5 | 2 ± 1 | 150 ± 30 |
| RBC Oxygenation (DRS) (%) | 65 ± 8 | 30 ± 7 | 85 ± 10 |
| RBC Tissue Fraction (DRS) (%) | 1.5 ± 0.3 | 1.4 ± 0.3 | 2.0 ± 0.4 |
Data are presented as mean ± standard deviation and are representative values compiled from literature.
Table 2: Microvascular Response to Local Heating
| Parameter | Baseline (33°C) | Plateau (42°C) |
| Perfusion (LDF) (BPU) | 20 ± 4 | 180 ± 40 |
| RBC Oxygenation (DRS) (%) | 68 ± 7 | 80 ± 9 |
| RBC Tissue Fraction (DRS) (%) | 1.4 ± 0.2 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation and are representative values compiled from literature.
Experimental Protocols
Detailed methodologies for two key experimental provocations are outlined below. These protocols are crucial for ensuring the reproducibility and comparability of results.
Arterial Occlusion and Reactive Hyperemia Protocol
This protocol assesses the vascular response to a period of induced ischemia followed by reperfusion.
-
Subject Preparation: The subject should be in a supine position in a temperature-controlled room (22-24°C) for at least 20 minutes to acclimatize. The measurement site (commonly the forearm) should be cleaned and free of hair.
-
Probe Placement: A combined LDF/DRS fiber-optic probe is affixed to the skin, ensuring gentle but stable contact to avoid pressure-induced changes in blood flow.
-
Baseline Measurement: Record baseline LDF and DRS data for a minimum of 5 minutes to establish a stable signal.
-
Arterial Occlusion: Inflate a blood pressure cuff on the upper arm to a suprasystolic pressure (typically 200-220 mmHg) to induce arterial occlusion. Maintain the occlusion for a standardized period, commonly 3 to 5 minutes.
-
Data Recording during Occlusion: Continuously record LDF and DRS signals throughout the occlusion period. A sharp decrease in perfusion and a gradual decline in oxygenation are expected.
-
Reactive Hyperemia: Rapidly deflate the cuff to restore blood flow.
-
Post-Occlusion Measurement: Continue recording for at least 5 minutes following cuff release to capture the full reactive hyperemic response, characterized by a rapid and significant increase in perfusion and oxygenation above baseline levels.
-
Data Analysis: Analyze the recorded data to determine baseline values, the magnitude and duration of the changes during occlusion, and the peak and total hyperemic response after reperfusion.
Local Heating Protocol
This protocol evaluates endothelium-dependent vasodilation in response to thermal stimulation.
-
Subject and Probe Preparation: Follow the same initial preparation steps as for the arterial occlusion protocol. The probe used for this protocol should have an integrated heating element.
-
Baseline Measurement: Record baseline LDF and DRS data at a neutral skin temperature (e.g., 33°C) for at least 5 minutes.
-
Local Heating: Increase the temperature of the probe head to a target temperature, typically 42°C or 44°C, at a controlled rate.
-
Data Recording during Heating: Continuously record LDF and DRS signals as the temperature increases and is maintained at the target level for a specified duration (e.g., 20-30 minutes) to achieve a stable plateau in perfusion.
-
Maximal Perfusion (Optional): To normalize the data, a maximal vasodilation can be induced at the end of the heating protocol by raising the temperature further (e.g., to 44°C) or through the administration of a vasodilator agent.
-
Data Analysis: Determine baseline perfusion and oxygenation, the rate of increase in these parameters during heating, and the plateau values achieved at the target temperature.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-validating LDF and DRS and the key signaling pathway involved in the physiological response to local heating.
Experimental workflow for LDF and DRS cross-validation.
Signaling pathway of heat-induced cutaneous vasodilation.
Validation with Tissue-Simulating Phantoms
To ensure the accuracy and reliability of LDF and DRS systems, validation using tissue-simulating phantoms is essential. These phantoms are engineered materials with well-characterized optical properties (absorption and scattering coefficients) that mimic those of biological tissues.
Protocol for Phantom-Based Validation:
-
Phantom Preparation: Create or procure a set of phantoms with varying concentrations of absorbers (e.g., hemoglobin, ink) and scatterers (e.g., lipid emulsion, polystyrene microspheres) to simulate a range of physiological conditions. For LDF validation, phantoms with controlled flow rates can be used.
-
System Calibration: Calibrate the LDF/DRS system according to the manufacturer's instructions, often using a reflectance standard.
-
Phantom Measurements: Perform measurements on the tissue-simulating phantoms using the same settings as for in vivo experiments.
-
Data Analysis and Comparison: Analyze the data using appropriate models (e.g., Monte Carlo simulations or diffusion theory for DRS) to derive the optical and flow properties of the phantoms. Compare these derived values with the known properties of the phantoms.
-
Performance Evaluation: Assess the accuracy, linearity, and reproducibility of the system based on the comparison. This process helps to identify and correct for any instrumental biases.
By adhering to standardized experimental protocols and employing rigorous validation techniques, researchers can confidently utilize the complementary information provided by Laser Doppler Flowmetry and Diffuse Reflectance Spectroscopy to gain deeper insights into the complexities of the microcirculation in health and disease.
A Comparative Analysis of Methyl Nicotinate-Induced Cutaneous Responses in Healthy and Diseased Skin Models
For Immediate Release
This guide provides a comprehensive comparison of the physiological effects of topically applied methyl nicotinate (MN) on healthy skin versus skin models of atopic dermatitis, psoriasis, and rosacea. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the vascular and inflammatory responses mediated by this compound in varying skin conditions.
Executive Summary
This compound, a potent vasodilator, is widely used to induce a localized erythema, providing a model for studying cutaneous blood flow and the efficacy of anti-inflammatory agents. This guide synthesizes experimental data to highlight the differential effects of MN in healthy versus diseased skin. In healthy skin, MN reliably induces a rapid increase in cutaneous blood flow, primarily mediated by prostaglandin release and sensory nerve activation. However, in diseased skin, the response to MN is significantly altered. Patients with atopic dermatitis exhibit a blunted vascular response, while psoriatic skin, characterized by a higher baseline blood flow, is expected to show a modified reaction. The hyper-reactive vasculature in rosacea suggests a potentially exaggerated response to MN. Understanding these differences is crucial for the development of novel therapeutics and the design of relevant preclinical and clinical studies.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on skin perfusion and erythema.
Table 1: Effect of this compound on Cutaneous Blood Flow in Healthy vs. Atopic Dermatitis Skin
| Parameter | Healthy Volunteers | Patients with Atopic Dermatitis | Key Findings |
| Baseline Skin Blood Flow | Normal | Often altered | Atopic skin can have abnormal baseline microcirculation[1]. |
| Peak Blood Flow Increase (post-MN) | Significant increase | Significantly smaller increase compared to healthy controls. | The vascular response to a nicotinic acid ester is blunted in atopic dermatitis[1]. |
| Time to Peak Response | Typically 15-30 minutes | Not significantly different from healthy controls in some studies. | While the magnitude of the response is different, the time course may be similar. |
Table 2: Baseline Cutaneous Blood Flow in Healthy vs. Psoriatic Skin
| Parameter | Healthy Volunteers | Patients with Psoriasis (Plaque) | Key Findings |
| Baseline Cutaneous Blood Flow | 6.3 +/- 0.5 ml/100 g/min | 63.5 +/- 9.0 ml/100 g/min | Psoriatic plaques exhibit a significantly higher baseline blood flow compared to healthy skin. |
| Baseline Cutaneous Blood Flow (Uninvolved Skin) | 6.3 +/- 0.5 ml/100 g/min | 11.0 +/- 1.3 ml/100 g/min | Even clinically uninvolved skin in psoriasis patients shows a higher baseline blood flow. |
Note: Direct comparative data on the quantitative response to this compound in psoriatic skin was not available in the reviewed literature. The altered baseline suggests a potentially modified response.
Signaling Pathways
The vasodilatory effect of this compound in the skin is a complex process involving the interplay of several signaling pathways. The following diagram illustrates the key molecular events initiated by the topical application of MN.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used in the cited studies.
Protocol 1: Induction and Measurement of this compound-Induced Erythema in Healthy and Atopic Dermatitis Skin
-
Objective: To quantify the difference in vascular reactivity to a nicotinic acid ester between healthy individuals and patients with atopic dermatitis.
-
Subjects: A cohort of patients with atopic dermatitis and an age- and sex-matched control group of healthy volunteers.
-
Procedure:
-
A defined concentration of a nicotinic acid ester ointment is applied epicutaneously to a marked area on the forearm of each subject.
-
Cutaneous blood flow is measured at baseline and at regular intervals post-application using Laser Doppler Perfusion Imaging (LDPI).
-
The LDPI provides a two-dimensional map of the perfusion in the application area.
-
-
Data Analysis: The mean perfusion values within the center of the reaction site are calculated and compared between the two groups. Statistical analysis is performed to determine the significance of any observed differences[1].
Protocol 2: Measurement of Baseline Cutaneous Blood Flow in Psoriatic Skin
-
Objective: To determine the baseline cutaneous blood flow in psoriatic plaques and compare it to uninvolved skin and the skin of healthy controls.
-
Subjects: Patients with psoriasis vulgaris and a control group of healthy individuals.
-
Procedure:
-
The disappearance rate of epicutaneously applied ¹³³Xenon is measured from psoriatic lesions, clinically uninvolved skin of patients, and the skin of healthy subjects.
-
Cutaneous blood flow (CBF) is calculated based on the clearance rate of the radioisotope.
-
-
Data Analysis: The mean CBF values are calculated for each group and compared using appropriate statistical tests to identify significant differences.
Comparison of this compound Effects
Healthy Skin Model
In healthy individuals, the topical application of this compound induces a predictable and dose-dependent erythema, characterized by redness and a sensation of warmth. This response is a result of vasodilation of the dermal microvasculature. The primary mechanism involves the release of prostaglandins, particularly PGD2 and PGE2, which act directly on the smooth muscle of blood vessels, causing them to relax[2][3]. This process is significantly inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) that block cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis[2]. Additionally, sensory nerves play a role in the vasodilatory response, likely through the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P[2].
Atopic Dermatitis Skin Model
Patients with atopic dermatitis (AD) often exhibit altered vascular responses. Studies have shown that the application of a nicotinic acid ester to the skin of AD patients results in a significantly weaker erythematous response compared to healthy controls[1]. This phenomenon, sometimes referred to as "white dermographism" or a paradoxical anemic reaction, suggests a blunted vasodilatory capacity in atopic skin[1]. The underlying reasons for this are not fully understood but may involve alterations in prostaglandin metabolism, sensory nerve function, or the baseline state of the cutaneous microvasculature. One study demonstrated that while the erythematous reaction to a nicotinate was reduced or absent in the majority of atopic eczema patients, a mononuclear cell infiltrate was still observed, though neutrophil infiltration was diminished compared to healthy subjects[4].
Psoriasis Skin Model
Psoriatic skin is characterized by chronic inflammation, hyperproliferation of keratinocytes, and significant vascular changes. A key feature of psoriatic plaques is a markedly elevated baseline cutaneous blood flow, which can be up to ten times higher than in healthy skin. Even in clinically uninvolved skin of psoriasis patients, the baseline blood flow is often elevated. This is associated with an increase in the number and size of blood vessels in the dermis. While direct studies on the effect of this compound on psoriatic plaques are limited, the altered vascular environment suggests a modified response. The increased baseline perfusion may lead to a less pronounced relative increase in blood flow upon MN application. Furthermore, psoriatic lesions have an increased density of sensory nerve fibers, which could potentially lead to an altered neurogenic inflammatory response to MN.
Rosacea Skin Model
Rosacea is a chronic inflammatory skin condition characterized by facial erythema, flushing, and telangiectasias. A hallmark of rosacea is neurovascular dysregulation, leading to a hyper-reactive cutaneous vasculature. Triggers such as heat, spicy foods, and emotional stress can provoke an exaggerated flushing response. Although specific data on the application of this compound in rosacea patients is scarce, the known pathophysiology of the disease suggests a potential for a heightened and prolonged erythematous response. The hyper-reactivity of the blood vessels in rosacea could lead to a more pronounced vasodilation when stimulated with a direct vasodilator like MN.
Conclusion
The cutaneous response to this compound is not uniform across different skin conditions. While it serves as a reliable tool for inducing erythema and studying vasodilation in healthy skin, its effects are significantly modulated in diseased skin. In atopic dermatitis, the response is typically blunted, reflecting an underlying vascular hypo-reactivity. In psoriasis, the high baseline blood flow and altered innervation likely lead to a modified response profile. For rosacea, the inherent vascular hyper-reactivity may result in an exaggerated response. These differences underscore the importance of considering the specific pathophysiology of a skin disease when using this compound as a provocative agent in research and drug development. Further studies directly comparing the quantitative effects of this compound across these diseased skin models are warranted to fully elucidate the underlying mechanisms and to refine its use as an experimental tool.
Experimental Workflow for Comparing this compound Effects
Caption: A generalized experimental workflow for comparing the effects of this compound.
References
- 1. Quantification of vascular dysregulation in atopic dermatitis using laser Doppler perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular inflammatory response in nicotinate skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Vasodilatory Potency of Methyl Nicotinate and Other Vasoactive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasodilatory potency of methyl nicotinate relative to other common vasodilating agents: nitroglycerin, prostaglandin E2, and histamine. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Comparison of Vasodilatory Potency
The following table summarizes the vasodilatory potency of the selected agents. It is important to note that the experimental conditions, such as the tissue type and methodology, vary between studies, which can influence the absolute values. Therefore, this table should be used as a comparative reference with consideration of the cited experimental contexts.
| Vasodilating Agent | Potency (EC50/ED50/pIC50) | Experimental Model | Measurement Technique |
| This compound | EC50 values derivable from dose-response curves[1] | Human forearm skin (in vivo) | Laser Doppler Flowmetry |
| Nitroglycerin | ED50: 5.1 ng/min | Human dorsal hand vein (in vivo) | Dorsal hand vein compliance technique |
| Prostaglandin E2 | pEC50: <7.22 ± 0.20 | Human pulmonary vein (in vitro) | Wire Myography |
| EC50: 5 x 10⁻⁸ mol/L[2] | Mouse aortic rings (in vitro) | Wire Myography | |
| Histamine | ED50: 16.6 ng/min[3] | Human dorsal hand vein (in vivo) | Dorsal hand vein compliance technique |
| pIC50: 8.14 - 7.15[4][5] | Human cranial arteries (in vitro) | Wire Myography |
Note: A direct comparison of the potency of this compound with the other agents is challenging due to the different experimental methodologies. The data for this compound is derived from topical application and measurement of skin blood flow, while the data for the other agents are from both in vivo intravenous administration and in vitro isolated tissue bath studies.
Signaling Pathways of Vasodilation
The vasodilatory effects of these agents are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound-induced vasodilation is primarily mediated by the release of prostaglandins, which then act on vascular smooth muscle cells.[4][6] Local sensory nerves also play a role in this process.[4]
Nitroglycerin Signaling Pathway
Nitroglycerin acts as a prodrug, being converted to nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 (PGE2) induces vasodilation by binding to its E-prostanoid (EP) receptors, particularly EP2 and EP4, on vascular smooth muscle and endothelial cells. This interaction leads to an increase in cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA), resulting in smooth muscle relaxation. In some vascular beds, PGE2 can also stimulate endothelial nitric oxide synthase (eNOS) to produce NO.
Histamine Signaling Pathway
Histamine causes vasodilation through its interaction with H1 and H2 receptors. Activation of H1 receptors on endothelial cells leads to the production of nitric oxide (NO). Activation of H2 receptors on vascular smooth muscle cells increases cAMP levels, leading to relaxation.
Experimental Protocols
Laser Doppler Flowmetry for Cutaneous Vasodilation Assessment
This non-invasive technique is commonly used to measure microvascular blood flow in the skin, making it suitable for assessing the effects of topically applied agents like this compound.
Objective: To measure the change in skin blood flow in response to a topically applied vasodilator.
Apparatus:
-
Laser Doppler Flowmeter
-
Probe holder to maintain constant pressure
-
Computer with data acquisition software
-
Topical vasodilator solution (e.g., this compound in an appropriate vehicle)
-
Control vehicle solution
Procedure:
-
Subject Preparation: Subjects should acclimatize to the room temperature (typically 22-24°C) for at least 20-30 minutes. The measurement site (commonly the forearm) should be clean and free of hair.
-
Baseline Measurement: Secure the laser Doppler probe to the skin using the holder. Record baseline blood flow for a stable period (e.g., 5-10 minutes).
-
Application of Agent: Apply a standardized amount of the vasodilator solution or its vehicle (control) to a defined area of the skin adjacent to the probe.
-
Data Recording: Continuously record the blood flow response for a specified duration (e.g., 30-60 minutes) until the response peaks and returns towards baseline.
-
Data Analysis: The change in blood flow is typically expressed as a percentage or absolute change from the baseline. Dose-response curves can be generated by applying different concentrations of the vasodilator, from which parameters like EC50 can be derived.[1]
Wire Myography for In Vitro Vasodilator Potency Assessment
Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated small blood vessels. It is a standard method for determining the potency of vasoactive compounds.[6][7]
Objective: To determine the concentration-response relationship and potency (EC50) of a vasodilator on isolated blood vessels.
Apparatus:
-
Wire myograph system (including tissue bath, force transducer, and amplifier)
-
Dissection microscope and tools
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
Test vasodilator agents
Procedure:
-
Tissue Preparation: Isolate a small artery or vein (e.g., mesenteric artery, coronary artery) from an animal model or human tissue sample under a dissection microscope. Carefully clean the vessel of surrounding connective and adipose tissue.
-
Mounting: Cut the vessel into small rings (approximately 2 mm in length) and mount them on two fine wires in the tissue bath of the myograph.
-
Equilibration and Normalization: Equilibrate the mounted vessel segments in oxygenated PSS at 37°C. Perform a normalization procedure to stretch the vessel to its optimal resting tension for maximal contractile response.
-
Viability Check: Assess the viability of the vessel by inducing contraction with a high-potassium solution or a vasoconstrictor agonist. The integrity of the endothelium can be checked by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine.
-
Concentration-Response Curve: Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor. Once a stable contraction is achieved, add the test vasodilator in a cumulative, concentration-dependent manner to the tissue bath.
-
Data Recording and Analysis: Record the relaxation response at each concentration. Plot the percentage of relaxation against the logarithm of the vasodilator concentration to generate a concentration-response curve. Fit the curve using a non-linear regression to determine the EC50 value.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Are there age and racial differences to this compound-induced vasodilatation in human skin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skin blood flow response to topically applied this compound: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl Nicotinate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methyl nicotinate, a common reagent, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side-shields, gloves, and a lab coat.[1][2] In case of accidental contact, rinse the affected area thoroughly with water.[1][3] For spills, avoid creating dust and sweep the material into a suitable, closed container for disposal.[1][2] Do not let the product enter drains.[1][2][4]
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] This ensures that the chemical is managed in an environmentally sound manner and in compliance with all applicable federal, state, and local regulations.[4][5]
-
Collection : Collect waste this compound in a designated, properly labeled, and tightly sealed container.[1][2][6] Ensure the container is compatible with the chemical. Plastic is often preferred for waste storage.[5]
-
Storage : Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][7] This area must be at or near the point of generation.[5]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound."[5]
-
Contact Professionals : Arrange for pickup by a licensed hazardous waste disposal company.[1][8] Some safety data sheets suggest the option of dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, a task for a specialized disposal service.[1][2]
Key Disposal and Safety Information Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [1][2][8] |
| Alternative Disposal Method | Dissolve in a combustible solvent and burn in a chemical incinerator with a scrubber (to be performed by a licensed service). | [1][2] |
| Drain/Trash Disposal | Strictly prohibited. Do not let the product enter drains or dispose of in regular trash. | [1][2][4][6] |
| Personal Protective Equipment | Safety glasses with side-shields, gloves, lab coat. | [1][2] |
| Spill Cleanup | Avoid creating dust. Sweep up and place in a suitable, closed container for disposal. | [1][2] |
| Waste Container | Use a compatible, tightly sealed, and properly labeled container. Plastic is often recommended. | [1][5][6] |
| Waste Storage | Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. | [5][7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound in a laboratory setting.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Methyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of methyl nicotinate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound, based on safety data sheet recommendations. Consistent use of this equipment is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[3][4][5] A face shield may be required in situations with a higher risk of splashing.[6] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (materials to be chosen based on specific workplace conditions).[1][3][7] A lab coat, impervious clothing, or a chemical-resistant apron should be worn.[3][5][8] | Prevents skin contact which can lead to irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | To be used if ventilation is inadequate or if dust is generated.[3][5] Options include a NIOSH/MSHA approved dust respirator or particle respirator (e.g., N95).[3][5][8] In case of high concentrations, a self-contained breathing apparatus may be necessary.[2][8] | Protects against inhalation of dust or vapors which may cause respiratory irritation.[1][2][3] |
Operational Plan for Safe Handling
Following a systematic operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a laboratory fume hood or other local exhaust ventilation is highly recommended.[4][5][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
-
Before starting, inspect all PPE for integrity. Ensure gloves are free of tears or punctures.[3][4][7]
2. Handling the Chemical:
-
Do not breathe in dust or vapors.[1][2] Avoid the formation of dust and aerosols.[3][7][10]
-
Weigh and transfer the material in a way that minimizes dust generation.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][3][7]
3. In Case of a Spill:
-
Wear appropriate PPE, including respiratory protection.[3][7]
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[3][7][10]
4. First Aid Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[2][3][4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2][3][4]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5]
graph "Safe_Handling_Workflow" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Prep" {
label="Preparation";
bgcolor="#FFFFFF";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prep [label="Review SDS"];
Ventilation [label="Ensure Proper Ventilation\n(Fume Hood)"];
PPE_Check [label="Inspect and Don PPE"];
Prep -> Ventilation -> PPE_Check;
}
subgraph "cluster_Handling" {
label="Handling";
bgcolor="#FFFFFF";
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
Handle [label="Handle this compound"];
Avoid_Contact [label="Avoid Skin/Eye Contact\n& Inhalation"];
Handle -> Avoid_Contact;
}
subgraph "cluster_Emergency" {
label="Emergency Response";
bgcolor="#FFFFFF";
Spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Exposure [label="Exposure Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Spill_Response [label="Follow Spill Protocol", fillcolor="#FBBC05", fontcolor="#202124"];
First_Aid [label="Administer First Aid\n& Seek Medical Attention", fillcolor="#FBBC05", fontcolor="#202124"];
Spill -> Spill_Response;
Exposure -> First_Aid;
}
subgraph "cluster_Post" {
label="Post-Handling";
bgcolor="#FFFFFF";
node [fillcolor="#5F6368", fontcolor="#FFFFFF"];
Decontaminate [label="Decontaminate Work Area"];
Disposal [label="Dispose of Waste"];
Wash [label="Wash Hands"];
Decontaminate -> Disposal -> Wash;
}
PPE_Check -> Handle;
Handle -> Decontaminate [style=dashed];
Handle -> Spill [style=dashed, dir=both];
Handle -> Exposure [style=dashed, dir=both];
}
Figure 2: Step-by-step disposal plan for this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
